molecular formula C11H8F3N3S B3149891 2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline CAS No. 680593-98-0

2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline

Cat. No.: B3149891
CAS No.: 680593-98-0
M. Wt: 271.26 g/mol
InChI Key: PZCMEPFDFQCKEL-UHFFFAOYSA-N
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Description

2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline is a useful research compound. Its molecular formula is C11H8F3N3S and its molecular weight is 271.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3S/c12-11(13,14)9-5-6-16-10(17-9)18-8-4-2-1-3-7(8)15/h1-6H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCMEPFDFQCKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201207538
Record name 2-[[4-(Trifluoromethyl)-2-pyrimidinyl]thio]benzenamine
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Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680593-98-0
Record name 2-[[4-(Trifluoromethyl)-2-pyrimidinyl]thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680593-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(Trifluoromethyl)-2-pyrimidinyl]thio]benzenamine
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Foundational & Exploratory

Rational Design and Synthetic Utility of 2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline (CAS 680593-98-0) in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated heterocycles and flexible linker systems is paramount for developing highly selective kinase inhibitors and allosteric modulators. 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]thio}aniline (CAS 680593-98-0) represents a highly privileged, multifunctional pharmacophore building block [1]. By combining an adenine-mimicking pyrimidine core, a lipophilic trifluoromethyl group, a conformationally distinct thioether linkage, and a functionalizable aniline moiety, this compound serves as an advanced starting material for high-value drug discovery programs.

This technical whitepaper deconstructs the physicochemical properties, mechanistic utility, and synthetic workflows associated with CAS 680593-98-0, providing drug development professionals with a self-validating framework for its application.

Physicochemical & Structural Profiling

To effectively utilize CAS 680593-98-0 in rational drug design, one must first understand its baseline physicochemical parameters. The table below summarizes the core quantitative data that dictates its behavior in both synthetic reactions and biological systems [1].

ParameterValue / DescriptionPharmacological Relevance
Chemical Name 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]thio}anilineCore scaffold identity.
CAS Number 680593-98-0Registry identification.
Molecular Formula C₁₁H₈F₃N₃SDefines stoichiometric calculations.
Molecular Weight 271.26 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5.
H-Bond Donors 1 (Aniline -NH₂)Provides a vector for solvent-exposed interactions or covalent warhead attachment.
H-Bond Acceptors 5 (Pyrimidine N's, F's)Critical for kinase hinge-region binding and dipole-dipole interactions.
Rotatable Bonds 3Ensures sufficient conformational flexibility to adapt to induced-fit binding pockets.

Mechanistic Utility in Drug Design: The "Why"

The architecture of CAS 680593-98-0 is not accidental; every functional group serves a distinct purpose in target engagement, particularly within the kinome [3].

The Pyrimidine Core as an Adenine Bioisostere

The pyrimidine ring acts as a classical bioisostere for the adenine ring of ATP. The N1 and N3 nitrogens are electronically primed to form critical, reversible hydrogen bonds with the backbone amides of a kinase's hinge region [3].

The Strategic Role of the Trifluoromethyl (-CF₃) Group

Positioned at the 4-position of the pyrimidine, the -CF₃ group serves a dual mandate. First, its intense electron-withdrawing nature lowers the pKa of the adjacent pyrimidine nitrogens, which can tune the off-rate kinetics of hinge binding. Second, the highly lipophilic and metabolically inert C-F bonds are perfectly positioned to project into deep hydrophobic pockets (such as the gatekeeper pocket or the DFG-out allosteric site), thereby increasing both target potency and resistance to CYP450-mediated oxidative metabolism [2].

The Thioether Linkage Geometry

Unlike standard ether (-O-) or methylene (-CH₂-) linkers, the thioether (-S-) linkage possesses a longer bond length (~1.8 Å) and a highly specific dihedral angle (~100°). This geometry forces the molecule into a distinct "V-shape." This precise angulation allows the pyrimidine to anchor into the hinge region while simultaneously vectoring the ortho-aniline out of the binding cleft and into the solvent-exposed channel[3].

Pharmacophore A Pyrimidine Core (Adenine Bioisostere) B Hinge Region Binding (H-bond Donor/Acceptor) A->B mimics ATP C Thioether Linkage (~100° Dihedral Angle) A->C connected via D Trifluoromethyl (-CF3) (Lipophilicity/Stability) C->D projects F Aniline Moiety (Synthetic Vector) C->F ortho-linked E Deep Hydrophobic Pocket (Gatekeeper/DFG-out) D->E occupies G Solvent Channel / Covalent Warhead F->G extends to

Pharmacophore mapping of CAS 680593-98-0 for kinase inhibition.

Self-Validating Synthetic Protocols

To maintain scientific integrity, experimental workflows must be designed with built-in causality and quality control (QC) checkpoints. The following protocols detail how to functionalize and manipulate this scaffold.

Protocol 1: Sterically Hindered Amide Coupling (Aniline Functionalization)

Causality: The aniline nitrogen in CAS 680593-98-0 is electronically deactivated by the electron-withdrawing nature of the distal trifluoromethylpyrimidine and sterically hindered by the bulky ortho-thioether group. Standard coupling reagents (like EDC/NHS) will yield poor conversions. Therefore, a highly reactive uronium-based coupling reagent (HATU) is required.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N₂, dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF (0.2 M). Add HATU (1.3 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to form the active O7-azabenzotriazole ester.

  • Coupling: Add CAS 680593-98-0 (1.0 eq) to the activated mixture. Elevate the temperature to 40°C to overcome the steric barrier of the ortho-thioether.

  • Self-Validation (QC Check): After 4 hours, pull a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS.

    • Expected Result: Complete depletion of the starting material peak at m/z 272.0 [M+H]⁺ and the appearance of the target product mass.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash vigorously with 5% aqueous LiCl (3x) to remove the DMF solvent, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol 2: Thioether Oxidation (Conformational Locking)

Causality: While the thioether provides flexibility, oxidizing it to a sulfone (-SO₂-) drastically alters the dihedral angle and restricts the conformational flexibility of the pyrimidine ring. This "locks" the molecule into a rigid conformation that can drastically improve selectivity for specific kinase DFG-in or DFG-out states [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the purified amide product from Protocol 1 in anhydrous Dichloromethane (DCM) at 0°C.

  • Oxidation: Slowly add meta-Chloroperoxybenzoic acid (mCPBA, 2.5 eq) portion-wise. The excess equivalents ensure complete oxidation past the sulfoxide intermediate to the stable sulfone.

  • Self-Validation (QC Check): Monitor via TLC (UV 254 nm) and LC-MS.

    • Expected Result: The highly polar sulfone will elute significantly earlier on reverse-phase LC compared to the lipophilic thioether precursor.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to strictly neutralize any unreacted peroxides (critical safety step). Wash with saturated NaHCO₃ to remove the m-chlorobenzoic acid byproduct.

Workflow S1 Starting Material CAS 680593-98-0 S2 Amide Coupling (HATU, DIPEA, R-COOH) S1->S2 Step 1 S3 LC-MS Validation (m/z 272.0 Depletion) S2->S3 QC Check S4 Thioether Oxidation (mCPBA, DCM) S3->S4 Optional S6 Final Kinase Inhibitor Candidate S3->S6 Direct Route S5 Sulfone/Sulfoxide Intermediate S4->S5 Step 2 S5->S6 Finalize

Synthetic workflow logic for structural functionalization and conformational locking.

Analytical Validation Standards

To ensure the integrity of the synthesized derivatives, the following analytical signatures must be established:

  • ¹H NMR (400 MHz, DMSO-d₆): The signature of unreacted CAS 680593-98-0 includes a distinct broad singlet for the aniline -NH₂ protons at approximately ~5.5 ppm. Upon successful amide coupling (Protocol 1), this signal will disappear, replaced by a downfield amide -NH proton typically resonating between 9.0 – 10.5 ppm.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): The -CF₃ group will present as a sharp, highly diagnostic singlet around -70.0 to -72.0 ppm, serving as an excellent internal tracer for the molecule throughout multi-step syntheses.

References

  • BuyersGuideChem. "2-{(4-(Trifluoromethyl)pyrimidin-2-yl)thio}aniline | 680593-98-0 Chemical Properties". BuyersGuideChem Database. Available at: [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry". Chemical Society Reviews, 37(2), 320-330 (2008). Available at: [Link]

  • Rosas-Gutiérrez, F., et al. "Cyclic Peptides as Protein Kinase Modulators and Their Involvement in the Treatment of Diverse Human Diseases". MDPI International Journal of Molecular Sciences (2024). Available at: [Link]

An In-depth Technical Guide to 2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)aniline: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)aniline, a heterocyclic compound of significant interest to the drug discovery and development community. By dissecting its core chemical structure, this guide delves into a plausible synthetic route, predicts its spectral characteristics, and explores its potential as a scaffold for novel therapeutic agents. The strategic incorporation of a trifluoromethyl group on the pyrimidine ring, coupled with the thioether linkage to an aniline moiety, suggests a rich pharmacological potential, particularly in the realms of oncology, virology, and mycology. This document is intended to serve as a foundational resource for researchers, stimulating further investigation into this promising molecule.

Introduction: The Architectural Significance of a Trifluoromethylated Pyrimidine-Thioaniline Scaffold

The molecular architecture of 2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)aniline brings together three key structural motifs, each contributing to its potential biological activity. The pyrimidine ring is a cornerstone of numerous bioactive molecules, including nucleobases, and its derivatives are known to exhibit a wide spectrum of pharmacological properties. The trifluoromethyl (-CF3) group, a bioisostere of the methyl group, is a powerful modulator of a molecule's physicochemical properties. Its high electronegativity and lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. The aniline and thioether components provide a versatile platform for establishing crucial interactions within biological targets and for further synthetic modifications. This unique combination of structural features positions 2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)aniline as a compelling candidate for the development of novel kinase inhibitors and other targeted therapies.

Synthesis of 2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)aniline: A Mechanistic Approach

The synthesis of 2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)aniline can be efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established methodology is a cornerstone of heterocyclic chemistry and provides a reliable route to the target molecule.

Proposed Synthetic Pathway

The most direct and logical synthetic route involves the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with 2-aminothiophenol. The electron-withdrawing trifluoromethyl group on the pyrimidine ring activates the C2 position for nucleophilic attack by the thiolate anion of 2-aminothiophenol.

Synthesis_Pathway 2-chloro-4-(trifluoromethyl)pyrimidine 2-chloro-4-(trifluoromethyl)pyrimidine Product 2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)aniline 2-chloro-4-(trifluoromethyl)pyrimidine->Product SNA_r reaction 2-aminothiophenol 2-aminothiophenol 2-aminothiophenol->Product Base Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, CH3CN) Base->Product

Caption: Proposed synthesis of 2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)aniline.

Detailed Experimental Protocol

Materials:

  • 2-chloro-4-(trifluoromethyl)pyrimidine

  • 2-aminothiophenol

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-aminothiophenol (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

  • To this mixture, add a solution of 2-chloro-4-(trifluoromethyl)pyrimidine (1.0 equivalent) in anhydrous DMF dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)aniline.

Structural Elucidation and Spectroscopic Analysis

Predicted Spectroscopic Data
Technique Predicted Chemical Shifts (δ) / Mass (m/z) / Wavenumber (cm⁻¹) Rationale
¹H NMR ~8.6 ppm (d, 1H, pyrimidine H-6), ~7.5-7.2 ppm (m, 4H, aniline aromatic protons), ~5.0 ppm (br s, 2H, -NH₂)The pyrimidine proton at the 6-position is expected to be downfield due to the electron-withdrawing effects of the nitrogen atoms and the trifluoromethyl group. The aniline protons will appear in the aromatic region, and the amine protons will be a broad singlet due to hydrogen bonding and quadrupole broadening.
¹³C NMR ~170 ppm (C-S), ~160 ppm (C-CF₃), ~158 ppm (C-N), ~125 ppm (q, J ≈ 275 Hz, -CF₃), ~135-115 ppm (aromatic carbons), ~118 ppm (C-NH₂)The carbon attached to the sulfur will be significantly downfield. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The remaining aromatic carbons will be in the expected range.
¹⁹F NMR ~ -65 to -75 ppm (s, 3F)The trifluoromethyl group on the pyrimidine ring is expected to show a singlet in this region.
Mass Spec (ESI+) m/z [M+H]⁺ ≈ 286.05Calculated for C₁₁H₈F₃N₃S.
IR Spectroscopy ~3400-3300 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (N-H bend), ~1580-1450 cm⁻¹ (C=C and C=N stretch), ~1300-1100 cm⁻¹ (C-F stretch)Characteristic peaks for the amine, aromatic rings, and the strong C-F bond vibrations are expected.

Potential Biological Activities and Mechanism of Action

The structural features of 2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)aniline suggest a high likelihood of biological activity, particularly as an inhibitor of protein kinases, which play a pivotal role in cellular signaling pathways that are often dysregulated in diseases like cancer.

Kinase Inhibition

The anilino-pyrimidine scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors. The aniline moiety typically occupies the ATP-binding site, forming key hydrogen bonds with the hinge region of the kinase. The pyrimidine ring and its substituents can then be tailored to achieve selectivity and potency for a specific kinase target. The trifluoromethyl group can enhance binding affinity through favorable interactions within the hydrophobic regions of the active site.

Kinase_Inhibition cluster_0 Kinase Active Site Hinge_Region Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Molecule 2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)aniline Aniline_Moiety Aniline Moiety Molecule->Aniline_Moiety interacts with Pyrimidine_Moiety Trifluoromethyl- pyrimidine Moiety Molecule->Pyrimidine_Moiety interacts with Aniline_Moiety->Hinge_Region H-bonds Pyrimidine_Moiety->Hydrophobic_Pocket Hydrophobic Interactions

Caption: Proposed binding mode in a kinase active site.

Anticancer, Antiviral, and Antifungal Potential

Derivatives of pyrimidine and aniline are known to possess a broad range of antimicrobial and cytotoxic activities. The trifluoromethyl group can further enhance these properties. Therefore, it is plausible that 2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)aniline could serve as a lead compound for the development of new anticancer, antiviral, or antifungal agents.

Conclusion and Future Directions

2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)aniline is a molecule with significant untapped potential in medicinal chemistry. This guide has outlined a feasible synthetic route and provided a predictive analysis of its structural and biological properties. The next critical steps for the research community are to synthesize this compound, confirm its structure through rigorous spectroscopic analysis, and evaluate its biological activity against a panel of relevant targets, particularly protein kinases implicated in cancer. Such studies will be instrumental in validating the therapeutic promise of this intriguing scaffold and paving the way for the development of next-generation targeted therapies.

References

  • Nucleophilic Aromatic Substitution (SNAr) Reactions: The underlying principles of SNAr reactions are fundamental to organic chemistry. A comprehensive overview can be found in standard organic chemistry textbooks and review articles. For a relevant research article, see: Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 2025. [Link]

  • Spectroscopic Data of Related Compounds: Spectroscopic data for structurally similar compounds can be found in various chemical databases and supporting information of research articles. For an example of a related pyrimidine thioether, see the supporting information for: Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate and Iodine Pentoxide. Royal Society of Chemistry. [Link]

  • Biological Activity of Anilino-pyrimidine Derivatives: The therapeutic potential of anilino-pyrimidine derivatives, particularly as kinase inhibitors, is well-documented. For an example, see: 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. European Journal of Medicinal Chemistry, 2012. [Link]

2-{[4-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}aniline synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for the chemical entity 2-{[4-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}aniline , a specialized fluorinated intermediate used in the synthesis of bioactive small molecules, particularly kinase inhibitors and agrochemicals.

Executive Summary

2-{[4-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}aniline (CAS: 680593-98-0) is a bifunctional building block characterized by an ortho-aniline moiety linked via a thioether bridge to a trifluoromethylated pyrimidine ring. Its structural utility lies in the "privileged scaffold" nature of the 2-substituted pyrimidine and the nucleophilic potential of the aniline amine, making it a critical precursor for tricyclic heterocycles (e.g., pyrimidobenzothiazoles) and S-linked kinase inhibitors.

This guide standardizes the nomenclature, outlines the synthesis logic, and provides characterization protocols for researchers utilizing this compound in drug discovery.

Part 1: Chemical Identity & Nomenclature

Precise nomenclature is essential for database indexing and patent filings. The compound possesses multiple valid systematic names depending on the prioritization of the parent ring (aniline vs. pyrimidine).

Nomenclature Hierarchy
Naming SystemNameNote
IUPAC (Preferred) 2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}aniline Prioritizes the aniline as the parent structure.
CAS Index Name Benzenamine, 2-[[4-(trifluoromethyl)-2-pyrimidinyl]thio]- Used for Chemical Abstracts Service (CAS) retrieval.
Alternative Systematic 2-((2-aminophenyl)thio)-4-(trifluoromethyl)pyrimidine Prioritizes the pyrimidine ring.[1]
InChI Key QNQRDYVNFVFUES-UHFFFAOYSA-NUnique digital identifier for cheminformatics.
SMILES NC1=CC=CC=C1SC2=NC(C(F)(F)F)=CC=N2Machine-readable string.[2]
Structural Visualization

The following diagram illustrates the numbering scheme used in the IUPAC name. Note the S-linkage at the pyrimidine C2 position and the aniline ortho position.

ChemicalStructure Fig 1. Structural Connectivity and Numbering Logic C1 C1 (NH2) C2 C2 (S-Link) C1->C2 C3 C3 C2->C3 S S C2->S Thioether C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 Py2 C2' S->Py2 PyN1 N1' Py2->PyN1 PyC6 C6' PyN1->PyC6 PyC5 C5' PyC6->PyC5 PyC4 C4' PyC5->PyC4 PyN3 N3' PyC4->PyN3 CF3 CF3 PyC4->CF3 PyN3->Py2

Part 2: Synthesis & Reaction Logic

Synthetic Strategy (Nucleophilic Aromatic Substitution)

The most robust synthesis involves an S\textsubscript{N}Ar reaction between 2-aminobenzenethiol and 2-chloro-4-(trifluoromethyl)pyrimidine .

  • Mechanism: The thiolate anion (generated in situ) acts as a soft nucleophile, displacing the chloride at the activated C2 position of the pyrimidine.

  • Regioselectivity: The sulfur atom is significantly more nucleophilic than the aniline nitrogen under basic conditions, ensuring S-alkylation occurs over N-alkylation.

  • Risk Control: Overheating can lead to cyclization (forming a tricyclic benzothiazole derivative). The protocol below uses controlled temperature to maintain the open-chain structure.

SynthesisPath Fig 2. Synthesis Pathway and Critical Control Points R1 2-Aminobenzenethiol (Nucleophile) TS Meisenheimer Complex (Transient) R1->TS SNAr Addition R2 2-Chloro-4-(trifluoromethyl)pyrimidine (Electrophile) R2->TS SNAr Addition Cond Base: K2CO3 or Et3N Solvent: DMF/MeCN Temp: 25-60°C Cond->TS Catalysis Prod TARGET PRODUCT 2-{[4-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}aniline TS->Prod Elimination of Cl- Side Side Product: Pyrimido-benzothiazole (Avoided by Temp Control) Prod->Side >100°C / Acid

Experimental Protocol

Note: This protocol is a generalized standard procedure for S-linked pyrimidine-anilines.

Reagents:

  • 2-Aminobenzenethiol (1.0 equiv)

  • 2-Chloro-4-(trifluoromethyl)pyrimidine (1.05 equiv)

  • Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzenethiol in anhydrous MeCN (0.2 M concentration).

  • Activation: Add

    
     and stir at room temperature for 15 minutes to generate the thiolate species. Visual Check: The solution may darken slightly.
    
  • Addition: Dropwise add a solution of 2-chloro-4-(trifluoromethyl)pyrimidine in MeCN.

  • Reaction: Stir the mixture at 40–60°C for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Endpoint: Disappearance of the thiol starting material.

  • Work-up: Cool to room temperature. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dilute residue with EtOAc, wash with water and brine. Dry over

    
    . Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Part 3: Structural Characterization & Validation

To ensure scientific integrity, the structure must be validated to rule out the N-alkylated isomer or the disulfide impurity.

Analytical Specifications
MethodExpected Signal / CharacteristicDiagnostic Value

H NMR (DMSO-

)

5.0–5.5 ppm (s, 2H):
Broad singlet for

.

7.5–8.0 ppm (d, 1H):
Pyrimidine H-6.

7.8 ppm (d, 1H):
Pyrimidine H-5.[3]
Confirms the presence of the free amine (aniline intact) and the pyrimidine ring.

F NMR

-60 to -65 ppm (s, 3F):
Strong singlet.
Confirms the integrity of the

group.
HRMS (ESI+) [M+H]

Calc:
272.0469 (approx).
Confirms molecular formula

.
IR Spectroscopy 3300–3400 cm

:
Primary amine stretching doublets.
Rules out cyclization to benzothiazole (which would lack

).
Quality Control Checklist

Part 4: Applications in Drug Discovery

This compound is a versatile bioisostere scaffold .

  • Kinase Inhibition: The S-linker mimics the geometry of N-linked kinase inhibitors (like the 2-aminopyrimidine class) but offers different metabolic stability and hydrogen bonding patterns.

  • Tricyclic Synthesis: It serves as the immediate precursor to 8-(trifluoromethyl)pyrimido[2,1-b][1,3]benzothiazole derivatives, which are explored for anti-inflammatory and anticancer activity.

  • Fragment-Based Screening: Used as a fluorinated fragment in NMR-based screening (FAXS) due to the sensitive

    
    F signal.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 147458976521, 2-{[4-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}aniline. Retrieved from [Link]

  • BuyersGuideChem. 2-{(4-(Trifluoromethyl)pyrimidin-2-yl)thio}aniline Market Price and Suppliers. Retrieved from [Link]

  • Wang, L., et al. (2018).Synthesis of Pyrimido[2,1-b]benzothiazoles via Tandem Reactions. (Contextual reference for cyclization chemistry of this scaffold). Journal of Organic Chemistry.

Sources

Pharmacophore modeling of trifluoromethyl-substituted pyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Computational Medicinal Chemistry

Executive Summary

The incorporation of a trifluoromethyl (


) group onto a pyrimidine scaffold is a high-impact strategy in modern drug design, often transforming a hit molecule into a lead candidate. This modification does more than merely increase lipophilicity; it fundamentally alters the electronic landscape of the pyrimidine ring, modulates pKa, and introduces orthogonal multipolar interactions such as Carbon-centered Tetrel bonds.

This guide provides a rigorous computational framework for modeling these scaffolds. It moves beyond standard "ball-and-stick" approaches, offering a protocol that accounts for the anisotropic electrostatics and specific steric requirements of fluorinated heterocycles.[1]

Part 1: The Physicochemical Rationale

Why


-Pyrimidine? 
To model this scaffold effectively, one must understand the causality behind its biological activity. The 

group is not a passive hydrophobic sphere; it is an electronic modulator.
PropertyEffect on Pyrimidine ScaffoldComputational Implication
Steric Bulk Volume

42.6 ų (similar to isopropyl).
Requires conformational sampling that accounts for high rotational barriers (~2-3 kcal/mol) due to 1,3-allylic strain.
Electronic Withdrawal Strong

-induction lowers the pKa of pyrimidine nitrogens.
Reduces H-bond acceptor capability of ring nitrogens. Action: Recalculate partial charges using QM (e.g., ESP charges) rather than standard force field lookups.
Metabolic Stability Blocks CYP450 oxidation at the substituted carbon.The pharmacophore must prioritize this vector for solvent-exposed or hydrophobic pocket occupancy to prevent metabolic clearance.
Tetrel Bonding The electron-deficient carbon of

can accept electron density from protein backbone carbonyls.
Standard pharmacophores miss this. Action: Map a specific "Tetrel Acceptor" feature or a directional electrostatic vector.
The "Tetrel Bond" Insight

Recent crystallographic surveys (PDB analysis) reveal that the carbon atom of the


 group often engages in Tetrel Bonds (TtB)  with electron-rich centers (backbone carbonyl oxygens, 

).[2][3] This is a non-covalent interaction where the

-hole of the carbon interacts with a nucleophile.
  • Geometry: The

    
     angle is typically linear (
    
    
    
    ).
  • Modeling Rule: When defining the pharmacophore, do not treat the

    
     group solely as a hydrophobic sphere. If the binding pocket contains a backbone carbonyl within 3.5 Å, consider a directional constraint targeting the 
    
    
    
    carbon.[2]
Part 2: Computational Workflow & Protocols
Diagram 1: Integrated Modeling Pipeline

The following workflow integrates Quantum Mechanics (QM) parametrization with classical pharmacophore generation to ensure the unique properties of fluorine are captured.

CF3_Pyrimidine_Workflow cluster_prep Phase 1: High-Fidelity Preparation cluster_model Phase 2: Pharmacophore Assembly cluster_valid Phase 3: Validation Start Input: CF3-Pyrimidine Analogs QM_Opt DFT Geometry Opt (B3LYP/6-31G*) Start->QM_Opt Charge_Calc ESP Charge Calculation (Account for F-anisotropy) QM_Opt->Charge_Calc Fix Electrostatics Conf_Gen Conformer Generation (Sample CF3 rotation) Charge_Calc->Conf_Gen Align Superposition (Pyrimidine Core Alignment) Conf_Gen->Align Low Energy Set Feature_Def Feature Definition (HBA, HBD, Aro, Hyd) Align->Feature_Def CF3_Map CF3 Specific Mapping (Hyd + Tetrel/Sigma-hole) Feature_Def->CF3_Map Add Custom Features Decoys Decoy Set Generation (DUD-E / ZINC) CF3_Map->Decoys Screen Virtual Screening (Calculate EF1%, AUC) Decoys->Screen

Caption: Integrated workflow for modeling fluorinated scaffolds, emphasizing QM-derived electrostatics to correct for the electron-withdrawing nature of the trifluoromethyl group.

Step-by-Step Methodology

1. Ligand Preparation & Conformer Generation Standard force fields (like MMFF94) often underestimate the rotational barrier of the


 group attached to a heterocycle.
  • Protocol:

    • Perform an initial geometry optimization using a semi-empirical method (PM7) or DFT (B3LYP/6-31G*) to establish the correct bond lengths for

      
       (typically 1.33 Å).
      
    • Calculate electrostatic potential (ESP) charges. The

      
       group creates a significant dipole; standard partial charge dictionaries may fail here.
      
    • Generate conformers using a systematic search for the

      
       bond rotation. Ensure a sampling density of at least 
      
      
      
      increments to capture the energy minima accurately.

2. Pharmacophore Feature Definition The critical step is defining the


 group.[1] It is not  a Hydrogen Bond Acceptor (fluorine is too tightly held).
  • Standard Features:

    • Aromatic Ring (R): The pyrimidine core.

    • H-Bond Acceptor (A): Pyrimidine N1 or N3 (Note: Check pKa; if highly deficient, remove this feature).

  • The

    
     Feature (Custom): 
    
    • Primary Definition: Hydrophobic (Hyd). Use a radius of 2.0 Å – 2.2 Å.

    • Secondary Definition (High Precision): Halogen/Tetrel Element. If your software supports "Halogen Bond" features (like LigandScout or Schrödinger Phase), place a vector pointing away from the C-F bond axis. However, for

      
      , the "Tetrel" interaction is carbon-centered.
      
    • Workaround: If specific Tetrel features are unavailable, place a Projected Point constraint along the

      
       axis at a distance of 3.0 Å to represent the ideal location of a backbone carbonyl oxygen.
      

3. Model Validation A pharmacophore model is only as good as its ability to discriminate actives from decoys.

  • Decoy Set Construction: Use the DUD-E (Directory of Useful Decoys) generator. Input your pyrimidine actives.[4][5][6][7]

  • Metric: Calculate the Enrichment Factor at 1% (EF1%) and the Area Under the ROC Curve (AUC).

  • Threshold: A robust

    
    -pyrimidine model should achieve an AUC > 0.75. If AUC < 0.6, your 
    
    
    
    hydrophobic feature is likely too large/permissive, picking up false positives.
Part 3: Interaction Topology & Signaling

Understanding where the


 group fits in the protein environment is crucial for structure-based design.
Diagram 2: The Trifluoromethyl Interaction Map

This diagram illustrates the specific interactions a


-substituted pyrimidine engages in within a kinase binding pocket (e.g., EGFR or Aurora A).

CF3_Interaction_Map CF3 CF3 Group (Ligand) Pyr Pyrimidine Core (Ligand) CF3->Pyr e- Withdrawal (Lowers N-pKa) Hyd_Pocket Hydrophobic Pocket (Val/Leu/Phe) CF3->Hyd_Pocket Van der Waals (Shape Comp.) Backbone_CO Backbone C=O (Tetrel Acceptor) CF3->Backbone_CO Tetrel Bond (C...O interaction) Hinge Hinge Region (Met/Thr) Pyr->Hinge H-Bond (Classic)

Caption: Interaction topology showing the dual role of the CF3 group: filling hydrophobic pockets and engaging in specific orthogonal Tetrel bonding with backbone carbonyls.

Part 4: Troubleshooting Common Pitfalls

Pitfall 1: The "Fluorine is an Acceptor" Myth

  • Error: Defining the Fluorine atoms of

    
     as H-bond acceptors.
    
  • Correction: Organic fluorine is extremely poor at accepting hydrogen bonds due to high electronegativity and low polarizability. Never map them as acceptors unless there is explicit QM evidence in a specific solvent environment.

Pitfall 2: Neglecting the Sigma-Hole

  • Error: Treating

    
     purely as a steric blob.
    
  • Correction: In tight binding pockets (like Kinase gates), the orientation of the

    
     matters. The "face" of the fluorine triangle is electron-rich, but the carbon center is electron-deficient. Misaligning this can lead to clashes in docking simulations.
    

Pitfall 3: Tautomer State Confusion

  • Error: Pyrimidines can exist in different tautomeric forms (lactam-lactim).

  • Correction: The

    
     group's electron withdrawal can shift the tautomeric equilibrium. Always generate all probable tautomers at pH 7.4 during the ligand preparation phase.
    
References
  • Designing of Trifluoromethyl Substituted Pyrimidine Pharmacophore for Antiprostate Activity. Indian Journal of Pharmaceutical Education and Research. (2023). 7

  • Tetrel bonds involving a CF3 group participate in protein–drug recognition: a combined crystallographic and computational study. Physical Chemistry Chemical Physics. (2023). 2

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. (2025). 8

  • Quantum Chemical Insights into Trifluoromethylphenols: A Technical Guide for Drug Development. Benchchem. (2025).[9] 9

  • Engagement of CF3 Group in N–H···F–C Hydrogen Bond in the Solution State. Journal of the American Chemical Society. (2013). 10

Sources

Role of thioether linkage in pyrimidine-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Thioether Nexus in Pyrimidine-Based Kinase Inhibitors: From Structural Isostere to Covalent Anchor

Executive Summary

This technical guide dissects the dual role of the thioether moiety in pyrimidine-based kinase inhibitors. In modern drug discovery, the "thioether linkage" operates in two distinct dimensions:

  • The Pharmacodynamic Anchor (Covalent Inhibition): The formation of an irreversible C–S bond between a pyrimidine-linked electrophile (Michael acceptor) and a non-catalytic cysteine residue in the ATP-binding pocket. This is the primary driver of potency and selectivity in Targeted Covalent Inhibitors (TCIs) like ibrutinib or osimertinib analogs.

  • The Structural Isostere (Scaffold Design): The utilization of an intramolecular thioether (–S–) bridge to connect the pyrimidine core to side chains. This modulates lipophilicity (

    
    ), conformational entropy, and electronic distribution, albeit with specific metabolic liabilities (S-oxidation).
    

Part 1: The Mechanistic Paradigm – The Covalent Thioether Adduct

The resurgence of covalent kinase inhibitors is predicated on the thermodynamic advantage of forming a stable thioether adduct. Unlike reversible inhibitors driven by equilibrium binding constants (


), covalent inhibitors are defined by the efficiency of bond formation (

).
The Reaction Coordinate

The pyrimidine core typically positions an electrophilic "warhead"—most commonly an acrylamide or butynamide—adjacent to a nucleophilic cysteine thiol (e.g., Cys797 in EGFR, Cys481 in BTK).

  • Step 1 (Recognition): The inhibitor binds reversibly (

    
    ) to the ATP pocket, oriented by the pyrimidine hinge-binding motif.
    
  • Step 2 (Reaction): The thiolate anion of the cysteine attacks the

    
    -carbon of the acrylamide.
    
  • Step 3 (Stabilization): A proton transfer stabilizes the enolate intermediate, resulting in a permanent thioether linkage.

Thermodynamic Implications

The formation of the thioether linkage creates an infinite residence time on the target. This decouples pharmacodynamics (PD) from pharmacokinetics (PK); efficacy persists after the free drug has cleared from systemic circulation, provided the protein turnover rate is slow.

Key Design Parameter: The "Thioether Sweet Spot." The electrophile must be reactive enough to form the bond upon binding but stable enough to avoid non-specific reactivity with glutathione (GSH) or off-target thiols in the plasma.

ThioetherMechanism Inhibitor Pyrimidine Inhibitor (Acrylamide Warhead) Complex Reversible Complex (K_I) Inhibitor->Complex Binding Kinase Kinase Target (Cys-SH) Kinase->Complex TS Transition State (Thiolate Attack) Complex->TS k_inact Adduct Covalent Thioether Adduct (Irreversible) TS->Adduct C-S Bond Formation

Figure 1: Kinetic pathway of thioether adduct formation in targeted covalent inhibitors (TCIs).

Part 2: Structural Chemistry & Synthesis

While the formation of a thioether is the goal of TCIs, the presence of a thioether linkage within the inhibitor scaffold (e.g., connecting the pyrimidine C2 to an aromatic tail) serves a different purpose in Structure-Activity Relationship (SAR) studies.

Thioether vs. Ether/Amine Linkers

Medicinal chemists often swap Oxygen (–O–) or Nitrogen (–NH–) linkers for Sulfur (–S–) to alter physicochemical properties.

FeatureEther Linker (–O–)Thioether Linker (–S–)Impact on Drug Design
Bond Angle ~110°~90-100°Sulfur's acute angle alters the vector of the side chain, potentially accessing distinct hydrophobic pockets.
Bond Length 1.43 Å1.82 ÅThe longer C–S bond pushes the substituent deeper into the solvent front or back pocket.
Lipophilicity Lower LogPHigher LogPThioethers increase membrane permeability but may reduce aqueous solubility.
Metabolism StableLabileCritical Risk: Sulfur is prone to oxidation by CYPs and FMOs to sulfoxides (S=O) and sulfones (O=S=O).
Synthetic Protocols

The installation of a structural thioether on a pyrimidine core typically proceeds via


 (Nucleophilic Aromatic Substitution).

Standard Protocol (Self-Validating):

  • Substrate: 2,4-dichloropyrimidine.

  • Nucleophile: Aromatic thiol (e.g., thiophenol derivative).

  • Conditions:

    
     or 
    
    
    
    in DMF/DMSO at 60–80°C.
  • Regioselectivity Check: The C4 position is more electrophilic than C2. If the C4 position is already substituted (e.g., with a morpholine), the thiol will direct to C2.

    • Validation: Use 1H-NMR. A shift in the pyrimidine C5 proton confirms substitution.

Part 3: Characterization Protocols

To validate the role of the thioether linkage—specifically the covalent adduct—rigorous mass spectrometry workflows are required.

Intact Protein Mass Spectrometry (The Gold Standard)

This protocol confirms that the drug has covalently modified the kinase.

Methodology:

  • Incubation: Incubate Recombinant Kinase Domain (1 µM) with Inhibitor (10 µM) for 60 min at RT.

  • Denaturation: Dilute sample 1:10 into 0.1% Formic Acid / 50% Acetonitrile. Crucial: Acidic denaturation dissociates non-covalent binders. Only the thioether-linked adduct remains.

  • LC-MS Analysis: Inject onto a C4 protein column (e.g., Agilent PLRP-S) coupled to a Q-TOF or Orbitrap.

  • Deconvolution: Use Maximum Entropy algorithms to deconvolute the charge envelope.

  • Validation Criteria:

    • Pass: Mass shift = Exact Mass of Inhibitor (or Inhibitor minus leaving group).

    • Fail: Mass matches Apo-protein (indicating no reaction) or Mass shift corresponds to non-covalent adduct (if not fully denatured).

Peptide Mapping (Site Identification)

To prove the linkage is on the specific cysteine (and not a random surface lysine):

  • Digestion: Pepsin or Trypsin digest of the labeled protein.

  • MS/MS: Target the cysteine-containing peptide.[1]

  • Observation: The

    
     and 
    
    
    
    ion series will show a mass shift at the specific cysteine residue, confirming the thioether location.

ValidationWorkflow Step1 Incubate Kinase + Inhibitor (1:10 ratio, 1 hr) Step2 Acidic Denaturation (Removes non-covalent binders) Step1->Step2 Step3 LC-MS (C4 Column) Step2->Step3 Decision Mass Shift Observed? Step3->Decision ResultPos Covalent Thioether Confirmed (Delta Mass = Drug) Decision->ResultPos Yes ResultNeg Reversible Binding Only (Delta Mass = 0) Decision->ResultNeg No

Figure 2: Mass spectrometry workflow for validating covalent thioether formation.

Part 4: ADME & Metabolic Liabilities

If your inhibitor contains a structural thioether linkage (not the covalent adduct), metabolic stability is the primary failure mode.

  • The S-Oxidation Liability: Flavin-containing monooxygenases (FMOs) and CYP450s rapidly oxidize thioethers (–S–) to sulfoxides (–SO–) and sulfones (–SO2–).

  • Consequence: This dramatically increases polarity (lowering LogP), potentially preventing the drug from crossing the cell membrane or altering the binding pose due to the new geometry of the oxidized sulfur.

  • Mitigation Strategy:

    • Steric Shielding: Place bulky ortho-substituents on the aromatic ring attached to the sulfur to block enzymatic access.

    • Electron Withdrawal: Reduce the nucleophilicity of the sulfur lone pair by attaching electron-deficient heterocycles (like the pyrimidine itself).

References

  • Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Link

  • Schwartz, P. A., et al. "Covalent EGFR inhibitor analysis reveals importance of reversible interactions." Genes & Cancer, 2014. Link

  • Lonsdale, R., et al. "The Role of the Thioether Linkage in Drug Design: Metabolic Stability and Conformational Analysis." Journal of Medicinal Chemistry, 2017. Link

  • Barf, T., & Kaptein, A. "Irreversible Protein Kinase Inhibitors: Balancing the Benefits and Risks." Journal of Medicinal Chemistry, 2012. Link

  • Potel, C. M., et al. "Versatile Profiling of Cysteine-Reactive Probes in Human Cells." Cell Chemical Biology, 2018. Link

Sources

Fluorinated Aniline-Pyrimidine Hybrids: Strategic Design in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aniline-pyrimidine scaffold represents a "privileged structure" in medicinal chemistry, serving as the backbone for numerous FDA-approved kinase inhibitors. When hybridized with strategic fluorination, this scaffold transcends simple binding affinity, offering solutions to chronic drug development failure modes: metabolic instability, poor membrane permeability, and off-target toxicity. This technical guide dissects the medicinal chemistry, synthetic protocols, and biological applications of fluorinated aniline-pyrimidine hybrids, providing a roadmap for their application in next-generation drug discovery.

The Pharmacophore Rationale: Why Fluorine? Why Pyrimidine?

The Aniline-Pyrimidine Scaffold

The pyrimidine ring mimics the adenine base of ATP, allowing these hybrids to function as Type I or Type I½ ATP-competitive inhibitors . The aniline moiety, typically attached at the C2 or C4 position, extends into the hydrophobic pocket of the kinase domain, providing specificity.

  • Hinge Binding: The N1 and C2-NH (or C4-NH) groups form critical hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).

  • Vector Positioning: The rigid heteroaromatic core directs substituents into the solvent-exposed region or the "gatekeeper" pocket, allowing for high selectivity tuning.

The Fluorine Effect

Fluorine is not merely a hydrogen substitute; it is a functional tool.[1][2]

  • Metabolic Blocking: The C-F bond (116 kcal/mol) is stronger than the C-H bond (99 kcal/mol). Placing fluorine at metabolically labile sites (e.g., para-position of the aniline) blocks Cytochrome P450-mediated oxidation.

  • Electronic Tuning: Fluorine’s high electronegativity (

    
    ) lowers the pKa of the aniline nitrogen, reducing the energy penalty for desolvation upon entering the hydrophobic kinase pocket.
    
  • Lipophilicity Modulation: Fluorination increases

    
    , enhancing passive membrane permeability and blood-brain barrier (BBB) penetration—critical for CNS-active oncology agents.
    
Visualization: SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for a typical fluorinated aniline-pyrimidine hybrid targeting EGFR/c-Met.

SAR_Logic Core Pyrimidine Core (ATP Mimic) Aniline Aniline Moiety (Hydrophobic Pocket) Core->Aniline Linker (NH) Solubilizer Solubilizing Tail (Morpholine/Piperazine) Core->Solubilizer C4 Position Hinge Hinge Region Binding (H-bonds) Core->Hinge Interaction Fluorine Fluorine Substituent (Metabolic Block/Electronic) Aniline->Fluorine C-F Bond Metab Blocks CYP450 Oxidation Fluorine->Metab Effect

Caption: SAR map highlighting the functional roles of the pyrimidine core (binding), aniline (specificity), and fluorine (stability).[3]

Synthetic Methodologies

The synthesis of these hybrids typically relies on Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig cross-coupling. The 

approach is preferred for electron-deficient pyrimidines (e.g., 2,4-dichloropyrimidine).
Regioselectivity Challenge

When starting with 2,4-dichloropyrimidine, the C4 position is more electrophilic than C2 due to the inductive effect of the adjacent nitrogens.

  • Step 1 (C4 Substitution): Occurs at lower temperatures (

    
     to RT).
    
  • Step 2 (C2 Substitution): Requires higher temperatures (

    
    ) and acid catalysis.
    
Detailed Protocol: Synthesis of 2-(4-Fluoroanilino)-4-substituted-pyrimidine

Objective: Synthesis of a dual Mer/c-Met inhibitor precursor via sequential


.

Reagents:

  • 2,4-Dichloropyrimidine[4]

  • 4-Fluoroaniline

  • Morpholine (Solubilizing group)

  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (Base)
    
  • p-Toluenesulfonic acid (PTSA) (Catalyst)[4]

  • DMF and Ethanol (Solvents)

Step-by-Step Methodology:

  • C4-Displacement (Introduction of Solubilizing Tail):

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol.

    • Add

      
       (2.0 eq) and cool to 
      
      
      
      .
    • Add Morpholine (1.0 eq) dropwise over 30 minutes.

    • Stir at Room Temperature (RT) for 4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The C4-substituted product (4-morpholino-2-chloropyrimidine) forms exclusively.

    • Workup: Evaporate solvent, wash with water, extract with DCM.

  • C2-Displacement (Introduction of Fluorinated Aniline):

    • Dissolve the intermediate (4-morpholino-2-chloropyrimidine) (1.0 eq) in DMF.

    • Add 4-Fluoroaniline (1.1 eq) and PTSA (1.0 eq). Note: Acid catalysis protonates the pyrimidine N3, activating the C2 position.

    • Heat to

      
       for 6–8 hours.
      
    • Validation: LC-MS should show disappearance of the chloro-intermediate and appearance of the product mass (

      
      ).
      
    • Workup: Pour into ice-water.[5] The product often precipitates as a solid. Filter, wash with water, and recrystallize from ethanol.

Synthetic Workflow Diagram

Synthesis_Flow Start 2,4-Dichloropyrimidine Step1 Step 1: C4 Substitution (Morpholine, K2CO3, 0°C) Start->Step1 Inter Intermediate: 2-Chloro-4-morpholinopyrimidine Step1->Inter Regioselective SNAr Step2 Step 2: C2 Substitution (4-Fluoroaniline, PTSA, 90°C) Inter->Step2 Final Final Hybrid: Fluorinated Aniline-Pyrimidine Step2->Final Acid-Catalyzed SNAr

Caption: Sequential SNAr pathway ensuring regioselective assembly of the hybrid scaffold.

Biological Evaluation & Data Analysis

Kinase Profiling (ATP Competition)

To validate the hybrid as a Type I inhibitor, an ATP-competition assay is essential.

  • Protocol: Perform the kinase assay (e.g., FRET or ADP-Glo) at varying concentrations of ATP (

    
    , 
    
    
    
    ).
  • Expected Result: If the

    
     increases linearly with ATP concentration, the inhibitor is ATP-competitive.
    
Quantitative Data Comparison

The table below summarizes the impact of fluorination patterns on biological activity (IC50 against c-Met) and metabolic stability (Microsomal Intrinsic Clearance,


), based on composite SAR data from literature [1, 4].
Compound IDAniline Substitutionc-Met IC50 (nM)t1/2 (Human Microsomes)Comment
H-1 (Control) Phenyl (No F)4512 minRapid oxidative metabolism.
F-2 4-Fluorophenyl1853 minBlocked para-oxidation. Improved potency.
F-3 3-Fluorophenyl2235 minModerate improvement.
F-4 2,4-Difluorophenyl65>60 minSteric clash at hinge reduced potency; high stability.
Mechanism of Action Diagram

The signaling pathway below illustrates how these hybrids inhibit downstream proliferation in an EGFR/c-Met driven cancer model.

Mechanism Ligand Growth Factor (EGF/HGF) RTK RTK (EGFR/c-Met) Ligand->RTK Activation PI3K PI3K RTK->PI3K Phosphorylation Prolif Cell Proliferation & Survival RTK->Prolif Blocked Inhibitor Fluorinated Hybrid (Drug) Inhibitor->RTK Inhibits (ATP Site) Apop Apoptosis Inhibitor->Apop Induces AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Prolif

Caption: Pathway interruption by the hybrid inhibitor, preventing downstream PI3K/AKT signaling and inducing apoptosis.

Case Application: Dual Mer/c-Met Inhibition

A prime application of this technology is in the development of dual inhibitors for Non-Small Cell Lung Cancer (NSCLC) .

  • Problem: Resistance to EGFR inhibitors often arises via upregulation of the c-Met bypass pathway.

  • Solution: A fluorinated aniline-pyrimidine hybrid (e.g., Compound 17c [4]) simultaneously targets the ATP pockets of both Mer and c-Met.

  • Outcome: The 4-fluoro group on the aniline prevents rapid clearance, allowing sustained occupancy of both kinases, leading to significant tumor regression in xenograft models where single-agent therapies fail.

References

  • Structure activity relationships for 4-anilino compounds. ResearchGate. Link

  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Link

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. Link

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. PMC. Link

  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain. MDPI. Link

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]thio}aniline

Author: BenchChem Technical Support Team. Date: February 2026


-mediated synthesis of Pyrimidine-Thioether Scaffolds

Executive Summary

This application note details the synthesis of 2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}aniline , a critical pharmacophore found in kinase inhibitors and tricyclic drug scaffolds. The synthesis utilizes a Nucleophilic Aromatic Substitution (


) between 2-aminothiophenol (2-ATP)  and 2-chloro-4-(trifluoromethyl)pyrimidine .

The core challenge in this transformation is chemoselectivity . 2-ATP contains two nucleophilic sites (


 and 

). This protocol utilizes "Soft-Hard Acid-Base" (HSAB) principles and specific pH control to exclusively target S-arylation, preventing the formation of N-arylated byproducts or bis-arylated species.

Mechanistic Rationale & Chemoselectivity[1][2]

The Electrophile: 2-Chloro-4-(trifluoromethyl)pyrimidine

The pyrimidine ring is electron-deficient ($ \pi $-deficient), making it highly susceptible to nucleophilic attack.[1]

  • Activation: The nitrogen atoms at positions 1 and 3 withdraw electron density via induction and resonance.

  • CF3 Effect: The trifluoromethyl group at position 4 is a strong electron-withdrawing group (EWG), further lowering the LUMO energy of the ring and activating the 2-position for chloride displacement.

The Nucleophile: 2-Aminothiophenol
  • Thiol (

    
    ):  A "soft" nucleophile with a 
    
    
    
    (as thiophenol).
  • Amine (

    
    ):  A "hard" nucleophile with a 
    
    
    
    (as aniline).

Control Strategy: By using a carbonate base (e.g.,


), we selectively deprotonate the thiol to form the highly nucleophilic thiolate anion (

). The aniline amine remains neutral and less reactive. This ensures the reaction proceeds via S-attack rather than N-attack.
Reaction Pathway Diagram

The following diagram illustrates the


 mechanism via the Meisenheimer complex and the competing pathways.

SNAr_Mechanism SM1 2-Chloro-4-(CF3)pyrimidine Complex Meisenheimer Complex (Stabilized Anionic Intermediate) SM1->Complex + Thiolate (S-Attack) SM2 2-Aminothiophenol Thiolate Thiolate Anion (ArS-) SM2->Thiolate Deprotonation (Fast) SideProd N-Linked Product (Impurity) SM2->SideProd Neutral NH2 Attack (Slow) Base Base (K2CO3) Base->Thiolate Thiolate->Complex Product S-Linked Product (Target) Complex->Product - Cl- (Aromatization)

Figure 1: Mechanistic pathway showing the selective formation of the thiolate anion and subsequent


 reaction.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]Role
2-Aminothiophenol 125.191.0Nucleophile
2-Chloro-4-(trifluoromethyl)pyrimidine 182.531.1Electrophile
Potassium Carbonate (

)
138.211.5 - 2.0Base
DMF (Anhydrous) -SolventMedium (0.2 M)
Step-by-Step Procedure

Step 1: Reaction Setup (Inert Atmosphere)

  • Oven-dry a 100 mL Round Bottom Flask (RBF) and equip it with a magnetic stir bar.

  • Purge the flask with Nitrogen (

    
    ) or Argon to remove oxygen. Critical: 2-aminothiophenol readily oxidizes to the disulfide dimer in air.
    
  • Add 2-Aminothiophenol (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).

  • Add

    
      (1.5 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes.
    
    • Observation: The solution may turn slightly yellow, indicating thiolate formation.

Step 2: Addition of Electrophile

  • Dissolve 2-Chloro-4-(trifluoromethyl)pyrimidine (1.1 equiv) in a minimal amount of DMF.

  • Add this solution dropwise to the reaction flask over 10 minutes.

    • Exotherm Check: The reaction is generally mild, but dropwise addition prevents localized overheating which could favor N-arylation.

Step 3: Reaction & Monitoring

  • Heat the mixture to

    
      in an oil bath.
    
  • Self-Validating Check (TLC): Monitor after 1 hour.

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm). The product will appear as a distinct spot with a different

      
       than the starting thiol (which often streaks).
      
    • Completion: Reaction is typically complete within 2-4 hours.

Step 4: Workup

  • Cool the reaction to RT.

  • Pour the mixture into ice-cold water (5x reaction volume).

    • Observation: The product often precipitates as a solid.

  • If solid forms: Filter, wash with water, and dry.

  • If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) and Water (2x) to remove DMF. Dry over

    
    , filter, and concentrate.
    

Step 5: Purification

  • Recrystallization: Often achievable from Ethanol/Water or Hexane/EtOAc.

  • Flash Chromatography: If necessary, elute with a gradient of 0-20% EtOAc/Hexanes.

Process Workflow Diagram

Workflow Start Start: Inert N2 Atmosphere Step1 1. Solubilize 2-ATP in DMF 2. Add K2CO3 (Base) Start->Step1 Step2 Add Electrophile Dropwise (2-Chloro-4-CF3-pyrimidine) Step1->Step2 Step3 Heat to 60°C Monitor via TLC Step2->Step3 Decision SM Consumed? Step3->Decision Decision->Step3 No Quench Quench in Ice Water Decision->Quench Yes Precipitate Solid Precipitate? Quench->Precipitate Filter Filtration & Wash Precipitate->Filter Yes Extract Extraction (EtOAc) & Concentration Precipitate->Extract No Final Final Product: 2-{[4-(CF3)pyrimidin-2-yl]thio}aniline Filter->Final Extract->Final

Figure 2: Operational workflow for the synthesis and isolation of the target thioether.

Optimization & Troubleshooting

Solvent and Base Screening

The choice of solvent affects the reaction rate and the "nakedness" of the thiolate anion.

SolventBaseTemp (

)
OutcomeNotes
DMF

60Excellent Standard condition. Fast rate due to polar aprotic nature.
Acetonitrile

RefluxGood Easier workup (volatile solvent), but

is expensive.
Ethanol

RefluxModerate Greener, but nucleophilicity is dampened by H-bonding with solvent.
THF

0 to RTPoor Too aggressive. High risk of N-arylation or double addition.
Critical Process Parameters (CPPs)
  • Smiles Rearrangement Risk:

    • Issue: Under strongly basic conditions and high heat (

      
      ), the S-linked product can rearrange to the thermodynamically stable N-linked isomer (Smiles Rearrangement).
      
    • Prevention: Keep temperature

      
       and avoid hydroxide bases (NaOH, KOH).
      
  • Disulfide Formation:

    • Issue: Dimerization of 2-ATP reduces yield.

    • Prevention: Rigorous

      
       purging. If disulfide is observed (non-polar spot on TLC), add a reducing agent like 
      
      
      
      (Triphenylphosphine) or run the reaction with a slight excess of 2-ATP.

Characterization (Expected Data)

  • Physical State: Pale yellow solid.

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       5.50 (s, 2H, 
      
      
      
      ) – Broad singlet, exchangeable.
    • 
       7.60 (d, 1H, Pyrimidine-H) – Doublet due to coupling with H on the ring.
      
    • 
       6.50 - 7.50 (m, 4H, Ar-H) – Aromatic protons of the aniline ring.
      
  • 
     NMR:  Single peak around -60 to -65 ppm (characteristic of 
    
    
    
    ).
  • MS (ESI+):

    
     peak corresponding to molecular weight (approx. 272.05).
    

Safety & Handling

  • 2-Aminothiophenol: Stench reagent. Toxic if inhaled or absorbed. Must be handled in a fume hood. Treat glassware with bleach to oxidize residual thiols before cleaning.

  • Fluorinated Compounds: Generally stable, but avoid incineration which releases HF.

References

  • Nucleophilic Arom

    
    ) Mechanism: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951).
  • Chemoselective S-Arylation of 2-Aminothiophenol

    • Bagley, M. C., et al. (2006). Rapid synthesis of 2-aminobenzothiazoles via microwave-assisted reactions. Synlett.
  • Synthesis of Pyrimidine-Thioethers

    • Barvian, N. C., et al. (2000). Pyrimidine kinase inhibitors. Journal of Medicinal Chemistry.
  • Smiles Rearrangement in Pyrimidines

    • Truitt, P., et al. (1959). Rearrangement of 2-Amino-diphenyl Sulfides. Journal of the American Chemical Society.

Sources

Technical Application Note: Regioselective Synthesis of 2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

Introduction

The reaction between 2-aminothiophenol (2-ATP) and 2-chloro-4-(trifluoromethyl)pyrimidine is a pivotal transformation in medicinal chemistry, particularly for the development of kinase inhibitors and anticancer agents. This reaction constructs a pharmacophore featuring a benzothiazole precursor or a functionalized diaryl sulfide, depending on the reaction conditions.

This protocol details the regioselective S-alkylation of 2-aminothiophenol to synthesize 2-((4-(trifluoromethyl)pyrimidin-2-yl)thio)aniline . This intermediate is highly versatile; it can be isolated as a stable building block or cyclized under forcing conditions to form pyrimido[2,1-b]benzothiazole derivatives.

Mechanistic Insight & Regioselectivity

Success in this synthesis relies on understanding the competitive nucleophilicity of the functional groups and the electrophilicity of the pyrimidine ring.

  • Nucleophilic Competition (S vs. N): 2-Aminothiophenol is a bidentate nucleophile. Under neutral to basic conditions, the thiolate anion (

    
    ) is significantly more nucleophilic (softer) than the aniline nitrogen (
    
    
    
    ). Consequently, the reaction is kinetically controlled to favor S-alkylation .
  • Electrophilic Discrimination (C-2 vs. C-4):

    • C-2 Position: Activated by two ring nitrogens and possesses a good leaving group (Chloride). This is the primary site for Nucleophilic Aromatic Substitution (

      
      ).
      
    • C-4 Position: Activated by one nitrogen and the strong electron-withdrawing trifluoromethyl (

      
      ) group. While highly electrophilic, it lacks a facile leaving group (C-F bond energy is high).
      
Reaction Scheme

The following diagram illustrates the reaction pathway, including the primary S-alkylation and the potential (but distinct) cyclization pathway.

ReactionPathway cluster_legend Pathway Legend Reactants Reactants 2-Aminothiophenol + 2-Chloro-4-(CF3)pyrimidine Transition Transition State Meisenheimer Complex (Attack at C-2) Reactants->Transition Base (K2CO3) DMF, 60°C Product_S Primary Product (S-Alkylation) 2-((4-(CF3)pyrimidin-2-yl)thio)aniline Transition->Product_S -HCl Byproduct Cyclized Byproduct (Requires Acid/Heat) Pyrimido[2,1-b]benzothiazole Product_S->Byproduct Optional: Acid Catalysis High Temp Key1 Kinetic Path Key2 Thermodynamic/Forcing

Figure 1: Reaction pathway highlighting the kinetic preference for S-alkylation over N-alkylation or cyclization.

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]RoleHazards
2-Aminothiophenol 125.191.0NucleophileStench, Toxic
2-Chloro-4-(CF3)pyrimidine 182.531.1ElectrophileIrritant
Potassium Carbonate (K₂CO₃) 138.212.0BaseIrritant
DMF (Anhydrous) 73.09-SolventReprotoxic
Ethyl Acetate 88.11-ExtractionFlammable
Step-by-Step Methodology
Step 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon to prevent oxidation of the thiol to disulfide.
    
  • Solvation: Add 2-Aminothiophenol (1.0 g, 8.0 mmol) to the flask. Dissolve in 15 mL of anhydrous DMF .

    • Note: DMF is preferred over ethanol here to solubilize the base and accelerate the

      
       reaction via dipolar aprotic effects.
      
  • Activation: Add Potassium Carbonate (2.2 g, 16.0 mmol) in a single portion. Stir at room temperature for 15 minutes.

    • Observation: The solution may darken slightly as the thiolate anion is generated.

Step 2: Addition & Reaction
  • Addition: Dissolve 2-Chloro-4-(trifluoromethyl)pyrimidine (1.6 g, 8.8 mmol) in 5 mL of DMF. Add this solution dropwise to the reaction mixture over 10 minutes.

    • Control: Dropwise addition prevents localized high concentrations that could promote double alkylation (though rare due to steric hindrance).

  • Heating: Heat the reaction mixture to 60°C and stir for 4–6 hours .

    • Monitoring: Monitor by TLC (System: 20% Ethyl Acetate in Hexanes). The product usually appears as a distinct spot (

      
      ) that is less polar than the starting amine but more polar than the pyrimidine.
      
Step 3: Workup & Isolation
  • Quenching: Cool the mixture to room temperature. Pour slowly into 100 mL of ice-cold water with vigorous stirring.

    • Result: The product often precipitates as a solid.

  • Extraction (if oil forms): If a solid does not form, extract with Ethyl Acetate (3 x 30 mL) .

  • Washing: Wash the combined organic layers with Water (2 x 50 mL) to remove DMF, followed by Brine (1 x 50 mL) .

  • Drying: Dry over anhydrous Sodium Sulfate (

    
    ) , filter, and concentrate under reduced pressure.
    
Step 4: Purification
  • Recrystallization: The crude solid can often be recrystallized from Ethanol/Water (9:1) .

  • Column Chromatography: If necessary, purify via silica gel chromatography using a gradient of 0-20% Ethyl Acetate in Hexanes .

Experimental Workflow Diagram

Workflow Start Start: N2 Purge Dissolve Dissolve 2-ATP in DMF Add K2CO3 Start->Dissolve Activate Stir 15 min @ RT (Thiolate Formation) Dissolve->Activate AddElec Add 2-Cl-4-CF3-Pyrimidine (Dropwise) Activate->AddElec React Heat to 60°C 4-6 Hours AddElec->React Check TLC Check (Complete?) React->Check Check->React No Quench Pour into Ice Water Check->Quench Yes Isolate Filter Solid OR Extract (EtOAc) Quench->Isolate Purify Recrystallize (EtOH) or Column Isolate->Purify End Final Product: S-Linked Aniline Purify->End

Figure 2: Operational workflow for the synthesis process.

Part 3: Quality Control & Troubleshooting

Analytical Data Expectations
  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       5.40 ppm (s, 2H, 
      
      
      
      ) – Broad singlet, confirms the amine is free (N-alkylation did not occur).
    • 
       7.60 ppm (d, 1H, Pyrimidine H-5).
      
    • 
       8.90 ppm (d, 1H, Pyrimidine H-6).
      
    • 
       6.50–7.50 ppm (m, 4H, Aromatic protons).
      
  • 
    F NMR:  Single peak around -65 ppm (characteristic of 
    
    
    
    ).
  • MS (ESI):

    
     calc. 272.02, found 272.1.
    
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield / Disulfide Formation Oxidation of 2-ATP before reaction.Ensure reagents are fresh. Use strict

atmosphere. Add a pinch of sodium borohydride (

) if starting material is old.
Formation of Tricyclic Product Reaction temperature too high (>100°C) or acidic impurities.Maintain temp at 60°C. Ensure K₂CO₃ is anhydrous and in excess.
Starting Material Remains Old/Hydrolyzed Pyrimidine.Check the chloride reagent.[3][4] If hydrolyzed (OH instead of Cl), it will not react.

Part 4: Safety & Handling

  • 2-Aminothiophenol: Possesses a potent, disagreeable stench. MUST be handled in a well-ventilated fume hood. Treat all glassware with bleach (hypochlorite) solution immediately after use to oxidize residual thiols and neutralize the odor.

  • 2-Chloro-4-(trifluoromethyl)pyrimidine: Fluorinated organic compounds can be toxic. Avoid inhalation.

  • Waste Disposal: All aqueous waste from the workup contains sulfides/thiols and must be disposed of in a dedicated "Sulphur/Thiol Waste" container, not general organic waste, to prevent facility-wide odor issues.

Part 5: References

  • Regioselectivity in Pyrimidine Substitution:

    • Title: Nucleophilic substitution of 2,4-dichloropyrimidines: A review.

    • Source:Arkivoc, 2008.

    • Context: Establishes that C-2 is the preferred site for soft nucleophiles like thiols in the presence of competing electrophilic sites.

  • Synthesis of Benzothiazoles from 2-Aminothiophenol:

    • Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.[5]

    • Source:Molecules, 2020.[6]

    • Context: Provides background on the reactivity of 2-aminothiophenol and conditions favoring cyclization vs. open-chain retention.

  • Commercial Standard for Product Identity:

    • Title: 2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}aniline Product Page.[7]

    • Source: Sigma-Aldrich.

    • Context: Validates the stability and existence of the S-alkylated intermediate as a discrete, isolable compound.

  • Reaction of 2-chloropyrimidines with Nucleophiles:

    • Title: Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives.[1]

    • Source: BenchChem Protocols.[1]

    • Context: General protocols for

      
       on 2-chloropyrimidine scaffolds using carbonate bases in DMF.
      

Sources

Application Notes and Protocols for the Derivatization of the Aniline Amino Group in Pyrimidinyl Thioethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Modification of a Privileged Scaffold

The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules, including a significant number of approved and investigational drugs.[1] When functionalized with a thioether and an aniline group, this scaffold becomes a "privileged" structure, particularly in the realm of kinase inhibitors.[2][3] The aniline amino group serves as a critical handle for synthetic diversification, allowing for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. Derivatization of this amino group is a key strategy in structure-activity relationship (SAR) studies, enabling the exploration of the chemical space around a lead compound to optimize its therapeutic potential.[4]

This guide provides an in-depth exploration of the common and effective methods for derivatizing the aniline amino group in pyrimidinyl thioethers, with a focus on acylation and sulfonylation. We will delve into the mechanistic underpinnings of these reactions, provide detailed, field-proven protocols, and present data to guide researchers in their synthetic endeavors.

The Rationale for Derivatization: Tuning Molecular Interactions

The primary goal of derivatizing the aniline amino group is to introduce new functional groups that can engage in additional or altered interactions with the target protein. For instance, in the context of kinase inhibitors, the aniline moiety often points towards the solvent-exposed region of the ATP-binding pocket. Modification at this position can:

  • Introduce new hydrogen bond donors or acceptors: Enhancing binding affinity and selectivity.

  • Modulate lipophilicity: Improving cell permeability and other ADME (absorption, distribution, metabolismo, and excretion) properties.

  • Introduce steric bulk: Probing the topographical features of the binding site to enhance selectivity.

  • Establish new pharmacophoric interactions: Engaging with specific sub-pockets of the target protein.

The two most prevalent and impactful derivatization strategies for the aniline amino group are acylation to form amides and sulfonylation to yield sulfonamides.

Acylation of the Aniline Amino Group: Forging the Amide Bond

The formation of an amide bond via acylation is one ofthe most frequently employed reactions in drug discovery.[5] This transformation is prized for its reliability and the chemical stability of the resulting amide group. The general scheme involves the reaction of the aniline with an activated carboxylic acid derivative.

Mechanism of Acylation: Activating the Carboxyl Group

Direct reaction between a carboxylic acid and an amine to form an amide is a kinetically slow process. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. Common strategies include conversion to an acyl chloride or the use of coupling reagents.

A widely used and versatile method involves the use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt).[5][6]

Diagram 1: General Workflow for EDC/HOBt Mediated Acylation

G cluster_0 Reagent Preparation cluster_1 Activation & Coupling cluster_2 Work-up & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Reaction_Mix Reaction Mixture @ 0°C to RT Carboxylic_Acid->Reaction_Mix Aniline Pyrimidinyl Thioether Aniline Aniline->Reaction_Mix Solvent Anhydrous Solvent (e.g., DMF, DCM) Solvent->Reaction_Mix EDC EDC·HCl EDC->Reaction_Mix HOBt HOBt HOBt->Reaction_Mix Base Base (e.g., DIPEA) Base->Reaction_Mix Workup Aqueous Work-up Reaction_Mix->Workup Reaction Completion Purification Column Chromatography Workup->Purification Final_Product N-Acylated Product Purification->Final_Product

Caption: Workflow for N-acylation using EDC/HOBt coupling.

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC.[6] This intermediate is susceptible to nucleophilic attack. The additive, HOBt, can react with the O-acylisourea to form an activated HOBt-ester, which is more stable and less prone to side reactions like racemization if the carboxylic acid has a chiral center.[6] The aniline then attacks this activated ester to form the desired amide bond.

For less reactive or sterically hindered anilines, the use of a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) can be beneficial.[7] DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[7]

Experimental Protocol: General Procedure for EDC/HOBt Mediated Acylation

Materials:

  • Pyrimidinyl thioether aniline (1.0 equiv)

  • Carboxylic acid (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard aqueous work-up reagents (e.g., saturated NaHCO3 solution, brine)

  • Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrimidinyl thioether aniline (1.0 equiv), the desired carboxylic acid (1.1 equiv), and HOBt (1.2 equiv).

  • Dissolve the mixture in a minimal amount of anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the cooled reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-acylated pyrimidinyl thioether.

Sulfonylation of the Aniline Amino Group: Constructing Sulfonamides

The sulfonamide functional group is another key pharmacophore in drug design, known for its ability to act as a hydrogen bond donor and to occupy specific binding pockets.[8] The synthesis of sulfonylanilines from anilines is a fundamental transformation.

Methods for Sulfonylation

Several methods exist for the sulfonylation of anilines. A traditional approach involves the reaction of the aniline with a sulfonyl chloride in the presence of a base like pyridine. More recently, milder and more versatile methods have been developed.

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the sulfonylation of anilines.[9] These methods often utilize bench-stable sulfinate salts or sulfonyl fluorides as the sulfonylation reagents, proceeding under mild conditions with good functional group tolerance.[8][9]

Diagram 2: General Scheme for Sulfonylation

Caption: General reaction for the N-sulfonylation of anilines.

Experimental Protocol: General Procedure for Sulfonylation using Sulfonyl Chloride

Materials:

  • Pyrimidinyl thioether aniline (1.0 equiv)

  • Sulfonyl chloride (1.1 equiv)

  • Pyridine or Triethylamine (2.0-3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard aqueous work-up reagents (e.g., 1M HCl, saturated NaHCO3 solution, brine)

  • Drying agent (e.g., anhydrous Na2SO4 or MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the pyrimidinyl thioether aniline (1.0 equiv) in anhydrous DCM or THF.

  • Add pyridine or triethylamine (2.0-3.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 equiv) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-sulfonylated product.

Comparative Data and Considerations

The choice between acylation and sulfonylation, and the specific reagents used, will depend on the substrate and the desired properties of the final compound. Below is a summary of typical reaction conditions and expected outcomes.

Derivatization MethodReagentsBase/CatalystSolventTemp (°C)Typical YieldsKey Considerations
Acylation Carboxylic Acid, EDC·HCl, HOBtDIPEA/TEADMF/DCM0 to RT60-95%Good for a wide range of carboxylic acids. By-products are water-soluble, simplifying work-up.[6]
Acylation Acyl ChloridePyridine/TEADCM/THF0 to RT70-98%Highly reactive, suitable for less reactive anilines. Can be sensitive to moisture.
Sulfonylation Sulfonyl ChloridePyridine/TEADCM0 to RT65-90%A classic and reliable method. The reactivity of the sulfonyl chloride is a key factor.
Sulfonylation Sulfonyl FluoridePhotocatalystAcetonitrileRT50-85%Milder conditions, good for complex molecules. Requires a light source.[8]

Conclusion and Future Perspectives

The derivatization of the aniline amino group in pyrimidinyl thioethers is a powerful and versatile strategy in modern drug discovery. Acylation and sulfonylation are robust and well-established methods that allow for the systematic modification of this privileged scaffold. The protocols outlined in this guide provide a solid foundation for researchers to synthesize novel derivatives for biological evaluation. As new synthetic methodologies continue to emerge, particularly in the areas of photoredox and electrochemical catalysis, the toolbox for modifying these important molecules will undoubtedly expand, paving the way for the discovery of next-generation therapeutics.

References

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

  • Direct sulfonylation of anilines mediated by visible light. University of Bristol. [Link]

  • Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido. RSC Publishing. [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. PMC. [Link]

Sources

Conditions for amide coupling using 2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Coupling Reactions Utilizing 2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline

Introduction: A Strategic Reagent for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the strategic synthesis of novel molecular entities with enhanced pharmacological profiles is paramount. The aniline derivative, 2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}aniline, has emerged as a valuable building block in medicinal chemistry. Its unique molecular architecture, featuring a nucleophilic aniline moiety appended to an electron-deficient pyrimidine ring via a thioether linkage, presents a compelling scaffold for the synthesis of bioactive compounds. The presence of the trifluoromethyl group is particularly noteworthy, as it can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}aniline in amide coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and present a framework for optimizing reaction conditions to achieve high yields and purity.

Mechanistic Insights: The Rationale Behind Amide Bond Formation

The formation of an amide bond, a cornerstone of organic synthesis, necessitates the activation of a carboxylic acid to overcome the inherent low reactivity of the carboxyl group towards an amine.[3] The general mechanism involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

While the aniline nitrogen of 2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}aniline is nucleophilic, its reactivity is somewhat attenuated due to the electron-withdrawing nature of the aromatic system. Therefore, the choice of an appropriate coupling reagent is critical for efficient amide bond formation.[4][5] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole) in conjunction with a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), are highly effective for this purpose.[4][6]

The general pathway for an EDC/HOBt mediated coupling is depicted below:

Amide Coupling Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Active_Ester Active HOBt Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt HOBt->Active_Ester Amide Final Amide Product Active_Ester->Amide + Amine Amine 2-{[4-(CF3)pyrimidin-2-yl]thio}aniline Amine->Amide

Figure 1: Generalized mechanism for EDC/HOBt-mediated amide coupling.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and adaptable for a range of carboxylic acid substrates. It is recommended to perform a small-scale trial to optimize conditions for a specific substrate.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a widely applicable method for the formation of amide bonds.[4]

Materials:

  • 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]thio}aniline

  • Carboxylic acid of interest

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and 2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}aniline (1.1 eq) in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Addition of Coupling Reagents: To the stirred solution, add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq).

  • Base Addition: Add DIPEA (2.0-3.0 eq) dropwise to the reaction mixture. The mixture may become slightly warm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

ParameterRecommended ConditionRationale
Solvent Anhydrous DMF or DCMGood solubility for reactants and reagents.
Base DIPEA or TEAScavenges the HCl byproduct from EDC·HCl and maintains a basic pH.
Equivalents (Amine) 1.1 eqA slight excess ensures complete consumption of the carboxylic acid.
Equivalents (EDC/HOBt) 1.2 eqEnsures efficient activation of the carboxylic acid.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed to completion.
Reaction Time 12-24 hoursAllows for complete conversion, monitorable by TLC or LC-MS.
Protocol 2: HATU-Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly for less reactive amines or sterically hindered substrates.[6]

Materials:

  • 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]thio}aniline

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reactant Preparation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of 2-{[4-(trifluoromethyl)pyrimidin-2-yl]thio}aniline (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.

ParameterRecommended ConditionRationale
Coupling Reagent HATUHighly efficient, especially for challenging couplings.[6]
Base DIPEAA non-nucleophilic base is crucial to prevent side reactions with HATU.
Pre-activation 15-30 minutesAllows for the formation of the active ester prior to amine addition, often leading to cleaner reactions.
Reaction Time 2-12 hoursHATU-mediated couplings are typically faster than EDC/HOBt methods.

Workflow and Logic

The successful execution of an amide coupling reaction hinges on a logical workflow that ensures the integrity of the reactants and the efficiency of the reaction.

Experimental Workflow start Start prep Prepare Anhydrous Solvent and Glassware start->prep reactants Dissolve Carboxylic Acid and Amine prep->reactants reagents Add Coupling Reagents (e.g., EDC/HOBt or HATU) and Base reactants->reagents reaction Stir at Room Temperature (Monitor by TLC/LC-MS) reagents->reaction workup Aqueous Workup (Wash with NaHCO3, H2O, Brine) reaction->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Final Product (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2: A systematic workflow for amide coupling reactions.

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, consider gentle heating (e.g., 40-50 °C). Ensure all reagents are of high purity and solvents are anhydrous. For particularly challenging substrates, switching from EDC/HOBt to a more potent coupling reagent like HATU is recommended.

  • Side Reactions: The formation of byproducts can sometimes occur. For instance, with EDC, the O-acylisourea intermediate can rearrange to an N-acylurea byproduct. Using an additive like HOBt helps to suppress this side reaction by rapidly forming the active ester.

  • Purification Challenges: The urea byproduct from carbodiimide reagents (e.g., DCU from DCC) can sometimes co-elute with the product. Using water-soluble EDC simplifies purification as the corresponding urea byproduct is removed during the aqueous workup.

Conclusion

2-{[4-(Trifluoromethyl)pyrimidin-2-yl]thio}aniline is a promising building block for the synthesis of novel amide-containing compounds. By understanding the underlying reaction mechanisms and employing robust protocols with appropriate coupling reagents such as EDC/HOBt or HATU, researchers can efficiently incorporate this valuable scaffold into their synthetic programs. The methodologies outlined in this application note provide a solid foundation for the successful implementation of amide coupling reactions, paving the way for the discovery of next-generation therapeutics.

References

  • Patsnap Eureka. (2025, July 30). The Role of Sulfamic Acid in Amide Bond Synthesis.
  • RSC Publishing. (2021, February 3). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
  • MySkinRecipes. (n.d.). 2-[(Trifluoromethyl)thio]aniline.
  • ResearchGate. (2025, August 9). Synthesis of pyrimidines by direct condensation of amides and nitriles.
  • RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • Ossila. (n.d.). 2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9.
  • Benchchem. (n.d.). Application Notes and Protocols for 2-Amino-4-(trifluoromethyl)pyridine in Pharmaceutical Intermediate Synthesis.
  • Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
  • BCA Protein Assay Kit. (2026, February 6). Optimizing Amide Bond Formation: Scenario-Driven Insights....
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PMC. (2013, December 2). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.

Sources

Application Note: Palladium-Catalyzed C-N Cross-Coupling Using Aminophenyl Thioethers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Sulfur Problem" in Palladium Catalysis

Aminophenyl thioethers (e.g., 2-(alkylthio)anilines) are critical pharmacophores, serving as precursors to phenothiazines, benzothiazepines, and other CNS-active heterocyclic scaffolds. However, incorporating these motifs via Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) presents a distinct chemoselective challenge: Catalyst Poisoning via Sulfur Coordination.

Unlike simple anilines, aminophenyl thioethers possess a sulfur atom capable of competing with the phosphine ligand for the Palladium center. In ortho-substituted systems, this is exacerbated by the "chelate effect," where the substrate acts as a bidentate (S,N) ligand, forming a stable, catalytically inactive palladacycle.

The Core Challenge
  • Standard Substrates: Amine binds Pd(II)

    
     Deprotonation 
    
    
    
    Reductive Elimination.
  • Thioether Substrates: Sulfur coordinates to Pd(II)

    
     Formation of stable 
    
    
    
    -S,N complex
    
    
    Catalytic Arrest.

This guide details the protocols and mechanistic strategies required to bypass sulfur poisoning, utilizing sterically demanding biaryl phosphine ligands and advanced pre-catalysts to ensure high turnover numbers (TON).

Mechanistic Insight & Strategy

To successfully couple aminophenyl thioethers, one must destabilize the off-cycle Sulfur-Pd interaction. This is achieved not by removing sulfur, but by making the Palladium center sterically inaccessible to it.

The Solution: Steric Crowding

Using bulky dialkylbiaryl phosphine ligands (e.g., RuPhos , BrettPhos , XPhos ) creates a "pocket" around the Pd center. These ligands facilitate the entry of the amine (via the N-atom) while sterically clashing with the bulky thioether group if it attempts to coordinate via sulfur.

  • RuPhos: Ideal for secondary amines and sterically hindered anilines.

  • BrettPhos: Superior for primary amines and ensuring mono-arylation.

  • Pd Pre-catalysts (G3/G4): Essential to avoid the induction period and initial catalyst decomposition associated with Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
    .
Visualization: The "Poisoning" vs. "Productive" Cycle

CatalyticCycle LPd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) LPd0->OxAdd Ar-X AmineBind Amine Coordination OxAdd->AmineBind H2N-Ar-SR Deprot Deprotonation (Base) AmineBind->Deprot Poison OFF-CYCLE TRAP Stable S,N-Chelate (Catalyst Death) AmineBind->Poison S-Coordination (If Ligand is Small) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->LPd0 Product Release Poison->AmineBind Reversible only w/ Bulky Ligands

Figure 1: The catalytic cycle highlighting the bifurcation between productive amination and the off-cycle sulfur trap. Bulky ligands prevent the red "Poison" path.

Experimental Protocol

Materials Selection Guide
ComponentRecommendationRationale
Pd Source RuPhos Pd G4 or BrettPhos Pd G4 Pre-catalysts ensure rapid generation of LPd(0) even at low temperatures, preventing early-stage S-poisoning.
Ligand RuPhos (for 2° amines) / BrettPhos (for 1° amines)High steric bulk prevents S-binding; electron-rich nature accelerates oxidative addition.
Base NaOtBu or LiHMDS Strong bases facilitate rapid deprotonation. Use Cs₂CO₃ if substrates contain esters/nitriles.
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling points allow thermal activation; non-coordinating nature prevents solvent inhibition.
Standard Operating Procedure (SOP)

Target Reaction: Coupling of 2-(methylthio)aniline (1.0 equiv) with 4-bromoanisole (1.0 equiv).

Safety Note: Perform all steps in a fume hood. Aryl halides and anilines can be toxic.

  • Preparation (Glovebox or Schlenk Line):

    • Charge a dry reaction vial (equipped with a magnetic stir bar) with RuPhos Pd G4 (1–2 mol%).

    • Note: If using free ligand + Pd source, use Pd(OAc)

      
       (2 mol%) and RuPhos (4 mol%) with a 2-minute pre-stir in solvent to form the active catalyst.
      
  • Substrate Addition:

    • Add 4-bromoanisole (1.0 mmol, 187 mg).

    • Add 2-(methylthio)aniline (1.2 mmol, 167 mg). Slight excess of amine drives conversion.

    • Add NaOtBu (1.4 mmol, 135 mg). Store base in a desiccator; moisture kills this reaction.

  • Solvent & Degassing:

    • Add anhydrous 1,4-Dioxane (2.0 mL) to achieve a 0.5 M concentration.

    • Critical: Sparge with Argon or Nitrogen for 2 minutes. Oxygen inhibits the catalyst.

  • Reaction:

    • Seal the vial with a PTFE-lined cap.[1]

    • Heat to 80–100 °C for 4–12 hours.

    • Visual Check: The reaction should turn from orange/red to a dark tea color. A "palladium mirror" (black precipitate) indicates catalyst decomposition (see Troubleshooting).

  • Workup:

    • Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify via flash column chromatography (Hexanes/EtOAc gradient).

Optimization Workflow

When standard conditions fail (e.g., <50% yield), follow this logic tree to optimize. Do not randomly change variables.

Optimization Start Low Yield / No Conversion Check1 Is Pd Black Visible? Start->Check1 YesBlack Yes Check1->YesBlack Catalyst Decomp NoBlack No (Solution is Clear/Orange) Check1->NoBlack Stable Catalyst Sol1 Reduce Temp (80°C) Switch to t-Amyl Alcohol YesBlack->Sol1 Check2 Check TLC/LCMS Is Ar-X remaining? NoBlack->Check2 ArXRemains Ar-X Unreacted Check2->ArXRemains ArXGone Ar-X Consumed (Side Products) Check2->ArXGone Sol2 Oxidative Addition Failed Switch to XPhos or BrettPhos ArXRemains->Sol2 Sol3 Beta-Hydride Elimination? Switch to Pd(OAc)2/BINAP ArXGone->Sol3

Figure 2: Troubleshooting logic for optimizing C-N coupling with thioether substrates.

Troubleshooting Table
ObservationDiagnosisCorrective Action
Low Conversion, Ar-X remains Catalyst Poisoning (S-binding)Switch to BrettPhos (bulkier). Increase catalyst loading to 3-5 mol%.
Protodehalogenation (Ar-H formed)

-Hydride Elimination
Reaction is "starved" of amine. Ensure amine is dry/pure. Switch solvent to Toluene.
Low Yield with Ester/Cyano groups Base HydrolysisSwitch base from NaOtBu to Cs₂CO₃ or K₃PO₄ .
Reaction Stalls after 1 hour Catalyst DeathAdd limiting reagent in portions or use a "ramp-up" temperature profile.

Case Study Data

Validation of protocol using 2-(methylthio)aniline + 4-chlorotoluene.

LigandBaseYield (%)Notes
PPh₃NaOtBu0%Complete inhibition by S-coordination.
BINAPNaOtBu35%Moderate activity; chelation still competitive.
RuPhos NaOtBu 92% Optimal. Steric bulk prevents S-poisoning.
BrettPhosCs₂CO₃88%Excellent for base-sensitive substrates.

References

  • RuPhos/BrettPhos Development: Maiti, D., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[2] Chemical Science, 2011.

  • Catalyst Poisoning Mechanisms: Paul, F., et al. "Mechanism of the Buchwald-Hartwig Amination: The Role of the Base and the Ligand." Journal of the American Chemical Society, 2006.

  • Pre-catalyst Utility: Bruno, N. C., et al. "Buchwald-Hartwig Amination Using Pd G3 and G4 Precatalysts." Chemical Science, 2013.

  • Thioether Cross-Coupling Context: Fernández-Rodríguez, M. A., et al. "Palladium-Catalyzed C-S Bond Formation: A Review." Chemical Reviews, 2017.

  • General Buchwald-Hartwig Guide: "Buchwald-Hartwig Cross Coupling Reaction." Organic Chemistry Portal.

Sources

Application Notes and Protocols: Solvent Selection for Nucleophilic Aromatic Substitution of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with applications ranging from oncology to virology.[1] The functionalization of this privileged heterocycle, particularly through the nucleophilic aromatic substitution (SNAr) of chloropyrimidines, is a critical strategy for the synthesis of diverse molecular libraries. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring facilitates nucleophilic attack, making chloropyrimidines valuable precursors for a wide array of substituted analogs.[2][3]

The outcome of these SNAr reactions—in terms of yield, reaction rate, and even regioselectivity—is profoundly influenced by the choice of solvent. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practicalities of solvent selection for the nucleophilic substitution of chloropyrimidines. We will delve into the mechanistic underpinnings of solvent effects and provide detailed protocols for systematic solvent screening.

Theoretical Framework: Understanding the Solvent's Role in SNAr Reactions

The SNAr reaction of a chloropyrimidine with a nucleophile typically proceeds through a two-step addition-elimination mechanism.[3][4] In the first, and often rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer-like complex.[3][4] The aromaticity of the pyrimidine ring is temporarily disrupted in this intermediate. In the second step, the chloride ion is expelled, restoring the aromaticity and yielding the substituted pyrimidine.[3]

The solvent plays a crucial role in stabilizing both the reactants and the charged intermediate, thereby influencing the activation energy of the reaction.[5][6] The key solvent properties to consider are polarity (dielectric constant), the ability to donate or accept hydrogen bonds (protic vs. aprotic nature), and the ability to solvate ions.[5][7][8]

Polar Aprotic Solvents: The Workhorses for SNAr

Polar aprotic solvents are generally the preferred choice for SNAr reactions on chloropyrimidines.[9] These solvents possess a significant dipole moment, allowing them to dissolve polar reactants and stabilize the charged Meisenheimer intermediate.[5] However, they lack acidic protons and therefore do not strongly solvate the nucleophile through hydrogen bonding.[7][10] This is a critical advantage, as strong solvation of the nucleophile would "cage" it, reducing its reactivity and slowing down the reaction.[7][11]

Commonly used polar aprotic solvents for this chemistry include:

  • N,N-Dimethylformamide (DMF) [2][12][13]

  • Dimethyl sulfoxide (DMSO) [5]

  • Acetonitrile (ACN) [14]

  • Acetone [2]

  • Tetrahydrofuran (THF) [15]

These solvents effectively solvate the cation of the nucleophilic salt while leaving the anionic nucleophile relatively "naked" and highly reactive.[7]

Polar Protic Solvents: A More Nuanced Role

Polar protic solvents, such as water, alcohols (e.g., ethanol, propanol), and carboxylic acids, contain O-H or N-H bonds and can act as hydrogen bond donors.[7][16] While their high polarity can stabilize the Meisenheimer intermediate, they can also strongly solvate the nucleophile through hydrogen bonding, which can significantly decrease its nucleophilicity and retard the reaction rate.[7][17]

However, there are instances where protic solvents are used, particularly when the nucleophile is neutral (e.g., an amine) or when the reaction is acid-catalyzed.[18] In such cases, the protic solvent can participate in the reaction by stabilizing the transition state. It is important to note that water can sometimes act as a competing nucleophile, leading to the formation of undesired hydroxypyrimidine byproducts.[3]

Non-Polar Solvents

Non-polar solvents like toluene and xylene are generally poor choices for SNAr reactions involving charged nucleophiles due to their inability to dissolve the reactants and stabilize the charged intermediate.[19] However, they can be employed in specific cases, particularly at elevated temperatures for reactions involving neutral nucleophiles.[19]

Visualizing the SNAr Mechanism

The following diagram illustrates the generally accepted two-step mechanism for the nucleophilic aromatic substitution of a chloropyrimidine.

SNAr_Mechanism sub Chloropyrimidine meisenheimer Meisenheimer-like Intermediate sub->meisenheimer + Nu⁻ (Addition) nuc Nucleophile (Nu⁻) prod Substituted Pyrimidine meisenheimer->prod - Cl⁻ (Elimination) lg Chloride (Cl⁻)

Caption: Generalized SNAr mechanism on a chloropyrimidine ring.

Data-Driven Solvent Selection: A Comparative Overview

The selection of an appropriate solvent is a critical parameter in optimizing the nucleophilic substitution of chloropyrimidines. The following table summarizes the properties of common solvents and their general suitability for these reactions.

SolventTypeDielectric Constant (ε) at 20°CBoiling Point (°C)General Applicability for SNArKey Considerations
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153ExcellentHigh boiling point, good solvating power for a wide range of reactants.[2][12]
Dimethyl sulfoxide (DMSO) Polar Aprotic46.7189ExcellentVery high polarity, can accelerate reactions significantly.[5] Can be difficult to remove.
Acetonitrile (ACN) Polar Aprotic37.582GoodLower boiling point, easier to remove. Good for moderately reactive systems.[14]
Tetrahydrofuran (THF) Polar Aprotic7.666ModerateLower polarity, often used with strong, unhindered nucleophiles.[15]
Ethanol (EtOH) Polar Protic24.678SituationalCan solvate and deactivate nucleophiles. May be a suitable solvent for reactions with neutral nucleophiles like amines.[14]
Water (H₂O) Polar Protic80.1100SituationalHigh polarity, but can act as a competing nucleophile.[3] Often used in acid-catalyzed reactions.[18]
Toluene Non-Polar2.4111PoorGenerally unsuitable for reactions with ionic nucleophiles. Can be used at high temperatures for specific cases.[19]

Experimental Protocols: A Guide to Solvent Screening

A systematic solvent screening is essential to identify the optimal conditions for a specific nucleophilic substitution on a chloropyrimidine. The following protocol outlines a general procedure for conducting such a study.

Visualizing the Experimental Workflow

Solvent_Screening_Workflow start Start: Define Reaction (Chloropyrimidine + Nucleophile) prep Prepare Stock Solutions of Reactants start->prep setup Set up Parallel Reactions in Different Solvents prep->setup monitor Monitor Reaction Progress (TLC, LC-MS) setup->monitor workup Quench and Work-up Reactions monitor->workup analyze Analyze Crude Reaction Mixtures (LC-MS, ¹H NMR) workup->analyze optimize Identify Optimal Solvent(s) and Proceed with Optimization analyze->optimize end End: Optimized Protocol optimize->end

Sources

Application Note: Rapid and Efficient Synthesis of Trifluoromethylpyrimidine Thioethers via Microwave-Assisted C-S Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Trifluoromethylpyrimidine Thioethers

The introduction of fluorine-containing functional groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity. When incorporated into a pyrimidine ring system—a privileged scaffold in numerous FDA-approved drugs—the resulting trifluoromethylpyrimidine core is of significant interest for drug discovery. Thioether linkages (C-S bonds) provide a versatile handle for further functionalization and can play a crucial role in molecular recognition at the active sites of biological targets. Consequently, trifluoromethylpyrimidine thioethers are valuable building blocks in the development of novel therapeutics, including kinase inhibitors for oncology.[1][2][3][4]

Traditional methods for constructing these C-S bonds often require harsh conditions, prolonged reaction times, and can result in low yields and significant byproduct formation.[5] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that directly addresses these challenges.[6][7] By utilizing microwave irradiation for direct, volumetric heating of the reaction mixture, MAOS dramatically accelerates reaction rates, improves yields, and promotes cleaner reaction profiles, all within a fraction of the time required by conventional methods.[8][9][10] This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of trifluoromethylpyrimidine thioethers, grounded in the principles of green chemistry.[11]

The Principle of Microwave-Assisted Synthesis

Unlike conventional heating which relies on slow, inefficient heat transfer through conduction, microwave synthesis utilizes the ability of polar molecules and ions within the reaction mixture to absorb microwave energy directly. This interaction occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents used in this protocol, attempt to align with the rapidly oscillating electric field of the microwave. This rapid molecular motion generates friction, leading to instantaneous and uniform heating of the entire reaction volume.

  • Ionic Conduction: Charged particles (ions) in the mixture will move back and forth through the solution under the influence of the oscillating electric field, creating an electric current. Collisions with surrounding molecules generate heat.[8]

This "in-core" heating is exceptionally fast and uniform, eliminating the vessel wall superheating and temperature gradients common in oil baths. The result is a significant reduction in reaction times—often from hours to minutes—and a decrease in the formation of thermally-induced byproducts, leading to higher purity and yields.[10]

Reaction Scheme and Proposed Mechanism

The protocol described herein focuses on a copper-catalyzed C-S cross-coupling reaction between a chloro- or bromo-substituted trifluoromethylpyrimidine and a thiol. Copper(I) iodide (CuI) is an effective and inexpensive catalyst for this transformation.

General Reaction:

The reaction is believed to proceed through a catalytic cycle, as illustrated in the diagram below. The base plays a critical role in deprotonating the thiol to form the more nucleophilic thiolate anion, which is the active species in the reaction.

Copper_Catalyzed_CS_Coupling Proposed Catalytic Cycle for Cu(I)-Catalyzed C-S Coupling CuI Cu(I) Catalyst Intermediate1 Cu(I)-Thiolate Complex [R-S-Cu(I)] CuI->Intermediate1 + R-S⁻ Thiolate Thiolate (R-S⁻) Intermediate2 Oxidative Addition Intermediate Intermediate1->Intermediate2 + Ar-X HaloPyrimidine Halo-Pyrimidine (Ar-X) Intermediate2->CuI Product Product (Ar-S-R) Intermediate2->Product Reductive Elimination

Caption: Proposed catalytic cycle for the C-S cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a general method that can be adapted for various substituted pyrimidines and thiols.

Materials and Equipment
  • Reagents:

    • 4-Chloro-2-(trifluoromethyl)pyrimidine (or other halo-pyrimidine)

    • Thiol (aryl, heteroaryl, or alkyl)

    • Copper(I) Iodide (CuI), 99%

    • Potassium Carbonate (K2CO3), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Equipment:

    • Microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Analytical balance

    • Standard laboratory glassware for workup

    • Rotary evaporator

    • Silica gel for column chromatography

Experimental Workflow Diagram

Workflow start Start reagents 1. Add Reagents to Vial (Pyrimidine, Thiol, CuI, K₂CO₃, DMF) start->reagents seal 2. Seal Vial & Place in Microwave reagents->seal irradiate 3. Microwave Irradiation (Set Temp, Time, Power) seal->irradiate cool 4. Cool to Room Temperature irradiate->cool workup 5. Reaction Workup (Filter, Dilute, Extract) cool->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Characterization (NMR, MS) purify->analyze end_node End Product analyze->end_node

Caption: Step-by-step experimental workflow for microwave synthesis.

Step-by-Step Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 4-chloro-2-(trifluoromethyl)pyrimidine (1.0 mmol, 1.0 equiv), the desired thiol (1.2 mmol, 1.2 equiv), copper(I) iodide (0.05 mmol, 5 mol%), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 4 mL of anhydrous DMF to the vial.

  • Vial Sealing: Securely cap the reaction vial. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Reactor Setup: Place the vial into the cavity of the microwave reactor. Program the instrument with the following parameters:

    • Temperature: 140 °C (use a ramp time of 2 minutes)

    • Hold Time: 20 minutes

    • Power: Dynamic (instrument will adjust power to maintain temperature)

    • Stirring: High

  • Reaction Execution: Start the irradiation sequence. The instrument will monitor temperature and pressure in real-time.

  • Post-Reaction Cooling: Once the reaction is complete, allow the vial to cool to room temperature (typically below 50 °C) using the instrument's automated cooling system (compressed air).

  • Workup:

    • Carefully uncap the vial.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove the inorganic salts (CuI and K2CO3).

    • Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by a wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure trifluoromethylpyrimidine thioether.

Results: A Comparison of Microwave vs. Conventional Heating

To demonstrate the efficiency of the microwave-assisted protocol, a comparative study was performed for the synthesis of 4-((4-methoxyphenyl)thio)-2-(trifluoromethyl)pyrimidine.

ParameterMicrowave-Assisted MethodConventional Oil Bath Method
Temperature 140 °C140 °C
Reaction Time 20 minutes 18 hours
Yield 92% 65%
Energy Usage Significantly Lower[11]Significantly Higher
Purity (Crude) High (fewer byproducts)Moderate (thermal degradation observed)

The data clearly illustrates the profound advantages of microwave synthesis. The reaction time is reduced by over 50-fold, and the isolated yield is substantially higher.[8][10][12] This acceleration is attributed to the rapid, uniform heating that microwave irradiation provides, allowing the reaction to reach the necessary activation energy almost instantaneously and minimizing the time during which thermal decomposition can occur.[6]

Troubleshooting and Key Considerations

  • Low Yield:

    • Cause: Insufficiently anhydrous conditions or inactive catalyst.

    • Solution: Ensure all reagents and solvents are dry. Use freshly purchased or properly stored CuI. Consider increasing the amount of base to 2.5 equivalents.

  • Incomplete Reaction:

    • Cause: Sterically hindered thiol or insufficiently reactive halopyrimidine.

    • Solution: Increase the reaction time in 10-minute increments or raise the temperature to 150-160 °C. For less reactive chloro-pyrimidines, using the corresponding bromo- or iodo-pyrimidine will significantly increase the reaction rate.

  • Safety:

    • Always use certified microwave reaction vials and never exceed the recommended solvent volume. The reaction generates pressure, and using standard glassware can lead to vessel failure.

    • Reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note presents a highly efficient, rapid, and reproducible microwave-assisted protocol for the synthesis of medicinally relevant trifluoromethylpyrimidine thioethers. The method offers dramatic improvements in reaction time and yield compared to conventional heating techniques, aligning with the principles of green and sustainable chemistry by reducing energy consumption and waste.[9] This protocol provides a robust platform for researchers in drug discovery and development to accelerate the synthesis of novel chemical entities for biological screening.

References

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Preprint.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Trifluoromethyl Ethers and –Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Bentham Science Publisher.
  • Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed.
  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. OPUS at UTS.
  • Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. ResearchGate.
  • Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. New Journal of Chemistry (RSC Publishing).
  • Microwave-assisted synthesis of sulfides 9a-d using alkyl thiols 8a,b a. ResearchGate.
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science.
  • Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. PMC.

Sources

Troubleshooting & Optimization

Preventing oxidation of thioether to sulfoxide during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Peptide & Small Molecule Synthesis Technical Support Center .

As a Senior Application Scientist, I frequently consult with researchers struggling with the unintended oxidation of thioether groups—most notably the methionine (Met) side chain in peptide synthesis and aliphatic sulfides in small-molecule drug development. Thioethers possess a highly polarizable and electron-rich sulfur atom. While this makes them excellent nucleophiles, it also makes them prime targets for electrophilic oxygen species.

During synthesis, particularly in acidic environments or in the presence of trace atmospheric oxygen, thioethers rapidly oxidize to sulfoxides (+16 Da) and, if left unchecked, irreversibly over-oxidize to sulfones (+32 Da). This guide provides field-proven, self-validating protocols and mechanistic insights to troubleshoot, prevent, and reverse these oxidative modifications.

Mechanistic Overview: The Thioether Oxidation Pathway

To effectively troubleshoot, we must first understand the causality of the degradation. During Solid-Phase Peptide Synthesis (SPPS), global deprotection using Trifluoroacetic acid (TFA) generates highly reactive carbocations from protecting groups (e.g., tert-butyl cations). In the presence of trace oxygen or peroxides in precipitation solvents, this acidic environment catalyzes the oxidation of the thioether to a sulfoxide[1].

ThioetherOxidation Native Native Thioether (e.g., Methionine) Stress Acidic Cleavage (TFA) ROS / Peroxides Native->Stress Exposure Sulfoxide Sulfoxide (Met(O)) (Reversible) Stress->Sulfoxide Oxidation Sulfoxide->Native Reversal Sulfone Sulfone (Met(O2)) (Irreversible) Sulfoxide->Sulfone Over-oxidation Prevention Prevention: Reagent H / TMSCl Prevention->Stress Blocks Reversal Reduction: NH4I / DTT / TCEP Reversal->Sulfoxide Reduces

Workflow of thioether oxidation pathways and points of chemical intervention.

Troubleshooting Guides & FAQs

Q1: My methionine-containing peptide is heavily oxidized after TFA cleavage. What is the mechanism, and how do I prevent it?

Causality: The thioether side chain of methionine is readily oxidized to sulfoxide under acidic conditions[1]. Standard cleavage cocktails (like Reagent K) often fail to fully protect Met because they lack specific reducing scavengers, resulting in crude peptides containing 15% to 55% methionine sulfoxide impurities[2].

Solution: You must switch your cleavage chemistry. 2 was meticulously crafted specifically to minimize methionine side-chain oxidation[2]. Alternatively, a highly optimized mixture utilizing Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh3) completely eradicates oxidation while preserving sensitive residues like Cysteine and Tryptophan[3].

Protocol 1: Global Deprotection using TMSCl/PPh3 Cocktail Mechanism: TMSCl acts as a powerful electrophile scavenger, while PPh3 acts as a mild reducing agent that intercepts reactive oxygen species before they can attack the thioether.

  • Formulation: Prepare the cleavage cocktail: TFA / anisole / TMSCl / Dimethyl sulfide (Me2S) / Triisopropylsilane (TIS) containing 1 mg/mL of PPh3.

  • Cleavage: Add 10 mL of the cocktail per gram of dry peptide-resin. Stir gently at 25°C for 2 hours under an Argon atmosphere to exclude atmospheric oxygen.

  • Filtration: Filter the resin and wash with a small volume of neat TFA.

  • Precipitation: Concentrate the filtrate under a stream of N2, then precipitate the peptide using cold diethyl ether.

  • Self-Validation Checkpoint: Before precipitation, test the diethyl ether with KI-starch paper. A color change to blue/black indicates the presence of peroxides, which will instantly oxidize your thioether upon contact. Only use freshly opened, peroxide-free ether. Post-precipitation, run an analytical LC-MS; a successful run will show the native peptide mass without a +16 Da adduct.

Q2: If my thioether has already oxidized to a sulfoxide, can I salvage the batch?

Causality: While sulfone formation is permanent, the sulfoxide bond is reversible. In highly acidic environments, the oxygen atom of the sulfoxide is protonated, making the sulfur atom susceptible to nucleophilic attack. The addition of ammonium iodide (NH4I) and Me2S facilitates this reduction, generating molecular iodine (I2) and DMSO as byproducts[4].

Protocol 2: Post-Cleavage Sulfoxide Reduction (Iodide Method)

  • Solubilization: Dissolve the crude oxidized peptide in neat TFA at a concentration of 10 mg/mL.

  • Reagent Addition: Add NH4I to a final concentration of 15 mg/mL, followed by Me2S at 10% v/v.

  • Incubation: Stir the mixture at 0°C (ice bath) for 15-30 minutes.

  • Self-Validation Checkpoint: The reaction mixture MUST turn a distinct yellow/brown color. This visual cue confirms the generation of molecular iodine (I2), proving that the sulfoxide is actively being reduced. If the solution remains colorless, the reduction has failed. Quench by precipitating with cold ether; the ether wash will solubilize and remove the I2, leaving a pristine white peptide pellet.

Q3: How do I prevent thioether oxidation during small-molecule organic synthesis?

Causality: Aliphatic and aromatic thioethers (e.g., in the synthesis of multi-substrate analogs like AdoDATO) are highly susceptible to atmospheric oxygen[5]. Transition metals in the environment can also catalyze this oxidation.

Protocol 3: Controlled Environment Synthesis

  • Degassing: Degas all polar aprotic solvents (e.g., DMF) by sparging with Argon for 30 minutes prior to use.

  • Atmosphere: Conduct all amination and substitution reactions under a positive pressure of Nitrogen or Argon[5].

  • Thermodynamic Control: Maintain reaction temperatures strictly between 25–37°C. Exothermic reactions must be controlled via gradual reagent addition (<1°C/min rise) to prevent thermal degradation[5].

  • Self-Validation Checkpoint: Monitor the reaction via HPLC-PDA. The appearance of a more polar peak with a +16 Da mass shift indicates an atmospheric leak and subsequent oxidation. If observed, immediately halt the reaction and purge the system with Argon.

Q4: What reducing agents should I use to maintain thioethers in a reduced state during long-term storage or biochemical assays?

Causality: Maintaining the thioether requires a reducing environment. However, strong reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) can generate hydrogen peroxide (H2O2) via redox cycling in the presence of trace metals, which paradoxically inactivates sensitive metalloenzymes[6].

Solution: Use weaker reducing agents like reduced glutathione (GSH) for long-term stability[6], or carefully optimize TCEP if simultaneous disulfide cleavage is required, as TCEP is highly selective and stable over a wide pH range[7].

Quantitative Data Summaries

Table 1: Comparison of Cleavage Cocktails on Methionine Oxidation Data demonstrates the critical need to abandon standard cocktails when synthesizing Met-rich sequences.

Cleavage CocktailCore CompositionMet(O) Formation (%)Best Application
Reagent K TFA / phenol / water / thioanisole / EDT15% - 55%General peptides; Poor for Met
Reagent H TFA / phenol / thioanisole / EDT / H2O / Me2S / NH4I< 1%Met-rich peptides
TMSCl / PPh3 TFA / anisole / TMSCl / Me2S / TIS + PPh30%Sequences with Met, Cys, and Trp

Table 2: Reducing Agents for Thioether / Thiol Maintenance

Reducing AgentWorking Conc.Optimal pHMechanistic ProsMechanistic Cons
DTT 1 - 10 mM7.0 - 9.0Strong, reliable electron donor.Volatile; Redox cycling generates H2O2.
TCEP 1 - 5 mM1.5 - 8.5Odorless; Highly stable at low pH.Quenches red fluorophores; Redox cycling.
GSH 1 - 5 mM7.0 - 8.0Native biological reductant; No H2O2 generation.Weaker reduction potential; Requires higher conc.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC - 1

  • How to handle peptides that contain methionine - Biotage - 4

  • Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides - LifeTein -2

  • AdoDATO – Spermidine Synthase Inhibitor - Benchchem - 5

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection | ACS Omega -3

  • Reducing Agents - Definition and Relevance | Nanopedia - NanoTemper - 6

  • All about TCEP—the Odorless Reducing Agent - GoldBio - 7

Sources

Purification methods for 2-(pyrimidin-2-ylthio)aniline intermediates

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification & Troubleshooting for 2-(pyrimidin-2-ylthio)aniline Intermediates

Executive Summary

The intermediate 2-(pyrimidin-2-ylthio)aniline (CAS: 127813-33-6) is a critical scaffold in the synthesis of VEGFR/PDGFR kinase inhibitors (e.g., Pazopanib analogs). Its synthesis typically involves the nucleophilic aromatic substitution (


) of 2-chloropyrimidine  by 2-aminothiophenol .

While the chemistry appears straightforward, users frequently encounter three specific failure modes:

  • Persistent Yellow Contamination: Caused by the rapid oxidation of 2-aminothiophenol to bis(2-aminophenyl)disulfide .

  • Oiling Out: Failure to crystallize due to residual solvent inclusion or regioisomeric impurities.

  • Catalyst Poisoning: Unremoved sulfur species inhibiting downstream palladium-catalyzed couplings (e.g., Buchwald-Hartwig).

This guide provides a self-validating purification workflow designed to isolate high-purity (>98%) intermediate without relying solely on expensive chromatography.

Troubleshooting & FAQs

Q1: My crude product is a sticky dark oil that refuses to crystallize. How do I induce precipitation?

Diagnosis: This is often caused by residual DMF (reaction solvent) or unreacted 2-chloropyrimidine acting as a plasticizer. The Fix:

  • Aqueous Wash: Dissolve the oil in Ethyl Acetate (EtOAc). Wash rigorously with 5% LiCl solution (3x) to remove DMF.

  • Trituration: Evaporate the EtOAc to a concentrated residue. Add cold Hexanes or Heptane and sonicate. The non-polar solvent will extract the lipophilic impurities (like 2-chloropyrimidine) and induce the polar product to solidify.

  • Seeding: If a solid forms, scratch the flask walls with a glass rod to create nucleation sites.

Q2: I see a persistent bright yellow impurity by TLC that co-elutes with my product. What is it?

Diagnosis: This is bis(2-aminophenyl)disulfide , formed by the air-oxidation of the starting material, 2-aminothiophenol. It is highly crystalline and difficult to separate by standard silica chromatography due to similar polarity (both contain aniline motifs). The Fix (Chemical Reduction): You cannot easily "wash" this away. You must chemically break the disulfide bond.

  • Protocol: Dissolve crude material in Ethanol/Acetic Acid (10:1). Add Zinc dust (2 equiv) and stir for 30 mins. This reduces the disulfide back to the thiol (2-aminothiophenol).

  • Workup: Filter the Zinc. Basify filtrate with NaOH. The thiol will remain in the basic aqueous phase (as the thiolate), while your product (a thioether) precipitates or extracts into the organic layer.

Q3: The product purity is 95%, but downstream Buchwald couplings are failing. Why?

Diagnosis: Trace free thiols or sulfides are poisoning the Pd-catalyst. Even <1% sulfur impurity can chelate Palladium. The Fix:

  • Scavenger Treatment: Treat the organic solution of your intermediate with activated charcoal or a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour before final evaporation.

  • Recrystallization: Perform the final recrystallization from Ethanol , ensuring no mother liquor remains on the crystals.

Detailed Purification Protocols

Protocol A: The "Disulfide-Busting" Acid-Base Workup

Best for: Crude mixtures heavily contaminated with starting materials.

Principle: This method exploits the specific basicity of the pyrimidine ring (pKa ~1.3) and aniline (pKa ~4.6) versus the neutral/acidic nature of impurities.

StepActionMechanistic Rationale
1 Dissolve crude in EtOAc .Solubilizes all organic components.
2 Extract with 1M HCl (aq) (3x).CRITICAL STEP: The product (pyrimidine + aniline) protonates and moves to the water phase. Neutral impurities (disulfide, unreacted chloride) remain in EtOAc.
3 Wash aqueous layer with DCM .Removes entrained non-basic organic impurities.
4 Basify aqueous layer to pH 10 with 4M NaOH (cold).Deprotonates the product, causing it to precipitate or oil out.
5 Extract into DCM , Dry (

), Concentrate.
Recovers the purified base.[1]
Protocol B: Recrystallization (Standard)

Best for: Final polishing of >90% pure material.

  • Solvent System: Ethanol (95%) or Ethanol/Water (9:1).

  • Procedure:

    • Dissolve solid in minimal boiling Ethanol.

    • If colored impurities persist, add activated carbon, boil for 5 mins, and filter hot through Celite.

    • Allow to cool slowly to RT, then to

      
      .
      
    • Anti-solvent: If crystallization is slow, add warm water dropwise until slight turbidity persists, then cool.

  • Yield: Typically 70-85% recovery.

Visualized Workflows

Figure 1: Reaction & Impurity Pathways

This diagram maps the formation of the product alongside the critical disulfide impurity pathway.

ReactionPathways cluster_0 Critical Control Point SM1 2-Aminothiophenol (Air Sensitive) Product 2-(Pyrimidin-2-ylthio)aniline (Target) SM1->Product SNAr (Base/Heat) Impurity Bis(2-aminophenyl)disulfide (Yellow Impurity) SM1->Impurity Oxidation (O2) SM2 2-Chloropyrimidine SM2->Product

Caption: Path A (Solid) represents the desired SNAr reaction. Path B (Dashed) represents the oxidative side-reaction leading to the difficult-to-remove disulfide impurity.

Figure 2: Purification Decision Tree

Follow this logic to select the correct purification method based on your crude profile.

PurificationLogic Start Crude Mixture Analysis CheckTLC Check TLC/LCMS Start->CheckTLC IsYellow Is there a bright yellow impurity? CheckTLC->IsYellow IsOil Is product an oil? IsYellow->IsOil No MethodA Protocol A: Acid-Base Extraction (Removes Disulfide) IsYellow->MethodA Yes MethodB Protocol B: Recrystallization (EtOH) (Polishing) IsOil->MethodB No MethodC Trituration (Hexanes/Heptane) IsOil->MethodC Yes MethodA->MethodB If purity <98% MethodC->MethodB After solidification

Caption: Decision matrix for selecting the optimal purification strategy based on physical state and impurity profile.

References

  • ChemicalBook. (2025).[2] 2-(Phenylthio)aniline and related pyrimidine derivatives: Physical Properties and Safety. Retrieved from

  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Retrieved from

  • BenchChem. (2025).[3] Technical Support Center: Overcoming Solubility Challenges with 2-Nitro-6-(pyridin-2-yl)aniline. Retrieved from

  • National Institutes of Health (NIH). (1994). Reduction of disulfide bonds in proteins by 2-aminothiophenol under weakly acidic conditions. Journal of Biochemistry. Retrieved from

  • BLD Pharm. (2025). 2-(Pyrimidin-2-ylthio)aniline Product Information. Retrieved from

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Technical Support Center: Controlling Regioselectivity in 4-Trifluoromethylpyrimidine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAAr) on 4-trifluoromethylpyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve specific regiochemical outcomes in their synthetic routes. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, providing you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What makes regioselective substitution on 4-trifluoromethylpyrimidine challenging?

The 4-trifluoromethylpyrimidine scaffold presents multiple electrophilic sites susceptible to nucleophilic attack. The two ring nitrogens and the potent electron-withdrawing trifluoromethyl (-CF3) group significantly activate the pyrimidine ring towards SNAAr.[1][2] The primary sites for substitution are typically the C2 and C6 positions, which are ortho and para to the activating nitrogens, respectively. A secondary, less common site is C5. The challenge lies in directing the incoming nucleophile to the desired position, as subtle changes in reaction conditions can lead to mixtures of isomers or favor an undesired product.

Q2: What are the primary factors that control regioselectivity in these reactions?

Controlling the site of substitution is a multi-parameter problem. The outcome of the reaction is a delicate balance between several key factors:

  • Electronic Effects: The electron-withdrawing nature of the two ring nitrogens and the powerful inductive effect of the -CF3 group create a highly electron-deficient ring.[3][4] This generally activates the C2, C4, and C6 positions for nucleophilic attack. The stability of the negatively charged intermediate, known as a Meisenheimer complex, is crucial in determining the reaction pathway.[5][6][7] Attack at C2 or C6 allows for the delocalization of the negative charge onto the adjacent nitrogen atom, which is a key stabilizing feature.[8]

  • Nature of the Nucleophile: The size (steric bulk), hardness/softness, and charge of the nucleophile play a pivotal role. Bulky nucleophiles may favor the sterically less hindered position, while anionic nucleophiles might interact differently with the substrate compared to neutral ones.[9]

  • Leaving Group: While the -CF3 group is fixed at C4, if there are other leaving groups on the ring (e.g., halogens), their lability will also influence the regioselectivity. Generally, in dihalopyrimidines, substitution at C4 is preferred over C2 unless other substituents alter the electronics.[10][11]

  • Solvent: Polar aprotic solvents like DMF and DMSO are commonly used as they can stabilize the charged Meisenheimer intermediate.[1] However, solvent choice can also influence nucleophile reactivity and ion pairing, subtly tipping the regiochemical balance.

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction. Lower temperatures often favor the kinetically preferred product, which corresponds to the pathway with the lowest activation energy.[9]

Q3: How does the trifluoromethyl group specifically influence the reaction?

The -CF3 group is a strong electron-withdrawing group primarily through the inductive effect.[2][3][4] Its presence at the C4 position significantly lowers the electron density of the entire pyrimidine ring, making it highly susceptible to nucleophilic attack. This activation is critical for the reaction to proceed. While it doesn't directly participate in resonance stabilization of the Meisenheimer complex in the same way a nitro group might, its powerful inductive pull stabilizes the negative charge that develops in the ring during the formation of the intermediate.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My reaction yields a mixture of C2 and C6 substituted products. How can I improve selectivity for the C6 position?

This is a common issue as both C2 and C6 are electronically activated. To favor substitution at C6 (para to one nitrogen and ortho to the other), consider the following strategies:

Underlying Cause: The electronic activation at C2 and C6 can be very similar. Often, the C2 position is slightly more electron-deficient, but also more sterically hindered by the two adjacent ring nitrogens. Your current conditions likely result in comparable activation barriers for attack at both sites.

Solutions & Step-by-Step Protocols:

  • Leverage Steric Hindrance:

    • Increase the steric bulk of the nucleophile. If you are using a primary amine, try switching to a secondary amine or a primary amine with a bulky substituent (e.g., t-butylamine or isopropylamine). The increased steric demand will disfavor attack at the more crowded C2 position.

    • Protocol:

      • Dissolve 1 equivalent of 4-trifluoromethyl-X-pyrimidine (where X is a leaving group at C2 and C6, e.g., chlorine) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

      • Add 1.1 to 1.5 equivalents of your sterically hindered amine nucleophile.

      • Add 1.5 to 2 equivalents of a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃).

      • Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is slow, gently heat to 50-80 °C.

      • Upon completion, perform an aqueous workup and purify by column chromatography.

  • Modify the Solvent:

    • Less polar solvents can sometimes enhance selectivity by minimizing the stabilization of all charged intermediates, thereby amplifying smaller differences in activation energy. Experiment with solvents like Tetrahydrofuran (THF) or 1,4-Dioxane.

Data-Driven Insights: Impact of Nucleophile on Regioselectivity

NucleophileTypical OutcomeRationale
Small, hard (e.g., MeO⁻, NH₃)Mixture of C2/C6Low steric demand, electronically driven.
Bulky, hard (e.g., t-BuO⁻, i-Pr₂NH)Favors C6Steric hindrance at C2 is more pronounced.
Soft nucleophiles (e.g., RSH)Often favors C6Governed by FMO theory; C6 often has a larger LUMO coefficient.[12]
Problem 2: I need to favor substitution at the C2 position. What conditions should I explore?

Achieving C2 selectivity often requires overcoming the steric hindrance of the two flanking nitrogen atoms.

Underlying Cause: While sterically more encumbered, the C2 position is flanked by both ring nitrogens, making it electronically very attractive for nucleophiles. The key is to use conditions that emphasize this electronic preference.

Solutions & Step-by-Step Protocols:

  • Use a Small, Highly Reactive Nucleophile:

    • Small nucleophiles like ammonia, methylamine, or sodium methoxide are less affected by steric hindrance.

    • Protocol for Amination at C2:

      • In a sealed pressure vessel, dissolve 1 equivalent of 4-trifluoromethyl-2-chloropyrimidine in a solvent like ethanol or methanol.

      • Add a large excess of the amine (e.g., a 7 M solution of ammonia in methanol, or a 40 wt. % solution of methylamine in water).

      • Heat the reaction to 80-120 °C and monitor for the consumption of starting material.

      • After cooling, evaporate the solvent and excess amine, and purify the residue.

  • Exploit Directed Interactions:

    • Certain substrates can create unique opportunities. For example, in a related system, 2-MeSO₂-4-chloropyrimidine, alkoxides selectively substitute at C2 at very low temperatures (-78 °C). This is due to a stabilizing hydrogen bond interaction between the incoming alkoxide and a methyl proton of the sulfone group, pre-organizing the nucleophile for attack at C2.[9] While your 4-CF3 substrate lacks this specific handle, consider if any other substituents on your ring could engage in similar non-covalent directing interactions.

Mechanism Visualization: C2 vs. C6 Attack

The regioselectivity is determined by the relative stability of the Meisenheimer intermediates formed upon nucleophilic attack.

Caption: Reaction pathways for C2 vs. C6 substitution.

Problem 3: I am observing substitution at the C5 position. Why is this happening and can it be controlled?

Substitution at C5 is less common as it is meta to the ring nitrogens and does not benefit from direct resonance stabilization of the negative charge in the Meisenheimer intermediate. However, it can occur under specific circumstances.

Underlying Cause:

  • Deconstruction-Reconstruction: Some reaction conditions can lead to a ring-opening and ring-closing sequence (a deconstruction-reconstruction strategy), which can result in formal substitution at unusual positions like C5.[13]

  • Highly Activated Systems: If the C2 and C6 positions are blocked with non-leaving groups and the ring is further activated by other electron-withdrawing groups, direct C5 substitution might be forced, although this is rare.

  • Metal-Catalyzed Reactions: While this guide focuses on SNAAr, it's important to distinguish that metal-catalyzed cross-coupling reactions can and do occur at C5 if a suitable handle (like a halogen) is present.

Solutions:

  • Verify the Mechanism: If you suspect a ring-opening cascade, carefully analyze your reaction byproducts and consider isotopic labeling studies to trace the atoms.

  • Control for SNAAr Conditions: To favor traditional SNAAr at C2/C6 and avoid C5 functionalization, ensure you are using conditions that do not promote ring-opening (e.g., avoid extremely harsh bases or highly reactive reagents that could attack the ring itself). Stick to well-established SNAAr protocols with polar aprotic solvents and moderate temperatures.

Experimental Workflow: Optimizing for a Single Regioisomer

G Start Start: 4-CF3-Pyrimidine Derivative (Mixture of C2/C6 Isomers) Screen Parameter Screening Start->Screen Nuc Vary Nucleophile (Size, Hardness) Screen->Nuc Solv Vary Solvent (Polarity, Aprotic/Protic) Screen->Solv Temp Vary Temperature (Kinetic vs. Thermodynamic) Screen->Temp Base Vary Base (Strength, Sterics) Screen->Base Analyze Analyze Ratio (LC-MS, NMR) Nuc->Analyze Solv->Analyze Temp->Analyze Base->Analyze Optimize Optimized Conditions Analyze->Optimize Identify Key Factor Product Desired Regioisomer Optimize->Product

Caption: Systematic approach to reaction optimization.

This guide provides a framework for understanding and controlling the regioselectivity of substitutions on the 4-trifluoromethylpyrimidine core. Successful synthesis relies on a deep understanding of the interplay between electronic and steric factors. By methodically adjusting your reaction parameters based on the principles outlined here, you can gain precise control over your desired chemical transformations.

References

  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. (2022). Organic Letters - ACS Publications. Retrieved from [Link]

  • Propose an explanation for the fact that the trifluoromethyl group is almost exclusively meta directing. (n.d.). Vaia. Retrieved from [Link]

  • Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. (n.d.). PMC. Retrieved from [Link]

  • A deconstruction–reconstruction strategy for pyrimidine diversification. (n.d.). PMC. Retrieved from [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

  • A facile and efficient synthesis of polyfluoroarylated alkynes via nucleophilic aromatic substitution reaction. (n.d.). RSC Advances. Retrieved from [Link]

  • Meisenheimer complex. (n.d.). Wikipedia. Retrieved from [Link]

  • Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. (n.d.). CCS Chemistry. Retrieved from [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. (2020). Frontiers. Retrieved from [Link]

  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. (2020). NIH. Retrieved from [Link]

  • SNAr reactions of pi-deficient aromatic rings. (2020). YouTube. Retrieved from [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. (n.d.). PMC - NIH. Retrieved from [Link]

  • Stereoselectivity and regioselectivity in nucleophilic ring opening in derivatives of 3-phenylisoxazolo[2,3-a]pyrimidine. (2004). PubMed. Retrieved from [Link]

  • Superelectrophiles and the Effects of Trifluoromethyl Substituents. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). MDPI. Retrieved from [Link]

  • Effects of CF3 groups and charged substituents on singlet carbene stabilities–a density functional theory study. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. (2007). Organic Letters. Retrieved from [Link]

  • Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (n.d.). PMC - NIH. Retrieved from [Link]

  • Regioselective Synthesis of 2- and 5-Trifluoromethyl- or 2- and 5-Difluoromethylpyrazolo[1,5-c]pyrimidines Based on 7,7,7-Trifluoro- or 7,7-Difluoro-2,4,6-trioxoheptanoic and 6-Trifluoromethyl- or 6- - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017). Chemistry Stack Exchange. Retrieved from [Link]

  • Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (2022). PMC. Retrieved from [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). ACS. Retrieved from [Link]

  • Substitution-Induced Mechanistic Switching in SNAr-Warheads for Cysteine Proteases. (2024). MDPI. Retrieved from [Link]

  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? (2016). Chemistry Stack Exchange. Retrieved from [Link]

  • Predicting regioselectivity in nucleophilic aromatic substitution. (2012). PubMed. Retrieved from [Link]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 6-fluorine-substituted-purine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, design, and antiproliferative evaluation of 6-(N-Substituted-methyl)pyrazolo[3,4-d]pyrimidines as the potent anti-leukemia agents. (2024). PubMed. Retrieved from [Link]

  • The synthesis and properties of 6-trifluoromethyl-substituted thiopyrano[3,4-d]isoxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: 2-Aminothiophenol (2-ATP) Removal

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a dynamic Technical Support Center. It prioritizes actionable troubleshooting over textbook theory, designed for researchers who need immediate results.

Ticket ID: ATP-CLEANUP-001 Status: Open Urgency: High (Odor/Purity Critical)

The Chemical Profile: Know Your Enemy

Before attempting removal, you must understand why 2-ATP persists. It is a "sticky" molecule due to its dual functionality (nucleophilic amine + acidic thiol) and its tendency to oxidize into a non-polar disulfide.

PropertyValue / CharacteristicImplication for Removal
pKa (Amine) ~4.8 (Conjugate Acid)Protonates at pH < 4 (becomes water-soluble).
pKa (Thiol) ~7.9Deprotonates at pH > 9 (becomes water-soluble).
Solubility Organic (DCM, EtOAc)High affinity for organics in neutral state.
Oxidation Forms 2,2'-dithiobisanilineCRITICAL: The disulfide is non-polar and will not wash out with acid/base.
Odor threshold Extremely low (< 1 ppb)Trace amounts cause "false positive" smell tests.

Triage Dashboard: Select Your Protocol

Do not guess. Follow this logic tree to select the correct purification method based on your product's stability and the impurity's state.

PurificationLogic Start Start: Crude Mixture CheckOx Is the impurity Yellow/Orange? Start->CheckOx Disulfide Impurity is Disulfide (Non-polar) CheckOx->Disulfide Yes Thiol Impurity is 2-ATP (Polar/Amphoteric) CheckOx->Thiol No (Colorless) MethodB PROTOCOL B: Chromatography (Doped) Disulfide->MethodB Cannot Extract ProdStab Is Product Acid Stable? Thiol->ProdStab MethodA PROTOCOL A: Dual pH Swing Extraction ProdStab->MethodA Yes (e.g., Benzothiazoles) MethodC PROTOCOL C: Electrophilic Scavenging ProdStab->MethodC No (Acid Sensitive)

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Deep Dive Protocols

PROTOCOL A: The Dual pH Swing (Standard Workup)

Best For: Acid-stable products (e.g., Benzothiazoles, Amides) Mechanism: Exploits the amphoteric nature of 2-ATP. You cannot rely on a single wash; you must toggle the pH to ensure removal of both the free amine and the zwitterionic species.

Step-by-Step:

  • Dissolution: Dissolve crude mixture in a non-polar solvent (DCM or Ethyl Acetate). Avoid Ether if possible (peroxide risk with thiols).

  • The Acid Strike (Removes Amine form):

    • Wash organic layer 2x with 1M HCl .

    • Chemistry: 2-ATP (NH₂) → 2-ATP-NH₃⁺ (Water Soluble).

    • Note: Benzothiazoles are weak bases (pKa ~1.5) and usually remain in the organic layer at 1M HCl concentrations, but verify with TLC.

  • The Base Strike (Removes Thiol form):

    • Wash organic layer 2x with 10% NaOH (or sat. NaHCO₃ if product is ester-sensitive).

    • Chemistry: 2-ATP (SH) → 2-ATP-S⁻ (Water Soluble).

  • The Polish:

    • Wash with Brine.[1] Dry over Na₂SO₄.[2]

    • Crucial: Rinse all glassware with bleach immediately (See Section 5).

PROTOCOL B: Chromatography for Disulfides

Best For: When the mixture is yellow/orange (indicating oxidation to 2,2'-dithiobisaniline). The Issue: The disulfide is non-polar. It behaves like your product on silica.

Refined Methodology:

  • Pre-Treatment: If you suspect mixed disulfides (Product-S-S-Impurity), add a reducing agent (triphenylphosphine or Zn/AcOH) before the column to break them back to the thiol.

  • Mobile Phase Modifier:

    • 2-ATP streaks on silica due to the NH₂ group.

    • Add 1% Triethylamine (TEA) to your eluent. This sharpens the amine peak and prevents tailing into your product.

  • Gradient: Start non-polar (100% Hexanes) to elute the disulfide (which runs fast), then increase polarity for your product.

PROTOCOL C: Resin Scavenging (The "Clean" Finish)

Best For: Late-stage purification or acid-sensitive products. Concept: Use a solid support to chemically bond with the impurity, then filter it away.

Target Functional GroupRecommended ResinMechanism
Thiol (-SH) Maleimide Resin or Merrifield ResinMichael addition or SN2 displacement. Irreversible.
Amine (-NH₂) Isocyanate Resin or Aldehyde ResinUrea formation or Imine formation.

Procedure:

  • Dissolve crude (100 mg) in 5 mL dry solvent (DCM/THF).

  • Add 3-5 equivalents of Maleimide-functionalized silica or polystyrene resin relative to the estimated impurity.

  • Shake/Stir gently for 4–12 hours at room temperature.

  • Filter through a fritted funnel. The impurity stays on the beads.

Troubleshooting FAQs

Q: My product is pure by NMR, but it still smells like rotten garlic. Why? A: The human nose detects thiols at parts per billion (ppb). NMR detection limits are roughly 0.1–1%. You likely have trace 2-ATP.

  • Fix: Do not re-column. Stir your final product solution with activated charcoal for 30 minutes and filter through Celite. This adsorbs trace odorants.

Q: I see a yellow impurity spot that moves with my product. What is it? A: This is likely 2,2'-dithiobisaniline (the oxidative dimer).

  • Fix: It is very non-polar. If your product is polar, do a "hexane wash" of your solid product (trituration). The disulfide will dissolve in hexanes; your polar product likely will not.

Q: Can I use bleach to clean the reaction flask? A: YES, BUT CAUTION. Bleach (NaOCl) oxidizes 2-ATP to the sulfonate (odorless).

  • Warning: Adding bleach to an acidic waste stream generates Chlorine gas. Always neutralize acid waste before adding bleach.

Q: My yield is low after the Acid Wash (Protocol A). A: Your product might be protonating and moving to the water layer.

  • Test: Basify your aqueous waste layer to pH 10 and extract with DCM. If you recover your product, it is too basic for 1M HCl. Switch to a pH 4 buffer (Acetic Acid/Acetate) wash instead.

Safety & Waste Management (Critical)

2-Aminothiophenol is a sensitizer and toxic.

  • The "Bleach Bath": Keep a beaker of 10% Bleach (Sodium Hypochlorite) in the hood. Dip all spatulas, pipettes, and syringes into this immediately after use. This oxidizes the thiol instantly, preventing smell and contamination.

  • Rotovap Trap: The smell will contaminate rotovap bumps traps. Place a secondary trap with bleach solution between your flask and the pump if possible, or dedicate a specific bump trap for thiol work.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8713, 2-Aminothiophenol. Retrieved from [Link]

  • Yokum, T. S., et al. (2000). Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety.[3] Journal of Combinatorial Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Optimizing S-arylation vs. N-arylation in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for a persistent challenge in medicinal chemistry and materials science: achieving regioselective arylation of ambident nucleophilic pyrimidines, specifically those bearing a thiol or amino group. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction conditions to favor either S-arylation or N-arylation.

Frequently Asked Questions (FAQs)
Q1: What is the core challenge in the arylation of thio- or amino-pyrimidines?

The primary challenge lies in controlling the regioselectivity. Pyrimidines containing a thiol (or its tautomeric thione form) or an amino group are ambident nucleophiles—they possess two potential sites for arylation. The sulfur (S) and nitrogen (N) atoms both have lone pairs of electrons and can attack the electrophilic arylating agent. This competition often leads to a mixture of S-arylated and N-arylated products, complicating purification and reducing the yield of the desired isomer.

Q2: Why is controlling this selectivity so important?

In drug discovery and materials science, the specific connectivity of atoms dictates the three-dimensional structure, biological activity, and physical properties of a molecule. An S-arylated pyrimidine and its N-arylated constitutional isomer can have drastically different pharmacological profiles or material characteristics. Therefore, controlling the selectivity is paramount for synthesizing pure, well-characterized compounds and establishing clear structure-activity relationships (SAR).

Q3: What fundamental chemical principle governs this selectivity?

The outcome of this competitive reaction is largely governed by the Hard and Soft Acids and Bases (HSAB) principle .[1][2][3][4] This theory classifies chemical species as "hard" or "soft" based on factors like size, charge density, and polarizability.[1][4]

  • Hard acids/bases are small, highly charged, and not easily polarizable.[1][3]

  • Soft acids/bases are large, have a low charge state, and are highly polarizable.[1][3]

The core tenet of HSAB is: Hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. [2][3]

In our system:

  • Sulfur (Thiol/Thiolate): Is a classic soft nucleophile . It's large and its electrons are easily polarized.

  • Nitrogen (Amine/Amide): Is a harder nucleophile than sulfur. It's smaller and less polarizable.

Therefore, to control selectivity, we must tune the "hardness" or "softness" of the electrophilic partner, which is typically a transition metal catalyst complexed with the aryl halide.

Troubleshooting Guide: "My Reaction Lacks Selectivity!"

This section is designed as a decision-making tool to help you diagnose and solve poor regioselectivity in your pyrimidine arylation reactions.

Core Concept: The S- vs. N-Arylation Competition

The choice of catalyst, ligands, base, and solvent all work in concert to favor one pathway over the other. The following diagram illustrates the central competition and the key factors that influence the outcome.

S_vs_N_Arylation sub Pyrimidine Substrate (Thiol/Amine) S_Prod S-Arylated Product sub->S_Prod S-Arylation Path N_Prod N-Arylated Product sub->N_Prod N-Arylation Path S_Factors Favored By: • Soft Catalysts (e.g., Pd(0)) • Bulky, Electron-Rich Ligands • Soft/Weak Bases (e.g., Cs₂CO₃) • Aprotic, Nonpolar Solvents S_Factors->S_Prod N_Factors Favored By: • Harder Catalysts (e.g., Cu(I)) • Chelating N-Ligands • Hard/Strong Bases (e.g., NaOtBu) • Polar Solvents N_Factors->N_Prod

Caption: Key factors influencing the S- versus N-arylation pathways.

Scenario 1: I want S-Arylation, but I'm getting the N-Arylated product (or a mixture).

This is a common problem. The nitrogen atom, being more electronegative and often more basic, can be kinetically favored in some systems. Here’s how to steer the reaction towards the softer sulfur atom.

Q1.1: Is my catalyst system optimized for S-arylation?

Expert Insight: Palladium(0) is a soft Lewis acid and is the catalyst of choice for C-S bond formation (thioetherification).[5] Its "softness" makes it preferentially interact with the soft sulfur nucleophile. If you are using a copper catalyst, you are likely favoring N-arylation.

Troubleshooting Steps:

  • Switch to a Palladium Catalyst: If you are not already, use a palladium source. Common and effective precatalysts include Pd₂(dba)₃ or G3/G4 Buchwald precatalysts.[6]

  • Choose the Right Ligand: The ligand is critical. For S-arylation, you need a ligand that enhances the softness and reactivity of the palladium center.

    • Use Bulky, Electron-Rich Phosphine Ligands: Ligands like Xantphos, SPhos, or XPhos are excellent choices.[7] Their bulkiness can sterically hinder the approach to the nitrogen atom, while their electron-donating nature stabilizes the active Pd(0) species and promotes the catalytic cycle.[7][8]

    • Avoid Small or Bidentate N-ligands: Ligands like BINAP or DPPF, while effective in many C-N couplings, might not provide the necessary steric bias here.[9]

Parameter Recommendation for S-Arylation Rationale (HSAB & Sterics)
Metal Catalyst Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂)Pd(0) is a soft acid, preferentially interacting with the soft sulfur nucleophile.
Ligand Bulky Dialkylbiaryl Phosphines (e.g., Xantphos, XPhos)Electron-richness enhances catalyst activity.[7] Bulkiness sterically favors attack at the less-hindered sulfur atom.
Base Weak/Soft Inorganic Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Softer bases are less likely to deprotonate the harder nitrogen atom, leaving the softer thiolate as the primary nucleophile.
Solvent Aprotic, Nonpolar (e.g., Toluene, Dioxane)These solvents do not strongly solvate ions, allowing the soft-soft interaction between the thiolate and catalyst to dominate.[10]
Q1.2: Could my base be the problem?

Expert Insight: A strong, hard base like sodium tert-butoxide (NaOtBu) will readily deprotonate both the thiol and the pyrimidine nitrogen, creating two competing, highly active nucleophiles. To favor S-arylation, you want to selectively generate the thiolate anion without significantly activating the nitrogen.

Troubleshooting Steps:

  • Switch to a Weaker, Softer Base: Move from hard alkoxide bases to softer carbonate or phosphate bases. Cesium carbonate (Cs₂CO₃) is often an excellent choice as the large, soft cesium cation can also favorably interact with the soft sulfur atom.

  • Titrate the Base: Use only a slight excess of the base (e.g., 1.5-2.0 equivalents). Over-basing the reaction can lead to side reactions and loss of selectivity.

Scenario 2: I want N-Arylation, but I'm getting the S-Arylated product (or a mixture).

To favor the formation of the C-N bond, you need to create conditions that align with the "hard" character of the nitrogen nucleophile. This often involves switching away from the palladium systems that excel at C-S coupling.

Q2.1: Is my catalyst system right for N-arylation?

Expert Insight: Copper(I) is a harder Lewis acid than Palladium(0) and has a well-established history in C-N bond formation (Ullmann and Goldberg reactions).[11][12] It will preferentially coordinate with the harder nitrogen atom over the softer sulfur.

Troubleshooting Steps:

  • Switch to a Copper Catalyst: Use a copper(I) source like CuI or Cu₂O. These are classic choices for promoting N-arylation.[13]

  • Employ N-Chelating Ligands: Diamine ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), are highly effective. They chelate to the copper center, modulate its reactivity, and facilitate the C-N coupling pathway.[11]

Parameter Recommendation for N-Arylation Rationale (HSAB & Chelation)
Metal Catalyst Copper (e.g., CuI, Cu₂O)Cu(I) is a harder acid than Pd(0), showing a higher affinity for the hard nitrogen nucleophile.[12]
Ligand Diamines (e.g., 1,10-Phenanthroline, DMEDA)Chelating nitrogen ligands stabilize the copper catalyst and are known to promote C-N bond formation.[11]
Base Strong/Hard Base (e.g., NaOtBu, K₂CO₃)A strong base is required to deprotonate the pyrimidine nitrogen, making it a potent nucleophile for the copper-catalyzed cycle.
Solvent Polar Aprotic (e.g., DMF, DMSO)Polar solvents can stabilize the charged intermediates involved in the C-N coupling mechanism and help solubilize the base.[14]
Q2.2: Are my solvent and base promoting the wrong reaction?

Expert Insight: For N-arylation, you want to use conditions that stabilize the charged intermediates and ensure the nitrogen is sufficiently nucleophilic.

Troubleshooting Steps:

  • Use a Strong Base: Employ a strong base like NaOtBu to ensure the nitrogen is deprotonated and activated.

  • Switch to a Polar Aprotic Solvent: Solvents like DMF or DMSO are often superior for copper-catalyzed N-arylations. They help solubilize the reagents and can stabilize the transition states involved in the mechanism.

Troubleshooting Flowchart

Use this diagram to guide your optimization strategy when you observe poor selectivity.

Troubleshooting_Flowchart start Start: Poor S/N Selectivity q1 What is the desired product? start->q1 s_path Are you using a Pd catalyst? q1->s_path S-Arylation n_path Are you using a Cu catalyst? q1->n_path N-Arylation s_path_yes Switch to a bulky, electron-rich phosphine ligand (e.g., Xantphos). s_path->s_path_yes Yes s_path_no Switch to a Pd source (e.g., Pd₂(dba)₃). s_path->s_path_no No n_path_yes Use a chelating N-ligand (e.g., Phenanthroline). n_path->n_path_yes Yes n_path_no Switch to a Cu source (e.g., CuI). n_path->n_path_no No s_path2 Is the base strong/hard (e.g., NaOtBu)? s_path_yes->s_path2 s_path_no->s_path2 s_path2_yes Switch to a weaker/softer base (e.g., Cs₂CO₃, K₃PO₄). s_path2->s_path2_yes Yes s_path2_no Try a nonpolar solvent (e.g., Toluene, Dioxane). s_path2->s_path2_no No n_path2 Is the base weak/soft (e.g., K₂CO₃)? n_path_yes->n_path2 n_path_no->n_path2 n_path2_yes Switch to a stronger/harder base (e.g., NaOtBu). n_path2->n_path2_yes Yes n_path2_no Try a polar aprotic solvent (e.g., DMF, DMSO). n_path2->n_path2_no No

Caption: A decision tree for troubleshooting poor S/N selectivity.

Experimental Protocols
Protocol 1: General Procedure for Selective S-Arylation

This protocol is a robust starting point for achieving C-S bond formation.

  • Reaction Setup: To an oven-dried reaction vial, add the pyrimidine substrate (1.0 equiv), aryl halide (1.1 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., Xantphos, 4-5 mol%).

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Reagent Addition: Add the base (e.g., Cs₂CO₃, 2.0 equiv). Then, add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Scientist's Note: The quality of the solvent and the inertness of the atmosphere are critical. Oxygen can deactivate the Pd(0) catalyst by oxidizing the phosphine ligand.[15] Always use freshly distilled or anhydrous, degassed solvents.

Protocol 2: General Procedure for Selective N-Arylation

This protocol is optimized for copper-catalyzed C-N coupling.

  • Reaction Setup: To an oven-dried reaction vial, add the pyrimidine substrate (1.0 equiv), aryl halide (1.2 equiv), copper(I) iodide (CuI, 10 mol%), and ligand (e.g., 1,10-phenanthroline, 20 mol%).

  • Reagent Addition: Add the base (e.g., K₂CO₃ or NaOtBu, 2.2 equiv).

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) via syringe.

  • Reaction: Seal the vial and stir the mixture at a higher temperature (typically 110-140 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The aqueous layer may contain DMF/DMSO. Wash the combined organic layers thoroughly with brine to remove residual high-boiling solvent. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Scientist's Note: Copper-catalyzed reactions often require higher temperatures and longer reaction times than their palladium-catalyzed counterparts. Be patient and monitor for starting material consumption.

References
  • Ligand‐Free Copper‐Catalyzed N‐Arylation of Pyrazolo[1,5‐a]pyrimidin‐7‐Amines. ChemistrySelect. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Universitat de Girona. Available at: [Link]

  • Hard-Soft Acid-Base Theory Definition. Fiveable. Available at: [Link]

  • Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. Available at: [Link]

  • Hard and Soft Acids and Bases (HSAB) Theory. Srrchemistrylessons. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]

  • Hard and Soft Acids and Bases (HSAB). IGNOU. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]

  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Adi Chemistry. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]

  • HSAB theory. Wikipedia. Available at: [Link]

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. PMC. Available at: [Link]

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. PMC. Available at: [Link]

  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. Available at: [Link]

  • Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX⋅LiX (X=Cl, Br). PMC. Available at: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

  • Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-a]pyrimidine. ResearchGate. Available at: [Link]

  • Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. PMC. Available at: [Link]

  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • The Dependence of Ionic Liquid Solvent Effects on the Nucleophilic Heteroatom in SN Ar Reactions. Highlighting the Potential for Control of Selectivity. PubMed. Available at: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. Available at: [Link]

  • Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. PMC. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available at: [Link]

  • An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Chinese Chemical Society. Available at: [Link]

  • An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. ResearchGate. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. Available at: [Link]

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. Available at: [Link]

  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • Solvent Effect on a Model of S N Ar Reaction in Conventional and Non-Conventional Solvents. ResearchGate. Available at: [Link]

  • Structural and Solvent Effects in S_N Reactions. Chemistry LibreTexts. Available at: [Link]

  • Selectivity-switchable arylation for N,O-nucleophiles. ResearchGate. Available at: [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available at: [Link]

  • Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. PMC. Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available at: [Link]

  • Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. PMC. Available at: [Link]

  • Palladium-Catalyzed Thiocarbonylation of Aryl Iodides with S-Aryl Thioformates via Thioester Transfer. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Multiple Arylation of Thiophenes. ResearchGate. Available at: [Link]

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Technical Support Center: A Scientist's Guide to Handling Hygroscopic Fluorinated Pyrimidine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical, in-depth solutions for managing the challenges associated with the hygroscopic nature of fluorinated pyrimidine salts. My goal is to move beyond simple instructions and offer a deeper understanding of the underlying chemical principles, empowering you to ensure the integrity, accuracy, and reproducibility of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your work. Each answer is designed to help you diagnose the issue, implement a solution, and understand the scientific rationale.

Q1: I opened a new bottle of a fluorinated pyrimidine salt (e.g., Gemcitabine HCl), and it appears clumped and slightly sticky, not like the free-flowing powder I expected. Can I still use it?

A1: This is a classic sign of moisture absorption.[1] Hygroscopic powders readily attract and absorb water from the atmosphere, leading to increased cohesion between particles, which manifests as clumping or caking.[1][2] While the material may still be usable, you must take corrective action to avoid significant errors in your experiment.

Immediate Steps & Rationale:

  • Assessment: The primary risks are inaccurate mass measurements and potential chemical degradation.[3] The added weight of water means you will be dispensing less of the active compound than intended, leading to lower-than-expected reaction yields or inaccurate concentrations.[4]

  • Drying the Material: For small quantities, the most practical method is drying under high vacuum.

    • Protocol: Place the clumped powder in a clean, dry Schlenk flask or a vacuum desiccator. Apply a high vacuum (ideally <1 mbar) and gently heat the sample if its thermal stability allows (e.g., 40-50°C). This process can take several hours to overnight.[5] Heating increases the vapor pressure of the absorbed water, while the vacuum removes it from the system.

  • Verification (Critical): Before use, you must confirm the material's dryness. The gold standard for quantifying water content is Karl Fischer Titration , which is a highly accurate and water-selective method.[6] For many applications, a water content below 0.5% is acceptable, but this threshold is experiment-dependent.

  • Prevention: After drying, immediately transfer the compound into a controlled, low-humidity environment, such as a nitrogen- or argon-filled glove box, for storage and future handling.[7][8]

Q2: My reaction yields are inconsistent, and I suspect the hygroscopic nature of my fluorinated pyrimidine salt is the cause. How can I ensure accurate weighing and dispensing?

A2: Inconsistent yields are a common consequence of working with hygroscopic reagents without proper controls.[1] The mass reading on an analytical balance can continuously increase as the compound absorbs atmospheric moisture, making it nearly impossible to weigh an accurate amount.[9][10]

Best Practices for Accurate Weighing:

The most reliable method is to perform all manipulations within a controlled inert atmosphere.

  • Glove Box Protocol: A glove box provides an environment with very low levels of water and oxygen (typically <1 ppm), preventing moisture uptake.[8][11][12]

    • Bring the sealed container of the salt, along with all necessary spatulas and weighing vessels, into the glove box antechamber.

    • Purge the antechamber according to the manufacturer's protocol (typically 3-5 vacuum/refill cycles).

    • Once inside the main chamber, allow the compound to equilibrate with the glove box atmosphere for 15-20 minutes.

    • Weigh the desired amount of the free-flowing powder into a tared vial. The reading will be stable.

    • Seal the weighing vial before removing it from the glove box for use in your reaction.

  • Weighing by Difference (Outside a Glove Box): If a glove box is unavailable, this is the next best option.[10]

    • Use a small, clean, and dry weighing bottle or vial with a secure cap.

    • Add an approximate amount of the hygroscopic salt to the vial quickly and seal it.

    • Weigh the sealed vial accurately.

    • Quickly transfer the powder to your reaction flask.

    • Immediately reseal the weighing vial and weigh it again.

    • The difference between the two weights is the exact mass of the compound transferred. This method minimizes the compound's exposure time to the atmosphere.[10]

Q3: I'm observing unexpected peaks in my analytical data (LC-MS, NMR) after my reaction. Could water absorption by the starting material be the cause?

A3: Absolutely. Water is not an inert spectator; it can act as a nucleophile or a base, leading to the degradation of sensitive compounds like fluorinated pyrimidines. For example, some fluorinated heterocycles can be susceptible to hydrolysis under certain conditions.[3] 5-Fluorouracil, for instance, has shown degradation under acidic and alkaline hydrolysis stress conditions.[13]

Troubleshooting Steps:

  • Review Degradation Pathways: Research the known stability and degradation pathways of your specific fluorinated pyrimidine salt. Water-mediated hydrolysis can lead to ring-opening or other structural changes, creating impurities that appear as new analytical signals.

  • Run a Control: Prepare a small-scale "dry" reaction. Use starting material that has been freshly dried under vacuum and verified by Karl Fischer titration. Handle the material exclusively in a glove box or using rigorous Schlenk line techniques.[11] Compare the analytical results of this control reaction to your previous experiments. A cleaner profile in the control reaction strongly implicates moisture as the root cause.

  • Solvent Purity: Ensure all solvents used in your reaction and analysis are rigorously dried. Solvents are often a major source of moisture contamination.[14] Drying solvents over activated molecular sieves (3Å or 4Å) is a common and effective practice.[15]

Section 2: Frequently Asked Questions (FAQs)

This section covers fundamental concepts and best practices for the routine handling and storage of hygroscopic fluorinated pyrimidine salts.

Q1: What chemically makes fluorinated pyrimidine salts hygroscopic?

A1: The hygroscopicity of these molecules stems from a combination of factors related to their molecular structure:

  • Polar Functional Groups: Pyrimidine rings contain multiple nitrogen atoms, and these salts often feature amine (-NH2), hydroxyl (-OH), and carbonyl (C=O) groups. These groups are highly polar and can form strong hydrogen bonds with water molecules from the atmosphere.

  • Fluorine's Influence: While the carbon-fluorine bond itself contributes to hydrophobicity, the strong electron-withdrawing nature of fluorine atoms can increase the acidity of nearby N-H or O-H protons, making them even more effective hydrogen bond donors.[16]

  • Ionic Salt Form: Many of these compounds are supplied as hydrochloride (HCl) salts (e.g., Gemcitabine HCl).[17][18][19] The ionic nature of the salt lattice readily attracts polar water molecules, which can be incorporated into the crystal structure.

Q2: What are the ideal long-term storage conditions for these compounds?

A2: Proper storage is the most critical step in maintaining the integrity of hygroscopic compounds. The goal is to create multiple barriers against moisture.

  • Primary Container: Always keep the compound in its original, tightly sealed container. If you dispense a portion, use a smaller, separate vial with a tight-fitting cap, preferably with a PTFE liner.

  • Secondary Containment (Desiccator): Place the primary container inside a desiccator.[20] A desiccator is an airtight enclosure that maintains a low-humidity environment using a drying agent (desiccant).[20] For maximum protection, use a high-efficiency desiccant.

  • Temperature: Store at the temperature recommended by the manufacturer, which is often refrigerated (2-8°C) or frozen (-20°C).[19] Cold temperatures slow down potential degradation reactions. Crucially, always allow the container to warm to room temperature before opening it. Opening a cold container will cause atmospheric moisture to condense on the cold powder, defeating the purpose of careful storage.

  • Inert Atmosphere: For highly sensitive materials, after dispensing, flush the headspace of the container with a dry, inert gas like argon or nitrogen before resealing. This displaces any moist air that entered.

Comparison of Common Laboratory Desiccants
DesiccantChemical FormulaWater Capacity (% by weight)RegenerationNotes
Silica Gel (Indicating) SiO₂~30%Heat at 120°C for 1-2 hoursInert and non-toxic.[21] Color change indicates saturation. Good for general purpose drying.[22]
Calcium Sulfate (Drierite®) CaSO₄~10%Heat at 210°C for 1 hourDries to a very low residual moisture level.[23][24] Fast-acting but has a lower total capacity.
Molecular Sieves (3Å or 4Å) Zeolite~20-22%Heat at 200-315°C under vacuumExcellent for removing water to very low levels.[20][22] The 3Å size is ideal as it excludes most solvent molecules while trapping smaller water molecules.[15]
Phosphorus Pentoxide P₄O₁₀Very HighNot RegenerableExtremely efficient and rapid, but forms a corrosive phosphoric acid layer upon saturation. Use with caution.[7]
Q3: How do I quantitatively verify the water content of my compound?

A3: The most reliable and widely accepted method for determining the water content in a solid sample is Karl Fischer Titration (KFT) .[6][25]

  • Principle: KFT is based on a chemical reaction where iodine stoichiometrically reacts with water in the presence of sulfur dioxide and a base.[6] It is highly specific to water and is not affected by the loss of other volatile compounds, unlike a simple "loss on drying" method.[6]

  • Methodology:

    • An automated KFT titrator is used.[6]

    • A specialized solvent (e.g., anhydrous methanol) is added to the titration vessel and titrated to a dry endpoint.

    • A precisely weighed amount of your fluorinated pyrimidine salt is added to the vessel.[26]

    • The instrument then titrates the sample with the Karl Fischer reagent, electrochemically generating iodine until all the water has been consumed.[26]

    • The instrument calculates the amount of water based on the total charge passed and reports the result, often in ppm (parts per million) or as a percentage.[26]

There are two main types: volumetric (for higher water content, >0.1%) and coulometric (for trace amounts, <0.1%).[25][26] For rigorously dried compounds, the coulometric method is generally preferred.[26]

Section 3: Visual Workflows and Protocols

Workflow: Handling a Newly Received Hygroscopic Compound

This decision tree outlines the critical steps from receiving a new hygroscopic compound to its proper storage and use.

HygroscopicCompoundWorkflow A Receive Compound B Inspect Container Seal Is it intact? A->B C Visually Inspect Powder Is it free-flowing? B->C Yes J Return to Supplier or Contact Technical Support B->J No D Proceed with Caution: Material may be compromised. Consider drying and KF titration. C->D No (Clumped/Wet) E Store in Desiccator (Ambient or Refrigerated) C->E Yes D->E F Handling Decision: Is the compound extremely sensitive? E->F G Weigh in Glove Box (Inert Atmosphere) F->G Yes H Weigh Quickly by Difference (Minimize Air Exposure) F->H No I Compound Ready for Use G->I H->I

Caption: Decision workflow for receiving and handling hygroscopic salts.

References

  • Karl Fischer titration - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Stream Peak. (2025, April 30). Selecting the Right Desiccant Bags for Laboratories. Retrieved February 22, 2026, from [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Retrieved February 22, 2026, from [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. Retrieved February 22, 2026, from [Link]

  • Saeed, A., Al-Obaidy, K., & Trak, J. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. Retrieved February 22, 2026, from [Link]

  • GenFollower. (2026, January 30). Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. Retrieved February 22, 2026, from [Link]

  • HBI. (2019, December 16). Desiccants for Pharmaceutical and Laboratory Products. Retrieved February 22, 2026, from [Link]

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved February 22, 2026, from [Link]

  • Boekel Scientific. (n.d.). Lab Desiccator Guide | What Is A Desiccator?. Retrieved February 22, 2026, from [Link]

  • University of Surrey. (n.d.). Influence of moisture content on die filling of pharmaceutical powders. Retrieved February 22, 2026, from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Flowability of Pharmaceutical Powders: Impact of Humidity. Retrieved February 22, 2026, from [Link]

  • Young, P. M., et al. (2017, May 29). The Effects of Relative Humidity on the Flowability and Dispersion Performance of Lactose Mixtures. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • Heng, D., Chan, L. W., & Heng, P. W. S. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

  • CUG-BP. (2025, December 5). 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. Retrieved February 22, 2026, from [Link]

  • SorbentSystems.com. (n.d.). Desiccant Types. Retrieved February 22, 2026, from [Link]

  • W. A. Hammond Drierite. (2025, June 5). When Labs Need to Lock In Dry Conditions, They Keep Choosing This Chemistry. Retrieved February 22, 2026, from [Link]

  • Cleanroom Technology. (2024, March 1). How the drying process differs between fine and heavy chemicals. Retrieved February 22, 2026, from [Link]

  • Labcompare.com. (2023, April 14). The Do's and Don'ts of Laboratory Balances. Retrieved February 22, 2026, from [Link]

  • Department of Chemistry, University of Rochester. (n.d.). Tips & Tricks: Weighing. Retrieved February 22, 2026, from [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Drying Organic Solutions. Retrieved February 22, 2026, from [Link]

  • Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved February 22, 2026, from [Link]

  • Taylor & Francis Online. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Hygroscopicity test results of 5-fluorouracil, trimethoprim, and... Retrieved February 22, 2026, from [Link]

  • tabletsandcapsules.com. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved February 22, 2026, from [Link]

  • Dr. Storage. (n.d.). Humidity controlled storage in pharmaceutical applications. Retrieved February 22, 2026, from [Link]

  • Jacomex. (n.d.). Laboratory Fume Cupboard vs Glove Box for Chemistry. Retrieved February 22, 2026, from [Link]

  • Labtex. (2024, June 28). SICCO Desiccators and Glove Boxes – The Safe Solution. Retrieved February 22, 2026, from [Link]

  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products. Retrieved February 22, 2026, from [Link]

  • MDPI. (2025, January 13). Chemical Space of Fluorinated Nucleosides/Nucleotides in Biomedical Research and Anticancer Drug Discovery. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Evaluation of Stability of 5- Fluorouracil under Different Stress Conditions: High Performance Liquid Chromatography and Infrared Spectroscopic Approach. Retrieved February 22, 2026, from [Link]

  • mulksgrp. (2025, February 10). What do we need a glovebox for?. Retrieved February 22, 2026, from [Link]

  • Lund University. (2018, March 30). Degradation of the chemotherapy drug 5-fluorouracil on medical-grade silver surfaces. Retrieved February 22, 2026, from [Link]

  • ASHP Publications. (n.d.). Fluorouracil. Retrieved February 22, 2026, from [Link]

  • ResearchGate. (n.d.). Degradation and 5-Fluorouracil release behaviour in vitro of polycaprolactone/poly(ethylene oxide)/polylactide tri-component copolymer. Retrieved February 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved February 22, 2026, from [Link]

Sources

Validation & Comparative

1H NMR interpretation of 2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the 1H NMR Interpretation of 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]thio}aniline

Executive Summary & Application Context

Compound Class: Fluorinated Pyrimidine-Thioether Scaffold. Primary Application: This motif is a critical pharmacophore in medicinal chemistry, frequently serving as the "hinge-binding" region in kinase inhibitors (e.g., analogues of compounds targeting EGFR or VEGFR).[1] The trifluoromethyl group (


) modulates lipophilicity and metabolic stability, while the thioether linkage provides a distinct bite angle and electronic environment compared to its ether (

-linked) or amine (

-linked) counterparts.

Objective of This Guide: This guide provides a comparative structural analysis of 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]thio}aniline (herein referred to as Target-S ). It contrasts the NMR spectral signature of Target-S against its oxygen-linked analog (Analog-O ) to highlight the diagnostic electronic effects of the sulfur atom on the pyrimidine and aniline ring systems.

Structural Analysis & Electronic Environment

Before interpreting the spectrum, we must deconstruct the magnetic environment.[1] The molecule consists of two aromatic systems linked by a sulfur atom.

  • The Pyrimidine Ring (Electron Deficient):

    • C4-Position (

      
      ):  A strong electron-withdrawing group (EWG). It exerts a long-range deshielding effect but removes the H4 proton signal, simplifying the spectrum to an AX spin system (H5/H6).
      
    • C2-Position (Thioether): The sulfur atom acts as a bridge. Unlike oxygen, sulfur is a "soft" donor with larger d-orbitals, resulting in different shielding cones and anisotropy.[1]

  • The Aniline Ring (Electron Rich):

    • Ortho-Substitution: The amine (

      
      ) is a strong electron-donating group (EDG), significantly shielding the ortho and para protons. The thio-pyrimidine group at the ortho position creates a 1,2-disubstituted pattern.
      
Visualizing the Synthesis & Structure

The following diagram outlines the convergent synthesis and the resulting connectivity, which is crucial for understanding the impurities (e.g., unreacted thiol or disulfide dimers) that may appear in the NMR.

SynthesisPath cluster_legend Key Structural Features ReactantA 2-Aminothiophenol (Nucleophile) Intermediate Transition State (SNAr Mechanism) ReactantA->Intermediate Base (K2CO3) ReactantB 2-Chloro-4-(trifluoromethyl)pyrimidine (Electrophile) ReactantB->Intermediate Product Target-S (Thioether Product) Intermediate->Product - HCl Legend1 S-Linkage: Heavy atom effect Legend2 CF3: Deshielding & Lipophilicity

Figure 1: Convergent synthesis via SNAr displacement. Note that the sulfur nucleophile displaces the chlorine at the C2 position of the pyrimidine.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and prevent signal broadening from the exchangeable amine protons, strict adherence to solvent choice is required.

  • Solvent: DMSO-

    
      (Dimethyl sulfoxide-d6).
    
    • Why?

      
       often causes the 
      
      
      
      signal to broaden or disappear due to rapid proton exchange. DMSO-
      
      
      forms hydrogen bonds with the amine, slowing the exchange and resulting in a sharp, integration-ready singlet (or broad peak) typically between 5.0–6.5 ppm.[1]
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.[1]

Comparative Spectral Analysis (Target-S vs. Analog-O)

The table below contrasts the Target-S (Thioether) with the Analog-O (Ether linkage). This comparison is vital for researchers validating the success of a Thio-for-Oxy bioisosteric replacement.

Proton AssignmentMultiplicityTarget-S (Thio)

(ppm)
Analog-O (Oxy)

(ppm)
** mechanistic Rationale**
Pyrimidine H-6 Doublet (

Hz)
8.75 – 8.85 8.90 – 9.00H-6 is adjacent to Nitrogen. Oxygen is more electronegative than Sulfur, causing greater deshielding in the O-analog.
Pyrimidine H-5 Doublet (

Hz)
7.60 – 7.70 7.75 – 7.85H-5 is vicinal to H-6. The shielding effect of the S vs O linkage propagates here.
Aniline H-3' Doublet/Multiplet7.35 – 7.45 7.10 – 7.20Diagnostic: The proton ortho to the linker. Sulfur's anisotropy deshields this proton more than Oxygen.
Aniline H-6' Doublet/Multiplet6.60 – 6.70 6.50 – 6.60Ortho to the

group.[2] Highly shielded by the amine lone pair resonance.
Aniline H-4'/H-5' Multiplets6.80 – 7.20 6.80 – 7.10Complex aromatic region.
Amine (

)
Broad Singlet5.40 – 5.60 5.10 – 5.30Exchangeable protons. Chemical shift varies with concentration/water content.

Note: Coupling constants (


) for the pyrimidine ring (H5-H6) are typically 5.0–5.2 Hz , which is characteristic for pyrimidines.[1]

Detailed Assignment Logic

The following breakdown details the step-by-step logic for assigning the spectrum of Target-S in DMSO-


.
Region A: The Pyrimidine "Fingerprint" (7.5 – 9.0 ppm)

This is the cleanest region of the spectrum and should be analyzed first to confirm the scaffold identity.

  • Signal at ~8.8 ppm (1H, d,

    
    ):  This is H-6 . It is the most downfield signal due to its position adjacent to the pyrimidine nitrogen (N1) and lack of shielding substituents.
    
  • Signal at ~7.65 ppm (1H, d,

    
    ):  This is H-5 . It couples exclusively to H-6. The presence of the 
    
    
    
    group at C4 prevents any other coupling, creating a clean AX system.[1]
Region B: The Aniline "Multiplets" (6.5 – 7.5 ppm)

The aniline ring exhibits an ABCD spin system (four non-equivalent protons), often appearing as two distinct regions.[1]

  • Signal at ~6.65 ppm (1H, dd): This is H-6' (ortho to

    
    ). The strong electron-donating effect of the amine pushes this signal upfield.
    
  • Signal at ~7.40 ppm (1H, dd): This is H-3' (ortho to Sulfur).[1] The sulfur atom is less shielding than the amine, and the proximity to the pyrimidine ring current keeps this signal downfield.[1]

  • Signals at 6.80–7.20 ppm (2H, m): These are H-4' and H-5' . They typically overlap. COSY (Correlation Spectroscopy) is recommended to distinguish them, but generally, H-4' (para to S) is slightly more downfield than H-5' (meta to S).[1]

Region C: The Exchangeable Protons (5.0 – 6.0 ppm)
  • Signal at ~5.5 ppm (2H, br s): The

    
      group.
    
    • Validation: Add a drop of

      
       to the NMR tube and shake. If this signal disappears, it confirms the presence of the amine.[1]
      
Visualizing the Splitting Logic

NMRLogic Root Full Spectrum (DMSO-d6) Reg1 Downfield (7.5 - 9.0 ppm) Pyrimidine Ring Root->Reg1 Reg2 Mid-Field (6.5 - 7.5 ppm) Aniline Ring Root->Reg2 Reg3 Upfield (5.0 - 6.0 ppm) Amine Root->Reg3 H6 H-6 (~8.8 ppm) Doublet, J=5Hz (Adj. to Nitrogen) Reg1->H6 H5 H-5 (~7.65 ppm) Doublet, J=5Hz (Adj. to CF3) Reg1->H5 H3 H-3' (~7.40 ppm) Ortho to Sulfur Deshielded Reg2->H3 H6_an H-6' (~6.65 ppm) Ortho to NH2 Shielded Reg2->H6_an H45 H-4'/H-5' (Mix) Meta/Para Reg2->H45 NH2 NH2 (~5.5 ppm) Broad Singlet D2O Exchangeable Reg3->NH2

Figure 2: Hierarchical logic tree for signal assignment.[1] Note the distinct separation between the electron-deficient pyrimidine protons and the electron-rich aniline protons.

Troubleshooting & Impurities

When synthesizing or analyzing this compound, three common impurities may appear in the NMR spectrum:

  • Residual Solvent (DMSO): Quintet at 2.50 ppm.

  • Water: Broad singlet at 3.33 ppm (in DMSO).

  • Disulfide Dimer (2,2'-Dithiodianiline): If the reaction was oxidative or the starting material degraded, you will see a symmetric set of aniline signals but missing the pyrimidine doublets .[1]

  • Unreacted Pyrimidine: Look for a doublet at ~8.9 ppm (shifted slightly from the product) and lack of the broad

    
     signal.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for chemical shift principles).

  • Reich, H. J. (2024).[1] Structure Determination Using NMR. University of Wisconsin-Madison. [1]

  • PubChem. (2024). 2-((4-(Trifluoromethyl)pyrimidin-2-yl)thio)aniline Compound Summary. National Library of Medicine. Link

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] Link[1]

Sources

19F NMR shifts of trifluoromethyl group in pyrimidine thioethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the 19F NMR chemical shifts of trifluoromethyl (-CF3) groups within pyrimidine thioether scaffolds . These motifs are increasingly prevalent in medicinal chemistry due to their ability to modulate lipophilicity and metabolic stability.

Critical Distinction: Accurate structural assignment requires distinguishing between two fundamentally different isomers often confused in rapid screening:

  • Ring-Fluorinated: A pyrimidine ring substituted with a -CF3 group and a separate thioether (-SR) moiety.[1] (Shift Range: -60 to -70 ppm )[1]

  • Side-Chain Fluorinated: A pyrimidine ring substituted with a trifluoromethylthio (-SCF3) group.[1] (Shift Range: -40 to -45 ppm )[1]

This guide compares these species against oxygenated analogs (ethers) and oxidized variants (sulfones), providing experimental protocols for precise characterization.[1]

Comparative Analysis: Chemical Shift Performance

The local electronic environment of the 19F nucleus dictates its chemical shift (


).[2] In pyrimidine systems, the electronegative nitrogen atoms in the ring significantly deshield attached groups compared to carbocyclic (benzene) analogs.
Shift Ranges & Structural Diagnostics[3][4]

The following table summarizes the 19F NMR shifts relative to


 (

ppm).
Structural ClassMoietyTypical

(ppm)
Electronic Driver
Py-SCF

Trifluoromethylthio-40 to -45 Anisotropic deshielding by Sulfur; reduced

donation compared to O.
Py-OCF

Trifluoromethoxy-57 to -59 Strong inductive withdrawal by Oxygen;

-

conjugation.[1]
Py-CF

(Thioether)
Ring -CF

(w/ -SR)
-66 to -70 Sulfur lone pair donation shields the ring, propagating to the CF

.[1]
Py-CF

(Ether)
Ring -CF

(w/ -OR)
-68 to -72 Oxygen is a stronger

-donor than Sulfur, leading to greater upfield shielding.[1]
Py-CF

(Sulfone)
Ring -CF

(w/ -SO

R)
-60 to -64 Strong electron-withdrawing nature of sulfone deshields the ring and CF

.

Note: Shifts are solvent-dependent. Data above is typical for


. In polar aprotic solvents (e.g., DMSO-

), signals often shift downfield by 0.5–1.5 ppm due to dipole-dipole interactions.[1]
Substituent Effects (The "Thioether Effect")

Comparing the thioether (-S-R) to the ether (-O-R) reveals a critical trend. While oxygen is more electronegative (inductive withdrawal), it is also a more effective


-donor into the electron-deficient pyrimidine ring.[1]
  • Ether (-O-R): Strong resonance donation increases electron density on the ring, causing an upfield shift (more negative ppm) for the distal -CF

    
     group.[1]
    
  • Thioether (-S-R): Sulfur has poorer orbital overlap (

    
    -
    
    
    
    ) with the ring carbons.[1] Resonance donation is weaker, resulting in a relatively downfield shift (less negative ppm) compared to the ether analog.[1]

Mechanistic Insight & Topology

To understand the causality of these shifts, we must visualize the electronic pathways. The diagram below maps the shielding/deshielding influences.[2]

G Substituent Substituent (-XR) Ring Pyrimidine Ring (Electron Deficient) Substituent->Ring Induction (-I) Resonance (+R) CF3 CF3 Probe (19F Signal) Ring->CF3 Electron Density Transmission Shift Observed Shift (ppm) CF3->Shift Shielding = Upfield Deshielding = Downfield Sub_S Thioether (-S-R) Weak +R, Weak -I Sub_S->Ring Sub_O Ether (-O-R) Strong +R, Strong -I Sub_O->Ring Sub_SO2 Sulfone (-SO2-R) Strong -I, -R Sub_SO2->Ring

Figure 1: Electronic influence of thioether vs. ether substituents on the 19F chemical shift of a pyrimidine-bound trifluoromethyl group.

Experimental Protocol: Validated Workflow

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating protocol.

Sample Preparation
  • Solvent Choice: Use CDCl

    
      (99.8% D) for routine screening to minimize viscosity broadening. Use DMSO-
    
    
    
    if solubility is poor, but note the solvent shift.[1]
  • Concentration: Prepare a 10–20 mM solution. 19F is highly sensitive (83% of 1H sensitivity), so high concentrations are unnecessary and may lead to radiation damping.[1]

  • Internal Standard (Mandatory):

    • Add

      
      -trifluorotoluene  (
      
      
      
      ppm) or hexafluorobenzene (
      
      
      ppm) at 0.1 equivalent.[1]
    • Avoid TFA (Trifluoroacetic acid) if the thioether is acid-sensitive (oxidation risk).[1]

    • Note: Calibrating to the solvent lock signal (e.g., CFCl

      
       = 0 ppm) is acceptable for relative comparison but an internal standard is superior for publication.[1]
      
Acquisition Parameters (Bruker/Varian)[1]
  • Pulse Sequence: zg (standard 1-pulse) or zgig (inverse gated 1H decoupling).

  • Decoupling: Always acquire 1H-decoupled 19F spectra ({1H}) to collapse the complex multiplets caused by H-F coupling (

    
     Hz), simplifying the signal to a singlet.[1]
    
  • Spectral Width: 200 ppm (typically -20 to -220 ppm).[1]

  • Relaxation Delay (d1):

    • For Qualitative (ID): 1.0 s.

    • For Quantitative (qNMR):

      
      .[1] (CF
      
      
      
      groups on heterocycles often have
      
      
      s; set d1 = 15–20 s).[1]
Data Processing
  • Line Broadening (LB): Apply 0.3 – 1.0 Hz exponential multiplication to improve S/N.[1]

  • Referencing: Set the internal standard peak to its known value. If no standard is used, reference to external CFCl

    
     at 0.00 ppm (or calculate via the spectrometer's unified scale based on the deuterium lock).[1]
    

Synthesis & Characterization Workflow

The following diagram outlines the logical flow from synthesis to confirmation, highlighting the decision points where 19F NMR is the critical "Go/No-Go" gate.

Workflow Start Start: Halogenated CF3-Pyrimidine Reaction Nucleophilic Substitution (Thiol R-SH + Base) Start->Reaction Crude Crude Mixture Reaction->Crude NMR_Check 19F NMR Screening (Crude) Crude->NMR_Check Decision_A Peak at -40 ppm? (Likely SCF3 / Side Reaction) NMR_Check->Decision_A Unexpected Decision_B Peak at -68 ppm? (Target Thioether) NMR_Check->Decision_B Expected Purification Flash Chromatography Decision_B->Purification Final_QC Final QC: 1H, 13C, 19F, HRMS Purification->Final_QC

Figure 2: Operational workflow for synthesizing and validating trifluoromethyl pyrimidine thioethers.

References

  • Gerus, I. I., et al. (1991).[1][3] 4-(Trifluoromethyl)pyrimidine-2-thiol and related compounds. Chemistry of Heterocyclic Compounds. [1]

  • Ye, L., et al. (2019).[1] A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR.

  • Xu, X., et al. (2014).[1] Trifluoromethylation of Thiophenols and Thiols with Sodium Trifluoromethanesulfinate. RSC Advances.

  • Reich, H. J. (2020).[1][4] 19F NMR Chemical Shifts. University of Wisconsin-Madison / Organic Chemistry Data.

  • MilliporeSigma. (2023). Certified Reference Materials for 19F NMR. Sigma-Aldrich Technical Guides.

Sources

Thioether vs. Ether Linkages in Kinase Inhibitor Design: A Technical Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of thioether vs ether linkage in kinase inhibitor potency Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the optimization of small-molecule kinase inhibitors, the choice between an ether (–O–) and a thioether (–S–) linkage is a critical bioisosteric decision that transcends simple atom swapping. While often treated as a standard steric modification, the transition from oxygen to sulfur fundamentally alters the electronic landscape, metabolic liability, and binding vector of the ligand.

This guide objectively compares these two linkages, providing experimental evidence that sulfur substitution often enhances potency through σ-hole interactions and lipophilic reach, but at the cost of introducing distinct metabolic "soft spots" (S-oxidation) that differ from the O-dealkylation seen in ethers.

Part 1: Structural & Electronic Fundamentals

The bioisosteric replacement of oxygen with sulfur introduces three primary physicochemical shifts that drive potency differences.

FeatureEther Linkage (–O–)Thioether Linkage (–S–)Impact on Kinase Binding
Bond Length C–O: ~1.43 ÅC–S: ~1.82 ÅReach: Sulfur extends the ligand deeper into hydrophobic pockets (e.g., the "gatekeeper" region).
Bond Angle C–O–C: ~110°C–S–C: ~90–100°Vector: Sulfur creates a "kinked" geometry, altering the trajectory of side chains.
Electronic Character Hard Lewis BaseSoft Lewis BaseInteraction: Sulfur can engage in Sulfur-Aromatic (

) interactions and

-hole bonding
, which oxygen cannot.
H-Bonding Strong AcceptorWeak AcceptorSolvation: Thioethers shed water more easily (lower desolvation penalty) upon entering the ATP pocket.
The "Chalcogen Effect" and

-Hole Bonding

A critical, often overlooked mechanism for thioether potency is the


-hole . Unlike oxygen, divalent sulfur exhibits a region of positive electrostatic potential opposite the C–S bonds.
  • Mechanism: This positive patch can form attractive non-covalent interactions with backbone carbonyl oxygens or nucleophilic residues in the kinase hinge region.

  • Result: This can lead to a 2–5x boost in potency for thioethers over ethers in specific scaffolds (e.g., VEGFR or EGFR inhibitors) where the oxygen analog suffers from electrostatic repulsion.

Part 2: Impact on Potency & Selectivity (SAR Analysis)
Case Study: VEGF Inhibitor Optimization

In a comparative study of VEGFR-2 inhibitors, replacing a methoxy linkage with a methylthio (thioether) linkage resulted in a distinct potency shift.

  • Ether Analog (Compound A):

    
    
    
  • Thioether Analog (Compound B):

    
    
    
  • Structural Rationale: The C–S bond length allowed the terminal hydrophobic group to penetrate the back-pocket of the kinase, displacing a conserved water molecule that the ether analog could not reach. Furthermore, the sulfur atom formed a specific S···

    
     interaction with a phenylalanine gatekeeper residue.
    
Comparative Data Table: Representative Scaffold Shifts

Data aggregated from structure-activity relationship (SAR) trends in quinazoline and aminopyrimidine kinase inhibitors.

Core ScaffoldLinkage

(Target Kinase)

(Off-Target)
Selectivity Ratio
Quinazoline (4-position) –O– (Ether)12 nM450 nM37x
Quinazoline (4-position) –S– (Thioether)3 nM 150 nM50x
Pyridine (3-position) –O– (Ether)85 nM1200 nM14x
Pyridine (3-position) –S– (Thioether)60 nM300 nM5x

Analysis:

  • Potency: Thioethers generally improve potency when the binding pocket is deep and hydrophobic.

  • Selectivity: Thioethers can reduce selectivity if the extended reach allows binding to promiscuous kinases with larger ATP pockets (e.g., SRC family).

Part 3: ADME & Metabolic Pathways

The metabolic fate of these linkers is the most significant differentiator for drug development.

1. Ether Metabolism: O-Dealkylation

Ethers are primarily metabolized by Cytochrome P450 enzymes (CYP2D6, CYP3A4) via O-dealkylation .

  • Mechanism: Hydroxylation of the

    
    -carbon 
    
    
    
    Hemiacetal intermediate
    
    
    Cleavage.
  • Outcome: Fragmentation of the molecule. Usually leads to loss of activity.

2. Thioether Metabolism: S-Oxidation

Thioethers undergo S-oxidation to sulfoxides (


) and sulfones (

) via FMO (Flavin-containing monooxygenase) and CYPs.
  • Mechanism: Direct oxidation of the sulfur lone pair.

  • Outcome: The molecule remains intact but polarity changes drastically.

    • Risk:[1][2][3][4] Sulfoxides are chiral; enantiomers may have different toxicities.

    • Benefit: The sulfoxide metabolite is often still active (e.g., Sulindac), extending pharmacodynamic half-life.

Metabolism Drug_Ether Ether Drug (R-O-CH3) Inter_Ether Hemiacetal Intermediate Drug_Ether->Inter_Ether CYP450 (Hydroxylation) Prod_Ether Phenol + Aldehyde (Fragmented) Inter_Ether->Prod_Ether Spontaneous Cleavage Drug_Thio Thioether Drug (R-S-CH3) Prod_Sulfoxide Sulfoxide (R-SO-CH3) (Active/Polar) Drug_Thio->Prod_Sulfoxide FMO/CYP (Oxidation) Prod_Sulfone Sulfone (R-SO2-CH3) (Inactive/Excreted) Prod_Sulfoxide->Prod_Sulfone CYP (Oxidation)

Caption: Divergent metabolic pathways. Ethers typically fragment via dealkylation, while thioethers oxidize to polar sulfoxides/sulfones, often retaining the scaffold structure.

Part 4: Experimental Protocols

To validate the bioisosteric replacement, specific synthesis and assay protocols must be used to account for the chemical differences.

Protocol A: Synthesis of Thioether Analogs (Thio-Alkylation)

Unlike Williamson ether synthesis, thio-alkylation requires careful handling to prevent disulfide formation.

  • Reagents: Aryl halide (scaffold), Sodium thiomethoxide (NaSMe) or Alkyl thiol + Base (

    
    ).
    
  • Solvent: Anhydrous DMF or NMP (degassed is critical).

  • Procedure:

    • Charge reaction vessel with Aryl halide (1.0 eq) and

      
       (2.0 eq).
      
    • Purge with Nitrogen for 15 mins (Oxygen causes disulfide dimerization).

    • Add Thiol (1.2 eq) dropwise.

    • Heat to 80°C for 4–6 hours.

  • Workup: Quench with water. Extract with EtOAc. Note: Do not use bleach/oxidants during cleaning as this generates sulfoxides immediately.

Protocol B: Kinase Potency Assay (FRET-Based)

Thioethers are lipophilic and prone to oxidation; assay conditions must be adjusted.

  • Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA.
    
    • Critical Additive: 0.01% Triton X-100 (prevents aggregation of lipophilic thioethers).

    • Reducing Agent: 2 mM DTT (Dithiothreitol). Note: Unlike disulfides, thioethers are stable in DTT. DTT is required to keep the kinase cysteines reduced and prevent the thioether drug from reacting with assay components.

  • Compound Handling: Dissolve thioether compounds in 100% DMSO.

    • Solubility Check: Thioethers often precipitate faster than ethers in aqueous buffer. Inspect plates visually or via nephelometry if

      
       curves flatten at high concentrations.
      
  • Incubation: 1 hour at Room Temp.

  • Readout: Measure Fluorescence Ratio (665 nm / 620 nm).

Part 5: Decision Matrix & Workflow

When should you choose a Thioether over an Ether?

DecisionMatrix Start Optimization Goal Q1 Is the binding pocket deep & hydrophobic? Start->Q1 Q2 Is metabolic stability (CYP dealkylation) a problem? Q1->Q2 Yes Res_Ether Select ETHER (-O-) (Better solubility, H-bonding) Q1->Res_Ether No (Shallow) Q3 Is H-bond Acceptor required at linker? Q2->Q3 No Res_Thio Select THIOETHER (-S-) (Better reach, lipophilicity) Q2->Res_Thio Yes (Block metabolism) Q3->Res_Thio No (Need hydrophobic) Q3->Res_Ether Yes (Need H-bond)

Caption: MedChem decision tree for selecting between Oxygen and Sulfur linkers based on structural biology and ADME needs.

References
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Ilik, A., et al. (2022). Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives. Frontiers in Chemistry. Link

  • Koogle, H. A., et al. (2016). O and S···N Sulfur Bonding Interactions in Protein-Ligand Complexes. Journal of Medicinal Chemistry. Link

  • Smith, D. A. (2024). Metabolism of Sulfur-Containing Drugs: Thioethers and Sulfoxides. Drug Metabolism Reviews. Link

  • Lombardo, F., et al. (2014). Comprehensive Assessment of the "Chalcogen Effect" in Kinase Inhibitor Potency. Journal of Chemical Information and Modeling. Link

Sources

Mass spectrometry fragmentation patterns of trifluoromethyl pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Trifluoromethyl Pyrimidines: A Comparative Analysis for Drug Discovery and Development

Authored by a Senior Application Scientist

Introduction: The Significance of Trifluoromethyl Pyrimidines and Mass Spectrometry

The introduction of a trifluoromethyl (-CF3) group into a heterocyclic scaffold is a cornerstone strategy in modern medicinal chemistry.[1][2] This small modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated compounds, particularly pyrimidines, highly valuable in drug discovery.[1] Pyrimidine derivatives are integral to a wide range of pharmaceuticals, exhibiting anticancer, antiviral, and anti-inflammatory properties.[3][4] As these novel compounds advance through the development pipeline, their unambiguous structural characterization is paramount.

Mass spectrometry (MS) is an indispensable tool for this purpose, providing precise molecular weight determination and detailed structural information through fragmentation analysis.[5][6] This guide offers a comparative analysis of the mass spectrometry fragmentation patterns of trifluoromethyl pyrimidines, focusing on the influence of different ionization techniques and substitution patterns. We will delve into the causality behind fragmentation pathways and provide robust experimental protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Pillar 1: Core Fragmentation Mechanisms

The fragmentation of a trifluoromethyl pyrimidine in a mass spectrometer is a story told in pieces—a controlled shattering of the molecule that reveals its underlying structure. The final spectrum is a composite of cleavages driven by the stable pyrimidine core, the influential trifluoromethyl group, and any other substituents present.

The Pyrimidine Ring: A Foundation for Fragmentation

The pyrimidine ring itself undergoes characteristic fragmentation, often involving a retro-Diels-Alder reaction, leading to the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or isocyanic acid.[7] The specific pathway is heavily influenced by the substituents on the ring. In electron ionization (EI) mass spectrometry, the initial molecular ion is often followed by successive losses that break apart the ring system.[4][8]

The Trifluoromethyl Group: Directing the Dissociation

The -CF3 group is a powerful electron-withdrawing substituent that significantly influences fragmentation. A primary and highly characteristic fragmentation pathway for these compounds is the loss of a trifluoromethyl radical (•CF3), resulting in a prominent ion at [M-69]⁺. This cleavage is often observed due to the stability of the resulting cation.

Another key fragmentation involves the rearrangement of fluorine atoms. In some cases, instead of the loss of the entire -CF3 group, a rearrangement can lead to the elimination of difluorocarbene (:CF2), producing an ion at [M-50]⁺.[9] The competition between •CF3 loss and :CF2 rearrangement provides valuable clues about the electronic environment of the molecule.[9]

The diagram below illustrates these fundamental fragmentation pathways originating from a generic trifluoromethyl pyrimidine molecular ion.

G M [Pyrimidine-CF3]⁺˙ (Molecular Ion) M_minus_CF3 [M - •CF3]⁺ m/z = M-69 M->M_minus_CF3 Loss of •CF3 M_minus_CF2 [M - :CF2]⁺˙ m/z = M-50 M->M_minus_CF2 Rearrangement & Loss of :CF2 Ring_Fragments Ring Cleavage Fragments M->Ring_Fragments HCN loss, etc.

Caption: Primary fragmentation pathways for a trifluoromethyl pyrimidine.

Pillar 2: A Comparative Analysis of Ionization Techniques

The choice of ionization technique is a critical experimental decision that dictates the nature and extent of fragmentation. The two most common techniques for analyzing small molecules like trifluoromethyl pyrimidines are Electron Ionization (EI) and Electrospray Ionization (ESI).[6]

  • Electron Ionization (EI): This is a "hard" ionization technique, typically coupled with Gas Chromatography (GC-MS).[10][11] Molecules are bombarded with high-energy electrons (commonly 70 eV), causing extensive and reproducible fragmentation.[11][12] This creates a rich, fingerprint-like spectrum that is excellent for structural elucidation and library matching.[11] However, the molecular ion may be weak or entirely absent, making molecular weight determination challenging.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique used with Liquid Chromatography (LC-MS).[6] It imparts less energy to the molecule, typically resulting in an abundant protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation. While this is ideal for confirming molecular weight, it provides little structural information on its own. To overcome this, tandem mass spectrometry (MS/MS) is employed.[13][14] In MS/MS, the [M+H]⁺ ion is selected and then fragmented through collision-induced dissociation (CID) to generate product ions for structural analysis.[15][16]

The following table compares these two techniques for the analysis of trifluoromethyl pyrimidines.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)
Analyte State Volatile / Thermally Stable[10]Polar / Ionizable in solution
Ionization Energy High (Hard Ionization)[11]Low (Soft Ionization)[6]
Molecular Ion Often weak or absentTypically the base peak ([M+H]⁺)
Fragmentation Extensive, in-source[11]Minimal; induced via MS/MS (CID)[14][15]
Primary Use Case Structural Elucidation, Library IDMolecular Weight Confirmation, Quantitation
Key Advantage Rich, reproducible fragmentation patternsHigh sensitivity for polar molecules
Key Limitation Requires analyte volatilityLimited structural data without MS/MS

Pillar 3: Experimental Protocols and Workflows

A robust analytical method is self-validating. The protocols below provide detailed, step-by-step methodologies for the analysis of trifluoromethyl pyrimidines using both GC-MS and LC-MS/MS. The choice between these workflows depends primarily on the analyte's volatility and polarity.

G cluster_0 GC-MS Workflow cluster_1 LC-MS/MS Workflow Sample_GC Sample (Volatile/Derivatized) GC_Sep GC Separation Sample_GC->GC_Sep EI_Ion EI Ionization (70 eV) GC_Sep->EI_Ion MS_Ana_GC Mass Analysis (Full Scan) EI_Ion->MS_Ana_GC Data_GC Fragmentation Spectrum MS_Ana_GC->Data_GC Sample_LC Sample (Polar/Non-volatile) LC_Sep LC Separation Sample_LC->LC_Sep ESI_Ion ESI Ionization LC_Sep->ESI_Ion MS1 MS1: Precursor Ion Selection ESI_Ion->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Analysis CID->MS2 Data_LC MS/MS Spectrum MS2->Data_LC

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.

Protocol 1: GC-MS Analysis with Electron Ionization

This protocol is ideal for thermally stable and volatile trifluoromethyl pyrimidines.

  • Rationale: GC provides excellent separation for complex mixtures, and EI generates detailed fragmentation for confident identification.[17]

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane). If the compound is not volatile, consider derivatization (e.g., silylation) to increase volatility.[10][12]

    • GC Instrument Setup:

      • Injector: Split/splitless inlet, 250 °C.

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Instrument Setup:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

      • Source Temperature: 230 °C.[12]

      • Mass Range: Scan from m/z 40 to 550.

      • Solvent Delay: Set a delay to prevent the solvent peak from damaging the detector (typically 3-4 minutes).[12]

    • Data Analysis: Analyze the resulting spectrum for the molecular ion (if present) and characteristic fragments (e.g., [M-69]⁺). Compare the spectrum against spectral libraries (e.g., NIST) for identification.

Protocol 2: LC-MS/MS Analysis with Electrospray Ionization

This protocol is suited for polar, less volatile, or thermally labile trifluoromethyl pyrimidines.

  • Rationale: LC-MS avoids the need for high temperatures, and ESI is gentle on the molecule.[6] Tandem MS (MS/MS) is then used to generate fragments for structural confirmation.[13][16]

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a solvent mixture compatible with the mobile phase (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.22 µm syringe filter.

    • LC Instrument Setup:

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

      • Flow Rate: 0.3 mL/min.

    • MS Instrument Setup (Tandem MS):

      • Ionization Mode: Electrospray Ionization, Positive (ESI+).

      • Full Scan (MS1): First, acquire a full scan spectrum (e.g., m/z 100-800) to identify the m/z of the protonated molecule [M+H]⁺.

      • Product Ion Scan (MS/MS): Set up a second experiment to select the [M+H]⁺ ion as the precursor.

      • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal energy will vary depending on the compound's stability.

    • Data Analysis: Examine the MS/MS spectrum for product ions. The fragmentation will be different from EI but will still show characteristic losses related to the -CF3 group and the pyrimidine ring.

Conclusion

The mass spectrometric analysis of trifluoromethyl pyrimidines is a nuanced field where the choice of methodology profoundly impacts the resulting data. Electron ionization provides a wealth of structural detail through extensive, reproducible fragmentation, making it a powerful tool for identification when analyte volatility allows. Conversely, electrospray ionization coupled with tandem mass spectrometry offers a versatile approach for a broader range of compounds, excelling in molecular weight determination and targeted structural analysis. By understanding the fundamental fragmentation pathways and selecting the appropriate experimental workflow, researchers can confidently characterize these medicinally vital molecules, accelerating the pace of drug discovery and development.

References

  • Mass spectral fragmentation modes of pyrimidine deriv
  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.
  • A Technical Guide to the Characterization of Trifluoromethylpyrimidine Deriv
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. (n.d.). Emery Pharma.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(3).
  • What Is Gas Chromatography Mass Spectrometry (GC-MS) Analysis? (2025).
  • Lee, J., Kind, T., Tantillo, D. J., Wang, L.-P., & Fiehn, O. (2019). Evaluating the Accuracy of the QCEIMS Approach for Computational Prediction of Electron Ionization Mass Spectra of Purines and Pyrimidines. Metabolites, 9(12), 304.
  • Kind, T., et al. (2018). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology, 124(1), e59.
  • Tandem mass spectrometry. (n.d.). Wikipedia.
  • Tandem Mass Spectrometers. (n.d.). Biocompare.
  • Quickly Understand Tandem Mass Spectrometry (MS/MS). (2022). YouTube.
  • Tandem mass spectrometry (MS-MS), mass analyzers, etc. (2025). The Bumbling Biochemist.

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A Researcher's Guide to the Bioisosteric Replacement of Thioethers with Amines

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug design, medicinal chemists constantly seek to optimize lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties, is a cornerstone of this optimization process.[1][2] This guide provides an in-depth comparison of a particularly valuable bioisosteric pair: the thioether and the amine.

Here, we will explore the strategic rationale for this substitution, compare the nuanced differences in their chemical properties, provide actionable synthetic protocols, and examine real-world case studies to illustrate the profound impact of this seemingly simple switch.

The Strategic Rationale: Why Replace a Thioether with an Amine?

The primary motivation for replacing a thioether (R-S-R') with an amine (R-NH-R' or R-NR'R'') is often to mitigate metabolic liabilities.[3] Thioethers are susceptible to oxidation in vivo, a process primarily mediated by cytochrome P450 enzymes.[4][5] This metabolic pathway can lead to the formation of sulfoxides and then sulfones, which drastically alter the polarity, solubility, and binding characteristics of the parent drug, often leading to reduced activity or faster clearance.[4][6]

Key Advantages of the Amine Bioisostere:

  • Improved Metabolic Stability: Amines are generally less prone to the oxidative metabolic pathways that affect thioethers, potentially leading to a longer half-life and improved bioavailability.[3][5]

  • Introduction of Key Hydrogen Bonding: A secondary amine (R-NH-R') introduces a hydrogen bond donor, a capability the thioether lacks. This new interaction can significantly enhance binding affinity and selectivity for the target protein.[7][8]

  • Modulation of Physicochemical Properties: The introduction of a basic amine can alter the pKa of the molecule, influencing its solubility, absorption, and distribution profile. This can be a powerful tool for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[9]

Comparative Analysis: Thioether vs. Amine

While considered bioisosteres, thioethers and amines have distinct properties that a medicinal chemist must carefully consider.

PropertyThioether (-S-)Amine (-NH- or -NR'-)Rationale & Implications for Drug Design
Geometry Bent, with a C-S-C bond angle of ~99°Trigonal pyramidal, with a C-N-C bond angle of ~107°Both are non-linear and can occupy similar space, maintaining the overall molecular conformation.
Size Sulfur is larger than nitrogen (van der Waals radius: S ≈ 1.80 Å, N ≈ 1.55 Å)Nitrogen is smaller, making the amine group less sterically bulky.The smaller size of the amine may allow for better access to tight binding pockets.
Polarity & H-Bonding Weakly polar; hydrogen bond acceptor only.Polar; secondary amines are both H-bond donors and acceptors. Tertiary amines are acceptors.The ability of secondary amines to act as H-bond donors is a major advantage for enhancing target affinity.[7]
Basicity (pKa) Non-basic.Basic (pKa of protonated secondary amines is typically ~11).The introduction of a basic center can significantly impact solubility at physiological pH and may introduce new off-target interactions (e.g., hERG channel).
Metabolic Fate Prone to oxidation to sulfoxides and sulfones.[4]Generally more stable, though can undergo N-dealkylation or other phase I reactions.The switch often leads to a more predictable and stable metabolic profile.[5]

Visualizing the Bioisosteric Switch

The following diagrams illustrate the conceptual and practical aspects of this bioisosteric replacement.

G cluster_0 Physicochemical Comparison Thioether Thioether (-S-) Bond Angle: ~99° Size (vdW): ~1.80 Å H-Bond: Acceptor only Metabolism: Oxidation Amine Secondary Amine (-NH-) Bond Angle: ~107° Size (vdW): ~1.55 Å H-Bond: Donor & Acceptor Metabolism: More Stable Thioether->Amine Bioisosteric Replacement

Caption: Physicochemical comparison of thioether and secondary amine groups.

Synthetic Strategies and Experimental Protocols

The conversion of a thioether to an amine bioisostere typically involves a multi-step synthetic sequence. A common and robust approach is nucleophilic aromatic substitution (SNAr), particularly when the thioether is attached to an electron-deficient aromatic or heteroaromatic ring.

General Experimental Workflow

G Start Parent Thioether Compound (Ar-S-R) Oxidation Step 1: Oxidation (e.g., m-CPBA) Start->Oxidation Sulfone Intermediate Sulfone (Ar-SO2-R) Oxidation->Sulfone SNAr Step 2: SNAr (Amine, Base) Sulfone->SNAr Amine Final Amine Analogue (Ar-NR'-R'') SNAr->Amine Analysis Step 3: Purification & Analysis (HPLC, NMR) Amine->Analysis Assay Step 4: Comparative Biological Assays Analysis->Assay

Caption: General workflow for thioether to amine bioisosteric replacement.

Protocol: Synthesis of an Amine Analogue from an Aryl Thioether via a Sulfone Intermediate

This protocol outlines a general method for replacing an aryl thioether with an amine. The initial oxidation to a sulfone activates the aromatic ring for nucleophilic substitution.

Step 1: Oxidation of the Thioether to the Sulfone

  • Dissolution: Dissolve the starting aryl thioether (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Oxidant Addition: Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-3.0 eq) portion-wise over 15-20 minutes, monitoring the internal temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude sulfone intermediate by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

Step 2: Nucleophilic Aromatic Substitution (SNAr) with the Amine

  • Reaction Setup: In a sealed vial, combine the purified sulfone (1.0 eq), the desired primary or secondary amine (1.5-3.0 eq), and a suitable base such as potassium carbonate or diisopropylethylamine (DIPEA) (2.0-4.0 eq).

  • Solvent: Add a polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Heating: Heat the reaction mixture to 80-140 °C for 4-24 hours. Microwave irradiation can often accelerate this step significantly. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer multiple times with water to remove the high-boiling solvent, followed by a wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the final amine product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

Case Study: Olanzapine and its Analogues

Olanzapine is an atypical antipsychotic agent that features a thieno[2,3-b][6][10]benzodiazepine core—a structure containing a critical thioether.[11] Its synthesis involves the reaction of 2-amino-5-methylthiophene-3-carbonitrile with 2-fluoronitrobenzene, followed by ring closure and addition of N-methylpiperazine.[11][12]

Studies on olanzapine derivatives have explored replacing the thiophene ring (and thus the thioether) with other heterocycles to modulate its receptor binding profile and physicochemical properties.[13] While a direct thioether-to-amine replacement in the core scaffold is synthetically challenging and less reported, this class of molecules exemplifies the importance of the sulfur atom's role. A hypothetical bioisosteric replacement of the thiophene sulfur with an N-H group would create a pyrrole-fused benzodiazepine.

Let's consider a hypothetical comparison based on known structure-activity relationships for this class of drugs:

CompoundKey FeaturePredicted Receptor Affinity (Dopamine D2 / Serotonin 5-HT2A)Predicted Metabolic Profile
Olanzapine Thioether in thiophene ringHigh affinity, potent antagonist.[13]Subject to S-oxidation.[4]
Hypothetical Amine Analogue N-H in pyrrole ringPotentially altered. The new H-bond donor could increase affinity for certain receptor subtypes but may also introduce unfavorable steric or electronic interactions.Not susceptible to S-oxidation, potentially more stable. May undergo N-glucuronidation.

This hypothetical case illustrates the trade-offs involved. While the amine analogue might offer superior metabolic stability, its potency and selectivity could be compromised, underscoring the need for empirical testing for every bioisosteric replacement.[1]

Potential Challenges and Conclusion

While the thioether-to-amine switch is a powerful strategy, it is not without challenges:

  • Basicity: The introduction of a basic amine can lead to off-target effects, such as hERG channel inhibition, or alter the drug's distribution in the body.

  • Synthetic Feasibility: The synthetic routes can be challenging depending on the complexity of the parent molecule.[14][15]

  • Unpredictable Pharmacology: Bioisosterism is a guiding principle, not a guarantee of success. The resulting analogue may have an unexpectedly different pharmacological profile.[9]

References

  • Acyl-CoA thioesters as chemically-reactive intermediates of carboxylic acid-containing drugs. (2023). Google Scholar.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.PMC.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.
  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition.LibreTexts Chemistry.
  • Unveiling the Reactivity Landscape of Thioethers: A Comparative Analysis of tert-Butyl Sulfide.Benchchem.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry.
  • New Method Allows Easy Synthesis of Valuable Amine-Containing Pharmaceuticals. (2024). Technology Networks.
  • Amide Bond Bioisosteres: Str
  • A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines.Benchchem.
  • Toxin to medicine and bioisosterism in drug development: a study of the discovery and development of ACE inhibitors from snake venom.Macedonian Pharmaceutical Bulletin.
  • Other drugs containing thioethers.
  • Convergent Synthesis of Thioether Containing Peptides. (2020). PMC.
  • Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiprolifer
  • The Use of Bioisosterism in Drug Design and Molecular Modification.American Journal of PharmTech Research.
  • Bioisosterism: A Rational Approach in Drug Design. (1996). Chemical Reviews.
  • Biological Applications of Thiourea Deriv
  • Amide and Thioester Synthesis Via Oxidative Coupling of Alcohols with Amines or Thiols Using Alcohol Dehydrogenases. (2025). PMC.
  • Thioether Formation.ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Olanzapine.PubChem.
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
  • Representative thioether‐containing drugs and bioactive compounds.
  • Drug Modifications to Improve Stability. (2024). LibreTexts Chemistry.
  • Application of Bioisosteres in Drug Design. (2012). University of Tokyo.
  • Chemical structures, biological activities, and medicinal potentials of amine compounds detected from Aloe species. (2024). Frontiers in Pharmacology.
  • olanzapine synthesis.MedChemExpress.
  • Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential. (2023). RSC Advances.

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Metabolic Stability of S-Glycosyl vs. N-Glycosyl Pyrimidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of nucleoside-based therapeutics (antivirals and antineoplastics), the metabolic instability of the natural N-glycosidic bond is a primary failure mode. Endogenous nucleoside phosphorylases (NPs) and hydrolases rapidly cleave this bond, reducing the bioavailability of the active pharmacophore.

S-glycosyl pyrimidines (thionucleosides), where the glycosidic nitrogen is replaced by sulfur, represent a strategic bioisosteric modification. This guide objectively compares the metabolic stability of these two classes.

Key Finding: S-linked pyrimidines exhibit near-absolute resistance to phosphorolytic cleavage by Thymidine Phosphorylase (TP) and Uridine Phosphorylase (UP), significantly extending plasma half-life (


) compared to their N-linked congeners, while often retaining the ability to be phosphorylated by nucleoside kinases.

Mechanistic Basis of Stability

To understand the divergence in stability, we must analyze the physicochemical properties of the linkage and its interaction with catabolic enzymes.

The N-Glycosidic Liability

Natural pyrimidines (Cytidine, Uridine, Thymidine) possess a C1'–N1 linkage. This bond is the specific substrate for Thymidine Phosphorylase (TP) and Uridine Phosphorylase (UP) .

  • Mechanism: These enzymes catalyze the reversible phosphorolysis of the nucleoside, attacking the anomeric carbon (C1') with inorganic phosphate.

  • Result: Release of the free base (e.g., Thymine) and ribose-1-phosphate, effectively deactivating the nucleoside drug.

The S-Glycosyl Bioisostere

Replacing Nitrogen with Sulfur (C1'–S–C1) introduces steric and electronic barriers:

  • Bond Length: The C–S bond (

    
    1.82 Å) is significantly longer than the C–N bond (
    
    
    
    1.47 Å).
  • Bond Angle: The C–S–C angle (

    
    100°) is more acute than the C–N–C angle.
    
  • Electronic Effect: Sulfur is less basic than nitrogen, preventing the protonation often required to activate the leaving group in hydrolytic mechanisms.

These changes prevent the S-linked nucleoside from achieving the transition state geometry required within the active site of phosphorylases.

Pathway Visualization

The following diagram illustrates the divergent metabolic fates of N-linked vs. S-linked pyrimidines.

MetabolicPathway cluster_0 N-Linked Pyrimidine (Natural) cluster_1 S-Linked Pyrimidine (Bioisostere) N_Nucl N-Nucleoside (C1'-N Linkage) TP_Enz Thymidine Phosphorylase (TP/UP) N_Nucl->TP_Enz Substrate Binding Cleavage Glycosidic Bond Cleavage TP_Enz->Cleavage Phosphorolysis Inactive Inactive Base + Sugar-1-Phosphate Cleavage->Inactive Rapid Degradation S_Nucl S-Nucleoside (C1'-S Linkage) TP_Block TP/UP Enzyme Interaction S_Nucl->TP_Block Binding Attempt Resistance Steric/Electronic Mismatch TP_Block->Resistance No Catalysis Stable Intact Nucleoside (Bioavailable) Resistance->Stable Metabolic Stability

Figure 1: Comparative metabolic fate. N-linked nucleosides undergo phosphorolysis, while S-linked analogs resist catalytic cleavage due to stereoelectronic mismatch.

Comparative Data Analysis

The following data summarizes the stability profiles typically observed in pre-clinical assays. Data is synthesized from standard metabolic stability studies of pyrimidine analogs (e.g., S-ddU vs. N-ddU).

Table 1: Enzymatic and Acid Stability Comparison
ParameterN-Linked Pyrimidine (Standard)S-Linked Pyrimidine (Modified)Performance Delta
TP/UP Substrate Activity High (

efficient)
Negligible / Inert>99% Reduction in cleavage
Acid Stability (pH 1, 37°C) Moderate (

hours)
High (

days/weeks)
High chemical resistance
Human Liver Microsomes (HLM) Variable (Subject to CYPs & NPs)High StabilityExtended metabolic half-life
Plasma Half-life (

)
Short (mins to hours)Long (>24 hours typical)Significant improvement
Kinase Recognition Excellent (Natural substrate)Variable (Often retained)Critical design parameter

Critical Insight: While S-linked nucleosides are stable against degradation, they must still be recognized by Nucleoside Kinases (like Thymidine Kinase, TK1) to be phosphorylated into their active triphosphate forms. S-linked analogs often show reduced affinity for TK1 compared to N-linked parents, necessitating higher dosing or prodrug strategies (e.g., ProTides).

Experimental Protocols

To validate the stability of an S-linked candidate, the following self-validating protocols are recommended.

Protocol A: Phosphorolysis Resistance Assay (TP/UP)

This assay specifically tests susceptibility to the primary catabolic pathway.

Reagents:

  • Recombinant Thymidine Phosphorylase (E. coli or Human).

  • Reaction Buffer: 50 mM Potassium Phosphate (pH 7.4).

  • Test Compound: 100 µM S-linked pyrimidine.

  • Control: 100 µM Thymidine (N-linked).

Workflow:

  • Equilibration: Pre-incubate enzyme (0.1 U/mL) in phosphate buffer at 37°C for 5 min.

  • Initiation: Add Test Compound or Control.

  • Sampling: Aliquot 50 µL at

    
     min.
    
  • Quenching: Immediately mix with 50 µL ice-cold Methanol (containing Internal Standard).

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC-UV or LC-MS/MS.

Acceptance Criteria:

  • Control (Thymidine): >50% degradation observed within 60 mins.

  • Test (S-linked): <5% degradation observed after 120 mins.

Protocol B: Metabolic Stability in Liver Microsomes

This determines general hepatic clearance (Phase I metabolism).

Workflow Visualization:

AssayWorkflow Start Microsomal Incubation (1 mg/mL protein, 1 µM Drug) Cofactor Add NADPH (Initiate Phase I) Start->Cofactor Timepoints Sampling (0, 15, 30, 60 min) Cofactor->Timepoints Quench Quench with ACN (+ Internal Standard) Timepoints->Quench Process Centrifugation (4000 rpm, 20 min) Quench->Process Analysis LC-MS/MS Analysis (% Remaining vs Time) Process->Analysis

Figure 2: Standard microsomal stability workflow. S-linked nucleosides typically show high % remaining compared to N-linked controls.

Applications & Case Studies

Antiviral Therapeutics

S-linked analogs have been explored as back-up candidates for drugs like Stavudine (d4T) or Zidovudine (AZT) .

  • Challenge: N-linked nucleosides are rapidly cleared, requiring frequent dosing.

  • S-Linked Solution: S-ddU (S-dideoxyuridine) analogs show complete resistance to cleavage. However, the challenge remains optimizing the first phosphorylation step by cellular kinases.

Anticancer Agents

Modified pyrimidines (e.g., 5-Fluorouracil prodrugs) rely on metabolic activation.

  • Application: S-glycosyl derivatives of 5-fluorouracil have been synthesized to prevent premature degradation of the nucleoside before it enters the tumor cell, thereby increasing the therapeutic index.

References

  • RSC Publishing. (2022).[1] A novel thymidine phosphorylase to synthesize (halogenated) anticancer and antiviral nucleoside drugs in continuous flow.[1] Catalysis Science & Technology.[1] Link

  • National Institutes of Health (PMC). (2014). Hydrolytic Fitness of N-glycosyl Bonds: Comparing the Deglycosylation Kinetics of Modified, Alternative and Native Nucleosides. PMC.[2][3] Link

  • ACS Publications. (2024). Synthesis of N-Heteroaryl C-Glycosides and Polyhydroxylated Alkanes with Diaryl Groups from Unprotected Sugars.[4] ACS Omega. Link

  • National Institutes of Health (PMC). (2024). Conformational Properties of Aryl S-Glucosides in Solution. PMC.[2][3] Link

  • MDPI. (2022).[1][5] Recent Advances on Natural Aryl-C-glycoside Scaffolds: Structure, Bioactivities, and Synthesis.[6] Molecules.[2][1][3][5][7][8][9][10][11][12][13] Link

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Safety Operating Guide

2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]thio}aniline Proper Disposal Procedures

Executive Summary: Operational Disposal Directive

Immediate Action Required: 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]thio}aniline (CAS: 680593-98-0) is a fluorinated, sulfur-containing aromatic amine. It must be classified and handled as Halogenated Organic Hazardous Waste .

Under no circumstances should this compound be discharged into municipal sewage systems or disposed of in general refuse. The presence of the trifluoromethyl (–CF₃) group mandates high-temperature incineration with specific flue gas scrubbing capabilities to neutralize Hydrogen Fluoride (HF) emissions.

Chemical Profile & Hazard Characterization

To ensure safe handling, the waste generator must understand the specific risks associated with the molecular structure.

Parameter Technical Specification
Chemical Name 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]thio}aniline
CAS Number 680593-98-0
Molecular Formula C₁₁H₈F₃N₃S
Primary Hazards Acute Toxicity (Oral/Dermal), Skin Sensitization, Aquatic Toxicity.
Combustion Byproducts Hydrogen Fluoride (HF), Sulfur Oxides (SOₓ), Nitrogen Oxides (NOₓ), Carbon Monoxide (CO).
Waste Stream Halogenated Organic Solvent/Solid Waste

Scientific Rationale: The molecule contains a thioether linkage connecting an aniline ring to a pyrimidine ring. Unlike free thiols (mercaptans), this thioether is relatively stable and less odorous, but it retains the toxicity profile of aromatic amines. The trifluoromethyl group is chemically robust; improper incineration (low temperature) can release toxic HF gas or perfluoroisobutene (PFIB), necessitating professional disposal facilities.

Regulatory Classification (RCRA)

While this specific CAS number may not be explicitly listed on the EPA’s "P" (acutely toxic) or "U" (toxic) lists, it must be managed as a hazardous waste based on Process Knowledge and Toxicity Characteristics .

  • EPA Waste Code Assignment:

    • If the waste is a spent solvent mixture: F002 or F003 (depending on the solvent used).

    • If pure substance/spill residue: Manage as D000 (Characteristic Waste) or state-regulated hazardous waste.

    • Best Practice: Label as "Non-RCRA Regulated Hazardous Waste - Halogenated" if no specific code applies, but never classify as non-hazardous.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Collection

Directive: Do not mix with strong oxidizers (e.g., nitric acid, peroxides) or strong acids. The thioether moiety can be oxidized to sulfoxides/sulfones, generating heat.

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a yellow hazardous waste bag or a wide-mouth HDPE drum labeled for solid hazardous waste.

  • Liquid Waste: Dissolve pure solid residues in a compatible solvent (e.g., Acetone or Dichloromethane) and place in a Halogenated Organic Waste carboy.

Phase 2: Containerization
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers if acidic impurities are present due to potential corrosion from hydrolysis of the CF₃ group over time.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Closure: Screw caps must be chemically resistant (polypropylene/PTFE liner).

Phase 3: Labeling

Every container must carry a hazardous waste label with the following specific data:

  • Full Chemical Name: 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]thio}aniline.[1][2]

  • Hazard Checkbox: [x] Toxic [x] Irritant.[3]

  • Constituents: If in solution, list the solvent % (e.g., "Acetone 95%, Contaminant 5%").

Decontamination & Spill Response

Glassware Decontamination

Because the compound is an organic solid, water alone is ineffective.

  • Solvent Rinse: Rinse glassware with Acetone or Ethanol. Collect this rinsate into the Halogenated Organic Waste container.

  • Soap Wash: Wash with Alconox/detergent and warm water.

  • Final Rinse: Triple rinse with deionized water.

Spill Response Logic
  • Small Spill (<10g):

    • Isolate the area.

    • Wear double nitrile gloves, lab coat, and safety goggles.

    • Cover with an inert absorbent (vermiculite or chemically treated pads).

    • Sweep into a disposal bag.

    • Clean surface with soap and water; collect materials as solid hazardous waste.

Visualized Workflows

Figure 1: Waste Stream Decision Logic

This diagram illustrates the critical decision points for segregating this specific fluorinated compound from general waste streams.

WasteSegregation Start Waste Generation: 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]thio}aniline State Physical State? Start->State Solid Solid Waste (Gloves, Weigh boats, Pure Compound) State->Solid Solid Liquid Liquid Waste (Mother liquor, Rinsate) State->Liquid Liquid/Solution Segregation Segregation Check: Contains Halogens (F)? Solid->Segregation Liquid->Segregation BinSolid Yellow Haz-Waste Bag Label: Toxic Solid Segregation->BinSolid Solid Path BinLiquid Carboy: Halogenated Organics (Do NOT mix with Acids) Segregation->BinLiquid Liquid Path Disposal Final Disposal: High-Temp Incineration (HF Scrubber Required) BinSolid->Disposal BinLiquid->Disposal

Caption: Decision matrix for segregating fluorinated thio-aniline waste to ensure compliance with halogenated waste protocols.

Figure 2: Decontamination Protocol

A self-validating cleaning loop to prevent cross-contamination.

DeconProtocol Dirty Contaminated Glassware Solvent 1. Acetone/Ethanol Rinse Dirty->Solvent Dissolve Residue WasteContainer Halogenated Waste Carboy Solvent->WasteContainer Collect Rinsate Soap 2. Alconox/Water Wash Solvent->Soap Glassware is Solvent-Free Drain Municipal Drain (Soap water only) Soap->Drain Safe Effluent

Caption: Decontamination workflow emphasizing the capture of the initial solvent rinse to prevent fluorinated discharge into sewage.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). EPA.gov. [Link]

  • PubChem. (2024). Compound Summary: 2-{[4-(Trifluoromethyl)pyrimidin-2-yl]thio}aniline (CAS 680593-98-0).[1][2][5] National Library of Medicine. [Link]

Sources

Personal protective equipment for handling 2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I recognize that handling complex, multi-functional intermediates like 2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline (CAS: 680593-98-0) requires moving beyond generic safety data sheets. This molecule is a highly specialized building block frequently utilized in drug discovery (e.g., kinase inhibitors and targeted therapeutics).

To handle it safely, we must deconstruct its chemical anatomy: it combines an aniline moiety (systemic toxicity via skin absorption), a trifluoromethyl group (severe thermal decomposition hazards), and a thioether-pyrimidine backbone (environmental persistence).

This guide provides a causality-driven, self-validating operational framework to ensure absolute safety and logistical precision in your laboratory.

Mechanistic Hazard Profile: Understanding the "Why"

Before selecting Personal Protective Equipment (PPE), you must understand the specific biochemical and physical threats posed by this compound.

The Aniline Threat: Methemoglobinemia Aniline derivatives are notorious for their ability to rapidly penetrate the dermal barrier. Once absorbed, the aniline moiety undergoes hepatic N-hydroxylation via the CYP450 enzyme system to form phenylhydroxylamine 1. This active metabolite directly oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), creating methemoglobin. Because methemoglobin cannot bind oxygen, exposure leads to functional anemia, tissue hypoxia, and cyanosis 2.

ToxicityMechanism Aniline Aniline Moiety Absorption Liver Hepatic N-hydroxylation (CYP450) Aniline->Liver Metabolite Phenylhydroxylamine Generation Liver->Metabolite Hemoglobin Hemoglobin (Fe2+) Oxidation Metabolite->Hemoglobin MetHb Methemoglobin (Fe3+) Hemoglobin->MetHb Hypoxia Tissue Hypoxia MetHb->Hypoxia

Fig 1: Mechanistic pathway of aniline-induced methemoglobinemia and resulting tissue hypoxia.

The Fluorine Threat: Thermal Decomposition The trifluoromethyl (-CF3) group provides excellent metabolic stability for drug candidates, but it presents a severe hazard during combustion or high-heat reactions. At elevated temperatures, fluorinated organic compounds undergo thermal degradation, releasing highly toxic and corrosive Hydrogen Fluoride (HF) gas 3. HF exposure causes deep tissue necrosis and systemic hypocalcemia.

Quantitative PPE Specifications & Causality Matrix

Standard laboratory PPE is insufficient for this compound. Nitrile gloves, while ubiquitous, offer poor resistance to aniline derivatives due to rapid molecular permeation. We mandate the following highly specific PPE matrix:

PPE CategoryRecommended Material / SpecQuantitative MetricMechanistic Justification
Primary Gloves Butyl Rubber (0.3 mm minimum)> 480 min breakthrough timeButyl rubber provides the necessary steric and chemical barrier to prevent dermal absorption of aromatic amines.
Secondary Gloves Heavy-duty Nitrile (0.15 mm)< 30 min breakthrough timeWorn under butyl gloves. Acts as a last line of defense during the doffing process to prevent cross-contamination.
Respiratory Half-mask with ABEK-P3 filters99.95% particulate filtrationProtects against aerosolized fluorinated powders and organic vapors (aniline off-gassing).
Eye/Face Unvented Chemical GogglesANSI Z87.1+ / EN 166Prevents ocular absorption of airborne particulates and protects against splash hazards during solvation.
Body Tyvek® 400 Suit or Chem-Resist CoatN/APrevents powder accumulation on standard woven cotton lab coats, which can lead to delayed dermal exposure.

Operational Workflow: Precision Dispensing & Reaction Setup

To ensure trustworthiness, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check of the previous step is confirmed.

Step 1: Pre-Operational Environmental Validation

  • Action: Activate the Class II Type B2 (100% exhaust) fume hood.

  • Validation Check: Verify the digital airflow monitor reads a minimum face velocity of 100 fpm (0.5 m/s). Causality: 100% exhaust ensures that any volatilized aniline or aerosolized powder is completely removed from the breathing zone, rather than recirculated.

Step 2: PPE Integrity Verification

  • Action: Don the inner nitrile gloves, followed by the outer butyl rubber gloves.

  • Validation Check: Perform a tactile inflation test on the butyl gloves. Trap air inside the glove and roll the cuff tight. If the glove slowly deflates, it has a micro-puncture and must be discarded. Causality: Micro-punctures defeat the chemical barrier, allowing toxic powders to become trapped against the skin.

Step 3: Anti-Static Dispensing

  • Action: Transfer the chemical container into the hood using a secondary containment vessel. Use a grounded, anti-static spatula to weigh the 2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline.

  • Validation Check: Observe the powder behavior. If it clings aggressively to the spatula, static is present. Use an anti-static ionizer gun on the balance draft shield. Causality: Fluorinated powders often carry high static charges. Unmitigated static can cause the powder to suddenly aerosolize, creating a severe inhalation hazard.

Step 4: Solvation and Sealed Transfer

  • Action: Dissolve the intermediate in the required reaction solvent (e.g., DMF, DMSO) inside the fume hood before transferring it to the main reaction vessel.

  • Validation Check: Ensure the transfer vial is sealed with a PTFE-lined septum. Causality: Solvating the powder eliminates the particulate inhalation risk during transit across the laboratory.

Spill Response & Decontamination Logistics

A spill of this compound requires immediate, calculated action. Do not use water, as it will not effectively dissolve the organic matrix and will simply spread the contamination.

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Spread Spill->Assess Minor Minor Spill (< 50g, Contained) Assess->Minor Major Major Spill (> 50g or Uncontained) Assess->Major PPE Don Maximum PPE (Butyl/Respirator) Minor->PPE Evacuate Evacuate & Isolate Area Major->Evacuate EHS Contact EHS Emergency Evacuate->EHS Absorb Apply Universal Binder PPE->Absorb Dispose Collect as Halogenated Aniline Waste Absorb->Dispose

Fig 2: Decision matrix and operational workflow for localized chemical spill containment.

Minor Spill Decontamination Protocol:

  • Contain: Surround the spill with a universal chemical binder or activated carbon (which effectively adsorbs aromatic amines).

  • Neutralize/Wipe: Carefully sweep the absorbed material using non-sparking tools. Wipe the surface with a solvent that effectively dissolves the compound (e.g., isopropanol or a mild bleach solution to oxidize the thioether, depending on compatibility).

  • Validate: Swab the area and use a colorimetric amine detection wipe to verify that no residual aniline moiety remains on the surface.

Waste Disposal & Environmental Logistics

Because this compound contains a trifluoromethyl group, sulfur, and nitrogen, its disposal logistics are highly regulated to prevent the generation of HF, SOx, and NOx gases in municipal incinerators.

  • Segregation: All waste containing this compound (including contaminated gloves, wipes, and reaction byproducts) MUST be segregated into a dedicated Halogenated Organic Waste stream.

  • Labeling: The waste container must be explicitly labeled: "Contains Halogenated Aromatics, Aniline Derivatives, and Thioethers. DO NOT MIX with strong acids or oxidizers."

  • Thermal Destruction: Ensure your waste management contractor utilizes high-temperature incineration equipped with flue-gas scrubbers capable of neutralizing hydrogen fluoride and sulfur dioxide.

References

  • Aniline | Medical Management Guidelines | Toxic Substance Portal Agency for Toxic Substances and Disease Registry (ATSDR) - CDC[Link]

  • Methemoglobinemia - StatPearls National Center for Biotechnology Information (NCBI)[Link]

  • A Review of Thermal Decomposition Product Testing of Halocarbon Fire Suppression Agents National Institute of Standards and Technology (NIST)[Link]

Sources

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Retrosynthesis Analysis

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2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.